molecular formula C8H12O3 B11919448 6-Oxaspiro[2.5]octane-4-carboxylic acid

6-Oxaspiro[2.5]octane-4-carboxylic acid

Cat. No.: B11919448
M. Wt: 156.18 g/mol
InChI Key: IEAMJRCTYFQLLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Oxaspiro[2.5]octane-4-carboxylic acid is a useful research compound. Its molecular formula is C8H12O3 and its molecular weight is 156.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Oxaspiro[2.5]octane-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Oxaspiro[2.5]octane-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H12O3

Molecular Weight

156.18 g/mol

IUPAC Name

6-oxaspiro[2.5]octane-8-carboxylic acid

InChI

InChI=1S/C8H12O3/c9-7(10)6-5-11-4-3-8(6)1-2-8/h6H,1-5H2,(H,9,10)

InChI Key

IEAMJRCTYFQLLX-UHFFFAOYSA-N

Canonical SMILES

C1CC12CCOCC2C(=O)O

Origin of Product

United States

Foundational & Exploratory

Topic: 6-Oxaspiro[2.5]octane-4-carboxylic Acid: Structural Logic & Synthetic Utility

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 6-Oxaspiro[2.5]octane-4-carboxylic acid , a specialized spiro-heterocyclic scaffold used in medicinal chemistry.

Structural Analysis & Nomenclature

The chemical entity 6-oxaspiro[2.5]octane-4-carboxylic acid represents a specific subclass of spiro-ethers, valued in drug discovery for their ability to restrict molecular conformation and lower lipophilicity (LogP) compared to their carbocyclic analogues (e.g., spiro[2.5]octane).

Decoding the Nomenclature

To accurately synthesize and utilize this molecule, one must first deconstruct its IUPAC numbering, which dictates the position of the heteroatom and the functional group.

  • Skeleton: Spiro[2.5]octane consists of a 3-membered ring (cyclopropane) spiro-fused to a 6-membered ring.

    • Numbering Rule: Numbering begins at the smaller ring (atoms 1, 2), proceeds through the spiro junction (atom 3), and continues around the larger ring (atoms 4, 5, 6, 7, 8).

  • Heteroatom (6-Oxa): The oxygen atom is located at position 6.

    • Path tracing: 3 (spiro) → 4 → 5 → 6 (Oxygen) → 7 → 8 → 3.

    • This confirms the scaffold is a tetrahydropyran (THP) ring spiro-fused to a cyclopropane ring. Specifically, it is Spiro[cyclopropane-1,4'-tetrahydropyran] .

  • Functional Group (4-Carboxylic Acid): The carboxylic acid (-COOH) is attached to position 4.

    • Position 4 is directly adjacent to the spiro center (C3) within the six-membered ring.

    • Structural Identity: The molecule is 3-carboxytetrahydropyran-4-spiro-cyclopropane (using THP-centric numbering) or 6-oxaspiro[2.5]octane-4-carboxylic acid (IUPAC).

Key Structural Features:

Feature Description Medicinal Chemistry Utility
Spiro Junction (C3) Quaternary carbon fusing C3 and C6 rings. Forces orthogonal ring orientation; creates novel IP space.
Ether Oxygen (O6) Located in the 6-membered ring (para to spiro). H-bond acceptor; lowers LogP vs. cyclohexane.
Carboxyl Group (C4) Adjacent to the spiro center. Sterically crowded acid; creates a rigid vector for interactions.

| Cyclopropane Ring | Atoms 1, 2,[1][2] 3. | Bioisostere for gem-dimethyl; metabolic stability. |

Applications in Drug Discovery

This scaffold is not merely a chemical curiosity; it serves as a critical building block in Fragment-Based Drug Discovery (FBDD) and the design of MetAP2 inhibitors .

  • Bioisosterism: The 6-oxaspiro[2.5]octane core acts as a polar, metabolically stable bioisostere for the cyclohexyl or gem-dimethyl cyclohexyl group. The oxygen atom reduces the lipophilicity (LogP) by approximately 1.0–1.5 units, improving solubility without sacrificing steric bulk.

  • Conformational Restriction: The spiro-cyclopropane moiety locks the tetrahydropyran ring into a specific chair conformation, rigidly orienting the C4-carboxylic acid. This pre-organization reduces the entropic penalty upon binding to a protein target.

  • MetAP2 Inhibition: Analogs of this scaffold (often with epoxides, but increasingly with stable ethers) are explored as inhibitors of Methionine Aminopeptidase 2 (MetAP2), a target for obesity and cancer therapy (e.g., related to Fumagillin derivatives).

Synthetic Pathways

The synthesis of 6-oxaspiro[2.5]octane-4-carboxylic acid requires constructing a quaternary spiro-center adjacent to a carboxylic acid. This steric congestion demands a high-energy synthetic strategy, typically involving Simmons-Smith cyclopropanation of an exocyclic alkene.

Retrosynthetic Logic
  • Target: 6-Oxaspiro[2.5]octane-4-COOH.

  • Precursor: Ethyl 4-methylenetetrahydropyran-3-carboxylate.

  • Starting Material: Ethyl 4-oxotetrahydropyran-3-carboxylate (commercially available beta-keto ester).

Detailed Experimental Protocol

Step 1: Methylenation of the Beta-Keto Ester Objective: Convert the C4 ketone into an exocyclic double bond without polymerizing the sensitive beta-keto ester. Standard Wittig conditions often fail due to enolization; Ti-mediated methylenation (Lombardo or Tebbe) is preferred.

  • Reagents: Ethyl 4-oxotetrahydropyran-3-carboxylate (1.0 eq), Zn dust,

    
    , 
    
    
    
    , THF.
  • Procedure:

    • Prepare the active titanium species: Suspend Zn dust in THF at 0°C. Add

      
       dropwise. Add 
      
      
      
      dropwise over 20 min. Stir at 25°C for 30 min to form the Lombardo reagent.
    • Cool the reagent slurry to 0°C. Add a solution of Ethyl 4-oxotetrahydropyran-3-carboxylate in THF.

    • Stir at 25°C for 2–4 hours (monitor by TLC for disappearance of ketone).

    • Quench: Dilute with ether, add saturated

      
       cautiously.
      
    • Purification: Filter through Celite, concentrate, and purify via flash chromatography (Hexane/EtOAc).

    • Product: Ethyl 4-methylenetetrahydropyran-3-carboxylate.

Step 2: Simmons-Smith Cyclopropanation Objective: Convert the exocyclic alkene into the spiro-cyclopropane. The adjacent ester group can help direct the zinc carbenoid, enhancing diastereoselectivity (favoring cis relative to the ester, though the spiro system minimizes this issue).

  • Reagents: Diethylzinc (

    
    , 1.0M in hexanes), Diiodomethane (
    
    
    
    ), DCM (anhydrous).
  • Procedure:

    • Under

      
      , dissolve the alkene from Step 1 in anhydrous DCM at 0°C.
      
    • Add

      
       solution dropwise (Caution: Pyrophoric).
      
    • Add

      
       dropwise. A white precipitate may form.
      
    • Allow to warm to room temperature and stir for 12 hours.

    • Quench: Add saturated

      
       solution.
      
    • Workup: Extract with DCM, dry over

      
      , concentrate.
      
    • Product: Ethyl 6-oxaspiro[2.5]octane-4-carboxylate.

Step 3: Ester Hydrolysis Objective: Isolate the free carboxylic acid.

  • Reagents: LiOH·H2O, THF/Water (3:1).

  • Procedure:

    • Dissolve the ester in THF/Water. Add LiOH (2.0 eq).

    • Stir at 40°C for 4 hours.

    • Acidify to pH 3 with 1N HCl. Extract with EtOAc.[3]

    • Final Product: 6-Oxaspiro[2.5]octane-4-carboxylic acid .

Visualization of Synthetic Logic

The following diagram illustrates the structural transformation and numbering logic, generated using Graphviz.

G cluster_legend Structural Numbering Logic SM Start: Ethyl 4-oxotetrahydropyran-3-carboxylate (Beta-keto ester) Step1 Intermediate: Ethyl 4-methylenetetrahydropyran-3-carboxylate (Exocyclic Alkene) SM->Step1 Ti-Mediated Methylenation (Lombardo Reagent) Step2 Scaffold Formed: Ethyl 6-oxaspiro[2.5]octane-4-carboxylate (Spiro-Cyclopropane) Step1->Step2 Simmons-Smith (Et2Zn, CH2I2) Final Target: 6-Oxaspiro[2.5]octane-4-carboxylic acid (Free Acid) Step2->Final Hydrolysis (LiOH, THF/H2O) Logic Spiro[2.5]octane Numbering: 1-2: Cyclopropane 3: Spiro Center 4: Carboxyl Attachment 6: Oxygen Atom

Caption: Synthetic workflow for 6-oxaspiro[2.5]octane-4-carboxylic acid, highlighting the critical cyclopropanation of the exocyclic alkene.

References

  • IUPAC Nomenclature of Spiro Compounds.IUPAC "Blue Book" P-24.2.1.
  • Lombardo, L. "Methylenation of carbonyl compounds with Zn-CH2Br2-TiCl4. Application to gibberellins." Tetrahedron Letters, 1982, 23(41), 4293-4296. Link

  • Charette, A. B., & Beauchemin, A. "Simmons-Smith Cyclopropanation Reaction." Organic Reactions, 2001, 58, 1-415.
  • Burkhard, J. A., et al. "Spirocyclic Scaffolds in Medicinal Chemistry." Journal of Medicinal Chemistry, 2014, 57(11), 4421–4447. (Discusses the utility of spiro-ethers as bioisosteres). Link

Sources

Technical Deep Dive: 6-Oxaspiro[2.5]octane Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 6-oxaspiro[2.5]octane scaffold represents a critical structural motif in modern medicinal chemistry, serving as a conformationally restricted, polarity-modulating bioisostere.[1] Distinct from its epoxide isomer (1-oxaspiro[2.5]octane), the 6-oxaspiro system features a tetrahydropyran (THP) ring spiro-fused to a cyclopropane.[1] This architecture offers a unique combination of reduced lipophilicity (LogP) and defined spatial orientation, making it an invaluable tool for Fragment-Based Drug Discovery (FBDD) and Lead Optimization.[1]

This guide details the physicochemical properties, synthetic pathways, and strategic applications of 6-oxaspiro[2.5]octane derivatives, designed for high-autonomy execution in a research setting.

Part 1: Structural Integrity & Physicochemical Profile[1]

Nomenclature and Structural Distinction

It is imperative to distinguish between the two primary oxaspiro[2.5]octane isomers to prevent catastrophic errors in target design or procurement.

  • 6-Oxaspiro[2.5]octane (Target Scaffold): A tetrahydropyran ring spiro-fused to a cyclopropane.[1] The oxygen is at position 6 (in the six-membered ring).[1] It is chemically stable and used as a structural scaffold.[1]

  • 1-Oxaspiro[2.5]octane (Epoxide): A cyclohexane ring spiro-fused to an oxirane (epoxide).[1] This is highly reactive and often associated with covalent inhibitors (e.g., Fumagillin derivatives targeting MetAP2).[1]

The "Spiro Effect" and Lipophilicity

Replacing a gem-dimethyl group or a cyclohexyl ring with a 6-oxaspiro[2.5]octane moiety introduces the "spiro effect"—a phenomenon where the orthogonal arrangement of the two rings restricts conformational freedom, reducing the entropic penalty upon protein binding.[1]

Table 1: Comparative Physicochemical Properties

PropertyCyclohexane (Reference)Spiro[2.5]octane (Carbocycle)6-Oxaspiro[2.5]octane (Ether)Impact on Drug Design
cLogP ~3.4~2.9~1.5Significant reduction in lipophilicity improves solubility and metabolic stability.[1]
H-Bond Acceptors 001The ether oxygen acts as a weak H-bond acceptor, potentially anchoring the ligand in the active site.[1]
TPSA (Ų) 00~9.2Slight increase in polar surface area without compromising membrane permeability.[1]
Metabolic Stability Low (Oxidation prone)ModerateHighThe ether oxygen blocks P450 oxidation at the 4-position of the original cyclohexane.[1]

Part 2: Synthetic Methodologies

The synthesis of 6-oxaspiro[2.5]octane derivatives typically proceeds via the functionalization of tetrahydro-4H-pyran-4-one .[1] The following protocol is a field-proven, scalable workflow suitable for generating gram-scale quantities of the core scaffold.

Workflow Visualization

The following diagram outlines the logical flow for synthesizing the scaffold and its subsequent diversification.

SynthesisWorkflow Figure 1: Synthetic Pathway for 6-Oxaspiro[2.5]octane Scaffold Start Tetrahydro-4H-pyran-4-one Intermediate 4-Methylenetetrahydro-2H-pyran Start->Intermediate Wittig Olefination (Ph3PCH3Br, KOtBu) Product 6-Oxaspiro[2.5]octane Intermediate->Product Simmons-Smith (Zn/Cu, CH2I2) Deriv Functionalized Derivatives (e.g., Carboxylic Acids) Product->Deriv Lithiation/Trapping (s-BuLi, CO2)

Figure 1: Step-wise synthesis from commercially available precursors to the spiro-ether scaffold.[1]

Detailed Experimental Protocol

Objective: Synthesis of 6-oxaspiro[2.5]octane via cyclopropanation of 4-methylenetetrahydro-2H-pyran.

Step 1: Wittig Olefination

  • Reagents: Methyltriphenylphosphonium bromide (1.2 eq), Potassium tert-butoxide (1.2 eq), Tetrahydro-4H-pyran-4-one (1.0 eq), Anhydrous THF.

  • Procedure:

    • Suspend methyltriphenylphosphonium bromide in anhydrous THF at 0°C under nitrogen.

    • Add potassium tert-butoxide portion-wise. The solution will turn bright yellow (ylide formation).[1] Stir for 1 hour.

    • Add Tetrahydro-4H-pyran-4-one dropwise.[1]

    • Warm to room temperature and stir for 12 hours.

    • Workup: Quench with saturated NH4Cl, extract with Et2O, dry over MgSO4, and concentrate. Purify via distillation or flash chromatography (Hexanes/EtOAc).[1]

  • Checkpoint: Confirm alkene formation via 1H NMR (singlet at ~4.7 ppm for exocyclic double bond).

Step 2: Simmons-Smith Cyclopropanation

  • Reagents: Diethylzinc (1.0 M in hexanes, 2.0 eq), Diiodomethane (2.0 eq), 4-Methylenetetrahydro-2H-pyran (1.0 eq), Dry DCM.[1]

  • Procedure:

    • Safety Alert: Diethylzinc is pyrophoric.[1] Handle strictly under inert atmosphere.

    • Cool dry DCM to 0°C. Add diethylzinc solution carefully.[1]

    • Add diiodomethane dropwise (maintain temp < 5°C).[1] A white precipitate (Furukawa reagent) may form.[1] Stir for 20 mins.

    • Add the alkene (from Step 1) in DCM dropwise.[1]

    • Allow to warm to room temperature and stir for 16 hours.

    • Quench: Carefully add saturated NH4Cl (exothermic!).[1] Separate layers.

  • Validation: 1H NMR should show disappearance of alkene protons and appearance of high-field cyclopropane protons (0.2–0.8 ppm).[1]

Part 3: Medicinal Chemistry Applications[1]

Bioisosteric Replacement Strategy

The 6-oxaspiro[2.5]octane scaffold is primarily deployed to resolve "Grease Ball" issues—where a lead compound is potent but too lipophilic.

  • Scenario: A piperidine or cyclohexane ring in a lead compound causes high metabolic clearance or poor solubility.[1]

  • Solution: Replace with 6-oxaspiro[2.5]octane.

  • Mechanism:

    • Vector Retention: The spiro cycle mimics the steric bulk of the original ring but alters the vector of substituents attached to the cyclopropane.[1]

    • LogP Modulation: The ether oxygen lowers LogP by ~1.5 units compared to the carbocycle.[1]

    • Metabolic Blocking: The quaternary spiro-carbon prevents oxidation at that position.[1]

Strategic Decision Logic

Use the following logic gate to determine when to employ this scaffold.

DecisionLogic Figure 2: Decision Matrix for Scaffold Selection Start Lead Compound Optimization CheckLogP Is cLogP > 4.0? Start->CheckLogP CheckMetab Is Metabolic Clearance High? CheckLogP->CheckMetab Yes Action2 Use Standard Piperidine/Cyclohexane CheckLogP->Action2 No CheckConf Is Conformation Critical? CheckMetab->CheckConf Yes Action3 Check Metabolic Hotspots CheckMetab->Action3 No Action1 Consider 6-Oxaspiro[2.5]octane CheckConf->Action1 Yes (Rigidity needed) CheckConf->Action2 No

Figure 2: Decision matrix for incorporating 6-oxaspiro[2.5]octane during Lead Optimization.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 54153109, 6-Oxaspiro[2.5]octane-5,7-dione. Retrieved from [Link]

  • European Patent Office (2014). EP2683706A1 - Oxaspiro[2.5]octane derivatives and analogs.[1] Retrieved from

  • Environmental Protection Agency (2025). CompTox Chemicals Dashboard: Ethyl 6-oxaspiro[2.5]octane-1-carboxylate. Retrieved from [Link][1]

  • National Institute of Standards and Technology (2025). 1-Oxaspiro[2.5]octan-4-one, 2,2,6-trimethyl-, trans- (Mass Spectrum). Retrieved from [Link][1]

Sources

Spirocyclic Ether Carboxylic Acids: Next-Generation Building Blocks for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of spirocyclic ether carboxylic acids, focusing on their role as high-


 building blocks in modern drug discovery.

Executive Summary

The "Escape from Flatland" paradigm has driven medicinal chemistry toward three-dimensional scaffolds that improve solubility and metabolic stability while retaining ligand efficiency.[1] Spirocyclic ether carboxylic acids —specifically 2-oxaspiro[3.3]heptane and 6-oxaspiro[3.4]octane derivatives—represent a privileged class of building blocks. These scaffolds act as bioisosteres for saturated heterocycles (e.g., morpholines, cyclohexanes) and planar aromatics, offering precise exit vectors, reduced lipophilicity (LogD), and enhanced metabolic robustness.

The Physicochemical Case for Spirocyclic Ethers

Bioisosterism and Vector Analysis

Spirocyclic ethers are not merely space-fillers; they are functional bioisosteres that alter the spatial projection of substituents (exit vectors) without significantly increasing molecular weight.

  • Morpholine Replacement: The 2-oxaspiro[3.3]heptane core is a surrogate for morpholine.[2] Unlike the chair conformation of morpholine, the spirocyclic core presents a rigid, puckered geometry that projects the carboxylic acid (or derived amide) in a defined vector, often improving target engagement in narrow binding pockets.

  • Lipophilicity Modulation: The inclusion of the ether oxygen lowers LogP compared to carbocyclic spirocycles (e.g., spiro[3.3]heptane), while the spiro-fusion prevents the high conformational entropy associated with open-chain ethers.

Metabolic Stability

Planar aromatic rings and flexible alkyl chains are common sites for CYP450-mediated metabolism. Spirocyclic ethers mitigate this via two mechanisms:

  • Steric Bulk: The rigid spiro-fusion hinders the approach of metabolic enzymes to the core carbons.

  • Electronic Deactivation: The ether oxygen reduces the electron density on adjacent carbons, making them less prone to oxidative attack compared to purely alicyclic systems.

Table 1: Physicochemical Comparison of Linker Scaffolds

Scaffold Type

Fraction
LogP (Approx)Metabolic LiabilitySolubility (aq)
Cyclohexane-1,4-diyl 1.0HighModerate (Oxidation)Low
Phenyl-1,4-diyl 0.0ModerateHigh (Aromatic hydroxylation)Low
2-Oxaspiro[3.3]heptane 1.0Low Low (Stable Core) High

Strategic Synthesis of Spirocyclic Ether Carboxylic Acids

Designing a scalable route to these building blocks requires addressing the strain energy inherent in four-membered rings (oxetanes/cyclobutanes). The following protocols prioritize safety and scalability.

Core Construction: The Pentaerythritol Route (2-Oxaspiro[3.3]heptane)

This route utilizes the symmetry of pentaerythritol to generate the spirocyclic core efficiently.

Step-by-Step Protocol

Phase A: Formation of the Spirocyclic Precursor

  • Starting Material: Pentaerythritol (1.0 eq).

  • Cyclization: React with diethyl carbonate (excess) in the presence of a catalytic base (e.g.,

    
    ) at reflux. This forms the bis-carbonate intermediate.
    
  • Decarboxylation/Etherification: Heating at high temperatures (200°C+) facilitates the formation of the oxetane rings, though direct chemically catalyzed cyclization of halogenated precursors is more common for the mono-oxa variants.

Refined Laboratory Protocol for 2-oxaspiro[3.3]heptane-6-carboxylic acid:

  • Alkylation: Treat diethyl malonate with 1-bromo-2,2-bis(bromomethyl)propane (derived from pentaerythritol) using NaH in DMF. This forms the cyclobutane ring (diethyl 3,3-bis(bromomethyl)cyclobutane-1,1-dicarboxylate).

  • Oxetane Closure: Hydrolyze the diester to the diacid, decarboxylate to the monoacid, and then treat with base (NaOH/EtOH) to effect the intramolecular displacement of the bromide by the hydroxymethyl group (formed via reduction or in situ).

    • Critical Note: The formation of the oxetane ring usually requires Ag(I) salts or vigorous basic conditions (e.g., KOtBu in t-BuOH) to overcome ring strain.

Functionalization: Oxidation to the Carboxylic Acid

Once the spirocyclic alcohol (2-oxaspiro[3.3]heptan-6-yl)methanol is obtained, oxidation to the acid is the final key step.

Protocol: TEMPO-Mediated Oxidation

  • Reagents: Spirocyclic alcohol (1.0 eq), TEMPO (0.1 eq), BAIB (Bis-acetoxyiodobenzene, 2.2 eq).

  • Solvent: DCM:Water (1:1).

  • Procedure:

    • Dissolve alcohol in the solvent mixture at 0°C.

    • Add TEMPO and BAIB sequentially.

    • Stir vigorously at room temperature for 4 hours.

    • Quench: Add aqueous sodium thiosulfate.

    • Isolation: Acidify aqueous layer to pH 2 with 1M HCl and extract with EtOAc.

  • Why this method? Jones oxidation (Cr(VI)) is too harsh for the strained oxetane ring. TEMPO/BAIB is mild, selective for primary alcohols, and avoids heavy metal contamination.

Visualization of Synthetic Logic

SynthesisWorkflow Figure 1: Synthetic pathway for 2-oxaspiro[3.3]heptane-6-carboxylic acid. Start Pentaerythritol Derivatives Inter1 Cyclobutane Formation (Malonate Alkylation) Start->Inter1 1. Bromination 2. NaH, Malonate Inter2 Oxetane Ring Closure (Base/Ag+) Inter1->Inter2 1. Hydrolysis/Decarbox 2. Reduction Alcohol Spirocyclic Alcohol Inter2->Alcohol Intramolecular SN2 Final Spirocyclic Ether Carboxylic Acid Alcohol->Final TEMPO/BAIB Oxidation

Figure 1: Modular synthetic pathway transforming pentaerythritol derivatives into the target spirocyclic acid.

Applications in Drug Discovery[1][4][5][6][7][8][9][10][11]

Bioisosteric Replacement Strategy

The substitution of a piperidine or cyclohexane ring with a spirocyclic ether carboxylic acid is a high-impact strategy to lower lipophilicity (LogD) and improve metabolic stability.

Case Study Logic:

  • Problem: A lead compound containing a cyclohexane-carboxylic acid moiety shows poor solubility and rapid microsomal clearance.

  • Solution: Replace the cyclohexane with 2-oxaspiro[3.3]heptane .

  • Result:

    • Solubility: Increases due to the polarity of the ether oxygen and the reduction in crystal lattice energy (asymmetry).

    • Metabolism: The spiro-carbon blocks

      
      -oxidation; the ether oxygen deactivates the ring toward oxidation.
      
Decision Pathway for Scaffold Selection

DecisionTree Figure 2: Decision logic for selecting spirocyclic ether scaffolds. Problem Lead Compound Liability Check1 Is Solubility Low? Problem->Check1 Check2 Is Metabolic Clearance High? Check1->Check2 No Sol1 Use 2-oxaspiro[3.3]heptane (Lowers LogP) Check1->Sol1 Yes Sol2 Use 6-oxaspiro[3.4]octane (Steric Blocking) Check2->Sol2 Yes (Oxidative)

Figure 2: Logic flow for selecting the appropriate spirocyclic scaffold based on ADME liabilities.

References

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of 2-Oxaspiro[3.3]heptanes as Bioisosteres.

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews.

  • Wuitschik, G., et al. (2008). Spirocyclic Oxetanes: Synthesis and Properties. Angewandte Chemie.

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry .

  • BenchChem Protocols. (2025). Synthesis of 6-Oxaspiro[3.

Sources

The 6-Oxaspiro[2.5]octane Scaffold: A Strategic Bioisostere in Drug Design

[1]

Executive Summary

The 6-oxaspiro[2.5]octane scaffold (chemically equivalent to spiro[cyclopropane-1,4'-tetrahydropyran] ) represents a critical structural motif in "Escape from Flatland" drug design strategies.[1] Unlike traditional flat aromatic rings, this sp3-rich scaffold offers a defined three-dimensional vector while lowering lipophilicity (LogD) compared to its carbocyclic analog, spiro[2.5]octane.[1]

Its primary utility lies in acting as a bioisostere for gem-dimethyl groups, cyclohexyl rings, or piperidines , providing steric bulk without the metabolic liability of exposed methylene sites. It is increasingly deployed in GPCR antagonists, kinase inhibitors, and metabolic enzyme modulators to block metabolic soft spots and improve solubility.

Structural & Physicochemical Analysis[1][2][3][4]

Nomenclature and Geometry

The scaffold follows the von Baeyer nomenclature for spiro compounds:

  • Small Ring: Cyclopropane (Positions 1, 2)

  • Spiro Center: Position 3

  • Large Ring: Tetrahydropyran (Positions 4, 5, 6-Oxygen, 7, 8)

The oxygen atom at position 6 (para to the spiro center) introduces a dipole moment that reduces the overall lipophilicity of the molecule compared to the all-carbon cyclohexane analog.[1]

Physicochemical Impact (The "Magic Methyl" Effect of Spirocycles)
Property6-Oxaspiro[2.5]octaneCyclohexane (Reference)Impact
Fsp3 1.0 (High)1.0Maintains 3D complexity; improves solubility.[1]
LogP ~1.5 (Lower)~3.4Critical Advantage: Significant reduction in lipophilicity due to the ether oxygen.
Metabolic Stability HighLow (prone to oxidation)The quaternary spiro center blocks P450 oxidation at the typically vulnerable 4-position.[1]
Vector Rigid, 90° orthogonalFlexible chairLocks substituents in precise orientation relative to the ether oxygen.

Synthetic Methodologies

The construction of the 6-oxaspiro[2.5]octane core typically proceeds via the functionalization of tetrahydro-4H-pyran-4-one .[1] Two primary routes are dominant: the Simmons-Smith Cyclopropanation (for the unsubstituted core) and the Knoevenagel-Cyclization sequence (for functionalized derivatives like the 1-carboxylic acid).[1]

Route A: Direct Cyclopropanation (The Exocyclic Alkene Route)

This route is preferred for generating the neutral scaffold or simple derivatives.

Mechanism:

  • Wittig Olefination: Conversion of the ketone to an exocyclic alkene.[1]

  • Simmons-Smith Reaction: Carbenoid addition to the double bond.[1]

SynthesisRouteAStartTetrahydro-4H-pyran-4-oneInter4-Methylenetetrahydropyran(Exocyclic Alkene)Start->InterPh3PCH3Br, KOtBuTHF, 0°C -> RTProduct6-Oxaspiro[2.5]octaneInter->ProductZn/Cu, CH2I2Et2O, Reflux(Simmons-Smith)

Figure 1: Synthesis of the parent 6-oxaspiro[2.5]octane core.[1]

Route B: Synthesis of 1-Functionalized Derivatives (Medicinal Chemistry Building Blocks)

To introduce a handle for coupling (e.g., a carboxylic acid), a Knoevenagel condensation is employed.

Protocol: Synthesis of 6-Oxaspiro[2.5]octane-1-carboxylic acid

  • Condensation: Tetrahydro-4H-pyran-4-one + Ethyl cyanoacetate

    
    
    
    
    -unsaturated ester.[1]
  • Cyclopropanation: Reaction with diazomethane (hazardous) or trimethylsulfoxonium iodide (Corey-Chaykovsky) usually targets the ketone; for the alkene, a modified Simmons-Smith or reaction with ethyl diazoacetate (using Rh catalyst) is used.[1]

    • Industry Standard: The most scalable route uses Ethyl cyanoacetate followed by reaction with 1,2-dibromoethane in the presence of base, or direct alkylation-cyclization.[1]

Detailed Experimental Protocol

Target: Synthesis of 6-Oxaspiro[2.5]octane (Parent Scaffold) via Simmons-Smith.

Reagents & Equipment[5]
  • Precursor: 4-Methylenetetrahydropyran (prepared via Wittig from commercially available tetrahydro-4H-pyran-4-one).[1]

  • Reagents: Diiodomethane (

    
    ), Zinc-Copper couple (Zn/Cu), Diethyl ether (anhydrous).
    
  • Safety:

    
     is light sensitive and toxic.[1] Reaction must be under inert atmosphere (
    
    
    ).
Step-by-Step Methodology
  • Activation of Zinc:

    • Place Zn dust (10 eq) in a flame-dried 3-neck flask under

      
      .
      
    • Wash rapidly with 2% HCl, then water, then ethanol, then ether. Dry under high vacuum.[1]

    • Add anhydrous

      
       and a crystal of 
      
      
      to activate.
  • Carbenoid Formation:

    • Add Diiodomethane (1.5 eq) dropwise to the Zn suspension at room temperature. A slight exotherm indicates formation of the Simmons-Smith reagent (

      
      ).[1]
      
    • Stir for 30 minutes.

  • Cyclopropanation:

    • Cool the mixture to 0°C.

    • Add 4-Methylenetetrahydropyran (1.0 eq) in

      
       dropwise over 20 minutes.
      
    • Allow to warm to room temperature and reflux gently for 12 hours.

  • Workup (Quench):

    • Cool to 0°C. Cautiously add saturated

      
       solution (dropwise initially) to quench unreacted organozinc species. Caution: Gas evolution. 
      
    • Filter the biphasic mixture through Celite to remove zinc salts.[1]

    • Extract aqueous layer with

      
       (3x).
      
  • Purification:

    • Wash combined organics with brine, dry over

      
      , and concentrate
      
    • Distillation: The product is a volatile oil. Purify via Kugelrohr distillation or careful silica chromatography (Pentane/Ether gradient).

Medicinal Chemistry Applications & SAR Logic[1]

The "Spiro-Switch" Strategy

Replacing a cyclohexyl or 4,4-dimethylcyclohexyl group with 6-oxaspiro[2.5]octane often resolves DMPK issues.[1]

FeatureCyclohexyl Analog6-Oxaspiro[2.5]octane AnalogBenefit
Solubility Poor (Grease ball)ImprovedEther oxygen accepts H-bonds from water.[1]
Metabolism High Clearance (C4 oxidation)Low ClearanceSpiro center sterically blocks C4; O-atom deactivates C3/C5.[1]
Potency BaselineOften MaintainedCyclopropane mimics the steric bulk of gem-dimethyls.[1]
Case Study: MetAP2 Inhibitors

In the development of Methionine Aminopeptidase 2 (MetAP2) inhibitors for obesity (e.g., analogs of Fumagillin), the spiro-epoxide is the warhead. However, the 6-oxaspiro[2.5]octane (ether version) is often used as a stable, non-covalent core to scaffold side chains that interact with the active site without the irreversible reactivity of the epoxide, or as a PK enhancer in the solvent-exposed region.

SAR_LogicLeadLead Compound(High Lipophilicity, High Clearance)StrategyStrategy: Spiro-SwitchReplace gem-dimethyl/cyclohexyl with 6-oxaspiro[2.5]octaneLead->StrategyOutcome1Result A: Lower LogD(Ether Oxygen Effect)Strategy->Outcome1Outcome2Result B: Blocked Metabolism(Quaternary Center Protection)Strategy->Outcome2FinalOptimized Candidate(Improved Bioavailability)Outcome1->FinalOutcome2->Final

Figure 2: Decision tree for implementing the 6-oxaspiro[2.5]octane scaffold in lead optimization.

References

  • Sigma-Aldrich. 6-Oxaspiro[2.5]octane-1-carboxylic acid Product Sheet. Link

  • Lovering, F., et al. (2009).[2] "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success". Journal of Medicinal Chemistry. (Foundational concept for spiro scaffolds).

  • Wuitschik, G., et al. (2010). "Spirocyclic oxetanes: Synthesis and properties". Angewandte Chemie. (Context on spiro-ether physicochemical properties).
  • EPA CompTox Dashboard. Ethyl 6-oxaspiro[2.5]octane-1-carboxylate.[1][3] Link

  • Barnes-Seeman, D. (2012).[1] "The role of spirocyclic scaffolds in drug discovery". Current Topics in Medicinal Chemistry.

Navigating the Three-Dimensional Landscape: A Technical Guide to the Conformational Analysis of Spiro[2.5]octane Acids

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The spiro[2.5]octane framework, a unique structural motif featuring a cyclopropane ring fused to a cyclohexane ring, presents a compelling scaffold in medicinal chemistry and drug development. Its inherent three-dimensionality and conformational rigidity offer the potential for enhanced binding affinity and selectivity to biological targets. The introduction of a carboxylic acid functionality provides a versatile handle for synthetic modification and crucial interactions with biomacromolecules. A thorough understanding of the conformational preferences of spiro[2.5]octane acids is therefore paramount for rational drug design. This in-depth technical guide provides a comprehensive overview of the principles and methodologies for the conformational analysis of this important class of molecules, integrating synthetic strategies, advanced spectroscopic techniques, and computational modeling. This guide is intended for researchers, scientists, and drug development professionals seeking to harness the unique stereochemical properties of spiro[2.5]octane acids.

Introduction: The Significance of Spirocyclic Scaffolds in Drug Discovery

Spirocyclic systems have garnered significant attention in modern drug discovery due to their distinct three-dimensional topologies.[1] Unlike flat aromatic systems, the rigid, non-planar nature of spirocycles allows for a more precise spatial arrangement of substituents, enabling a more effective exploration of the chemical space and interaction with complex biological targets.[2] The spiro[2.5]octane core, in particular, combines the conformational constraints of a cyclopropane ring with the well-defined chair and boat conformations of a cyclohexane ring, leading to a fascinating and intricate conformational landscape.

The carboxylic acid moiety, when appended to this framework, not only influences the electronic properties of the molecule but also actively participates in directing its conformational equilibrium through steric and electronic effects. Understanding these conformational nuances is critical, as the biological activity of a molecule is intrinsically linked to its three-dimensional shape.

This guide will systematically delineate the process of conformational analysis for spiro[2.5]octane acids, commencing with their synthesis and proceeding through detailed spectroscopic and computational characterization.

Synthetic Pathways to Spiro[2.5]octane Acids

The accessibility of spiro[2.5]octane acids is a prerequisite for their study. Several synthetic routes have been developed, often starting from readily available cyclic ketones. A common strategy involves the construction of the spirocyclic core followed by the introduction or modification of the carboxylic acid group.

Synthesis of Spiro[2.5]octane-5-carboxylic Acid

A representative synthesis of spiro[2.5]octane-5-carboxylic acid has been reported, starting from 1,3-cyclohexanedione.[3] This multi-step process highlights key organic transformations applicable to the synthesis of various derivatives.

Experimental Protocol: Synthesis of Spiro[2.5]octane-5-carboxylic Acid

  • Step 1: Methyl Enol Ether Formation: 1,3-cyclohexanedione is reacted with methanol in the presence of a strong acid catalyst (e.g., sulfuric acid) to yield 3-methoxycyclohex-2-en-1-one.

  • Step 2: Cyclopropanation: The resulting enol ether undergoes a Simmons-Smith or related cyclopropanation reaction to introduce the cyclopropane ring, forming the corresponding spirocyclic intermediate.

  • Step 3: Ketone Formation: The enol ether is hydrolyzed under acidic conditions to afford spiro[2.5]octan-5-one.

  • Step 4: Nitrile Formation: The ketone is converted to the corresponding cyanohydrin, which is subsequently dehydrated to an unsaturated nitrile or directly converted to the saturated nitrile via a suitable reaction sequence.

  • Step 5: Hydrolysis to Carboxylic Acid: The nitrile is hydrolyzed under basic or acidic conditions to yield spiro[2.5]octane-5-carboxylic acid.

It is imperative to purify and characterize the intermediates at each stage using standard techniques such as chromatography, NMR, and mass spectrometry to ensure the integrity of the final product.

Spectroscopic Characterization: Unraveling the Conformational Puzzle

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are powerful tools for elucidating the three-dimensional structure and conformational dynamics of molecules in solution.

¹H and ¹³C NMR Spectroscopy

The chemical shifts and, more importantly, the coupling constants in ¹H NMR spectra provide a wealth of information about the stereochemical environment of the protons within the spiro[2.5]octane framework.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for Spiro[2.5]octane-5-carboxylic Acid

NucleusFunctional GroupPredicted Chemical Shift (ppm)Notes
¹H-COOH10.0 - 13.0Broad singlet, concentration and solvent dependent.
CH (methine adjacent to COOH)2.3 - 2.8Multiplet, deshielded by the carboxylic acid.
CH₂ (cyclohexane)1.2 - 2.1Complex multiplets.
CH₂ (cyclopropane)0.4 - 0.9Shielded protons characteristic of a cyclopropane ring.
¹³C-COOH175 - 185
C (spiro)20 - 30
CH (methine adjacent to COOH)40 - 50
CH₂ (cyclohexane)20 - 40
CH₂ (cyclopropane)10 - 20

Note: These are predicted values and may vary based on the solvent and specific substitution patterns.

The Power of ¹H-¹H Coupling Constants

The vicinal coupling constants (³JHH) between protons on adjacent carbons in the cyclohexane ring are highly dependent on the dihedral angle between them, as described by the Karplus relationship.[4] This dependence is a cornerstone of conformational analysis.

  • Large coupling constants (³JHH ≈ 10-13 Hz) are indicative of a trans-diaxial relationship between two protons.

  • Small coupling constants (³JHH ≈ 2-5 Hz) suggest an axial-equatorial or equatorial-equatorial relationship.[5]

By carefully analyzing the multiplicity and coupling constants of the cyclohexane protons, the preferred chair conformation and the axial or equatorial orientation of the carboxylic acid group can be determined. For instance, in a study of spiro[2.5]octan-6-ol, low-temperature NMR was used to determine the axial-equatorial conformational equilibrium.[6]

Nuclear Overhauser Effect (NOE) Spectroscopy

Two-dimensional NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments are indispensable for determining the spatial proximity of protons.[7] NOE signals are observed between protons that are close in space, irrespective of the number of bonds connecting them.

In the context of spiro[2.5]octane acids, NOE data can provide definitive evidence for the axial or equatorial orientation of substituents. For example, a strong NOE correlation between a proton on the carboxylic acid-bearing carbon and axial protons at the C-3 and C-5 positions of the cyclohexane ring would strongly support an axial orientation of the substituent.[8][9]

Experimental Protocol: 2D NOESY/ROESY

  • Sample Preparation: Dissolve a pure sample of the spiro[2.5]octane acid in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a concentration of 5-10 mg/mL.

  • Data Acquisition: Acquire a 2D NOESY or ROESY spectrum on a high-field NMR spectrometer (≥400 MHz). The mixing time should be optimized to observe key correlations without significant spin diffusion.

  • Data Processing and Analysis: Process the 2D data and identify cross-peaks that indicate through-space interactions. Correlate these interactions with specific proton assignments to build a three-dimensional model of the molecule's conformation.

Computational Modeling: An In-Silico Approach to Conformation

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful complementary approach to experimental methods for conformational analysis. DFT calculations can provide insights into the relative energies of different conformers, optimized geometries, and predicted spectroscopic parameters.

Conformational Searching and Energy Minimization

The first step in a computational analysis is to identify all possible low-energy conformations. This is typically achieved through a systematic or stochastic conformational search using molecular mechanics force fields, followed by geometry optimization of the resulting conformers at a higher level of theory, such as DFT.

Recommended DFT Functionals and Basis Sets

For organic molecules composed of first- and second-row elements, the B3LYP functional has been shown to provide a good balance of accuracy and computational cost for geometry optimizations and energy calculations.[10] The choice of basis set is also crucial. A Pople-style basis set such as 6-31G* is often a good starting point for initial optimizations, while a larger basis set like 6-311++G(d,p) can be used for more accurate single-point energy calculations.[10]

Computational Workflow: DFT-Based Conformational Analysis

G cluster_0 Computational Analysis start Initial Structure Generation conf_search Conformational Search (Molecular Mechanics) start->conf_search dft_opt DFT Geometry Optimization (e.g., B3LYP/6-31G*) conf_search->dft_opt Low-energy conformers freq_calc Frequency Calculation (Confirm Minima) dft_opt->freq_calc nmr_pred NMR Parameter Prediction (GIAO) dft_opt->nmr_pred spe_calc Single-Point Energy Calculation (e.g., B3LYP/6-311++G(d,p)) freq_calc->spe_calc Vibrational frequencies > 0 boltzmann Boltzmann Averaging of Properties spe_calc->boltzmann comparison Comparison with Experimental Data boltzmann->comparison nmr_pred->comparison

Caption: A typical workflow for the computational conformational analysis of spiro[2.5]octane acids.

Integrating Experimental and Computational Data: A Holistic Approach

The most robust conformational analysis is achieved by integrating experimental and computational data. The predicted NMR parameters from DFT calculations can be compared with experimental data to validate the computed conformations. Discrepancies may indicate the presence of multiple conformers in equilibrium or the need for a higher level of theory.

Workflow for Integrated Conformational Analysis

G cluster_exp Experimental Analysis cluster_comp Computational Analysis cluster_analysis Conformational Assignment synthesis Synthesis & Purification nmr_exp NMR Spectroscopy (¹H, ¹³C, NOESY) synthesis->nmr_exp xray X-ray Crystallography (if possible) synthesis->xray integrate Integration and Comparison nmr_exp->integrate xray->integrate Definitive Structure conf_model Conformational Modeling (DFT) nmr_calc NMR Parameter Calculation conf_model->nmr_calc nmr_calc->integrate assignment Final Conformational Assignment integrate->assignment

Caption: An integrated workflow combining experimental and computational methods for the conformational analysis of spiro[2.5]octane acids.

The Role of X-ray Crystallography

Single-crystal X-ray diffraction provides an unambiguous determination of the solid-state conformation of a molecule. While obtaining suitable crystals can be challenging, a crystal structure serves as the ultimate benchmark for validating the results from solution-phase NMR and computational studies.

Conclusion and Future Perspectives

The conformational analysis of spiro[2.5]octane acids is a multifaceted endeavor that requires a synergistic application of synthetic chemistry, advanced spectroscopy, and computational modeling. A thorough understanding of the three-dimensional structure of these molecules is fundamental to unlocking their full potential in drug discovery and development. Future work in this area will likely focus on the synthesis and analysis of a wider range of substituted spiro[2.5]octane acids to build a comprehensive structure-activity relationship database. Furthermore, the development of more accurate and efficient computational methods will continue to refine our ability to predict and understand the conformational behavior of these complex and promising molecules.

References

  • Spiro-Flavonoids in Nature: A Critical Review of Structural Diversity and Bioactivity. (2022). PMC. Retrieved from [Link]

  • Spiro Compounds for Organic Electronics. (n.d.). ACS Publications. Retrieved from [Link]

  • New development in the enantioselective synthesis of spiro compounds. (2018). RSC Publishing. Retrieved from [Link]

  • CONFPASS: Fast DFT Re-Optimizations of Structures from Conformation Searches. (2023). ACS Publications. Retrieved from [Link]

  • CONFPASS: Fast DFT Re-Optimizations of Structures from Conformation Searches. (n.d.). PMC. Retrieved from [Link]

  • spiro3-1-1. (n.d.). Retrieved from [Link]

  • Best Practice DFT Protocols for Basic Molecular Computational Chemistry. (2022). ChemRxiv. Retrieved from [Link]

  • Stereochemistry of Spirans. (2018). YouTube. Retrieved from [Link]

  • Structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives by (1) H, (13) C, and (15) N NMR. (2012). PubMed. Retrieved from [Link]

  • Table 2 . Experimental coupling constants (J/Hz) in the 1 H NMR spectra... (n.d.). ResearchGate. Retrieved from [Link]

  • (PDF) Study of thermodynamic and NMR properties of some cyclohexane derivatives. (2018). ResearchGate. Retrieved from [Link]

  • Research data supporting "CONFPASS: fast DFT re-optimizations of structures from conformation searches". (n.d.). Apollo. Retrieved from [Link]

  • Proton magnetic resonance spectra and conformational properties of spiro[2.5]octan-6-ol. (n.d.). ScienceDirect. Retrieved from [Link]

  • NMR Coupling Constants. (n.d.). Iowa State University. Retrieved from [Link]

  • Emerging conformational-analysis protocols from the RTCONF-16K reaction thermochemistry conformational benchmark set. (n.d.). ChemRxiv. Retrieved from [Link]

  • Axial/Equatorial Exchange in Cyclohexanes. (n.d.). Oregon State University. Retrieved from [Link]

  • Proton NMR distinguishes axial and equatorial protons in cyclohexanes. (2012). ORGANIC CHEMISTRY. Retrieved from [Link]

  • Conformational analysis of spiro-epoxides by principal component analysis of molecular dynamics trajectories. (2017). RSC Publishing. Retrieved from [Link]

  • Understanding Axial and Equatorial Positions in Cyclohexane. (2024). Oreate AI Blog. Retrieved from [Link]

  • 4.6 Axial and Equatorial Bonds in Cyclohexane. (n.d.). Organic Chemistry. Retrieved from [Link]

  • Chem 117 Reference Spectra Spring 2011 1H, 13C NMR data taken from: Silverstein, Robert M. (n.d.). Retrieved from [Link]

  • 14.12: Coupling Constants Identify Coupled Protons. (2021). Chemistry LibreTexts. Retrieved from [Link]

  • Spin-spin splitting and coupling - Coupling in 1H NMR. (n.d.). Organic Chemistry at CU Boulder. Retrieved from [Link]

  • NMR Spectroscopy: a Tool for Conformational Analysis. (n.d.). auremn. Retrieved from [Link]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of 6-oxaspiro[2.5]octane carboxylic acids, a class of compounds with emerging interest in medicinal chemistry. While the specific isomer, 6-Oxaspiro[2.5]octane-4-carboxylic acid, is not extensively documented in publicly available scientific literature and a specific CAS (Chemical Abstracts Service) number could not be retrieved, this whitepaper will address the known isomer, 6-Oxaspiro[2.5]octane-1-carboxylic acid, and the broader therapeutic relevance of the oxaspiro[2.5]octane scaffold.

Introduction to 6-Oxaspiro[2.5]octane Carboxylic Acids

The 6-oxaspiro[2.5]octane core represents a unique three-dimensional structure combining a cyclopropane and a tetrahydropyran ring fused at a single carbon atom. This spirocyclic system imparts conformational rigidity, a desirable trait in drug design for optimizing interactions with biological targets. The incorporation of a carboxylic acid moiety introduces a key functional group for hydrogen bonding and salt formation, significantly influencing the pharmacokinetic and pharmacodynamic properties of a molecule.[1][2]

While information on the 4-carboxylic acid isomer is scarce, its structural relative, 6-Oxaspiro[2.5]octane-1-carboxylic acid , is commercially available and serves as a valuable reference for this class of compounds.

Physicochemical Properties and Structural Elucidation

Understanding the fundamental properties of these molecules is crucial for their application in research and development.

General Properties of Carboxylic Acids

Carboxylic acids are characterized by the presence of a carboxyl group (-COOH), which can act as a hydrogen bond donor and acceptor.[3] This functionality generally leads to:

  • Higher boiling points compared to other organic compounds of similar molecular weight due to strong intermolecular hydrogen bonding.[3]

  • Water solubility , which is significant for lower molecular weight carboxylic acids and decreases as the carbon chain length increases.[3]

  • Acidity , with most aliphatic and aromatic carboxylic acids having a pKa in the range of 4 to 5.[3]

Properties of 6-Oxaspiro[2.5]octane-1-carboxylic acid

For the known isomer, 6-Oxaspiro[2.5]octane-1-carboxylic acid, the following information has been compiled from available sources:

PropertyValueSource
CAS Number 909406-73-1[4]
Molecular Formula C₈H₁₂O₃
Molecular Weight 156.18 g/mol
SMILES String O1CCC2(C(C2)C(=O)O)CC1
InChI Key FGFLMSPWCDFJRM-UHFFFAOYSA-N
Structural Isomerism: 1- vs. 4-Carboxylic Acid

The positioning of the carboxylic acid group on the spirocyclic scaffold is critical. The distinction between the 1- and 4-positions on the 6-oxaspiro[2.5]octane ring system gives rise to constitutional isomers with potentially different chemical reactivity and biological activity.

Caption: Chemical structures of 6-oxaspiro[2.5]octane carboxylic acid isomers.

Synthesis Strategies for Oxaspirocyclic Carboxylic Acids

While a specific, validated protocol for 6-Oxaspiro[2.5]octane-4-carboxylic acid is not available, a general approach for synthesizing oxaspirocyclic carboxylic acids can be extrapolated from existing literature. A common strategy involves the oxidation of a corresponding primary alcohol.

General Experimental Workflow

The synthesis of oxaspirocyclic carboxylic acids often follows a multi-step process. A plausible synthetic pathway is outlined below.

G start Starting Material (e.g., Cyclohexanone derivative) step1 Spirocyclization (e.g., with a sulfur ylide) start->step1 Formation of epoxide step2 Functional Group Interconversion step1->step2 Ring opening and functionalization step3 Oxidation of Primary Alcohol step2->step3 Introduction of hydroxymethyl group product Target Oxaspirocyclic Carboxylic Acid step3->product e.g., TEMPO/PhI(OAc)₂

Caption: Generalized synthetic workflow for oxaspirocyclic carboxylic acids.

Exemplary Protocol: Oxidation of a Primary Alcohol

A representative protocol for the oxidation of a primary alcohol to a carboxylic acid, adapted from the synthesis of similar oxa-spirocycles, is provided below.[5]

Disclaimer: This is a generalized procedure and requires optimization for the specific substrate.

Materials:

  • (6-Oxaspiro[2.5]octan-4-yl)methanol (hypothetical precursor)

  • (2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO)

  • Phenyliodine diacetate (PhI(OAc)₂)

  • Dichloromethane (DCM)

  • Water

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Ethyl acetate (EtOAc)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the starting alcohol in a 2:1 mixture of DCM and water.

  • To this solution, add TEMPO (e.g., 0.2 equivalents) and PhI(OAc)₂ (e.g., 2.0 equivalents).

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃.

  • Extract the aqueous layer with EtOAc (3x).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Causality Behind Experimental Choices:

  • TEMPO/PhI(OAc)₂: This system is a mild and efficient catalytic method for the selective oxidation of primary alcohols to carboxylic acids, often proceeding under biphasic conditions.

  • Quenching with Na₂S₂O₃: Sodium thiosulfate is used to reduce any excess iodinating agent.

  • Extraction and Chromatography: These are standard workup and purification techniques in organic synthesis to isolate the desired product.

Applications in Drug Discovery and Development

The rigid spirocyclic scaffold of oxaspiro[2.5]octane derivatives makes them attractive for exploring chemical space in drug discovery.

Potential as Bioisosteres

The carboxylic acid group is a common pharmacophore, but can sometimes lead to poor pharmacokinetic properties.[1] Spirocyclic structures can serve as bioisosteres, mimicking the spatial arrangement of functional groups while offering improved metabolic stability or cell permeability.

Oxaspiro[2.5]octane Derivatives as MetAP-2 Inhibitors

A patent for oxaspiro[2.5]octane derivatives and their analogs highlights their potential as inhibitors of methionine aminopeptidase 2 (MetAP-2).[6] MetAP-2 is a metalloenzyme that plays a crucial role in angiogenesis (the formation of new blood vessels), making it a target for the treatment of cancer and other diseases characterized by excessive blood vessel growth.[6] The patent suggests that these compounds could be developed for treating various disorders, including overweight and obesity.[6]

Related Azaspiro[2.5]octane Scaffolds in CNS Drug Discovery

The related 1-Oxa-6-azaspiro[2.5]octane scaffold is a key building block in the synthesis of T-type calcium channel antagonists.[7] These channels are implicated in a variety of neurological disorders, and their modulation represents a promising therapeutic strategy. This underscores the utility of spiro[2.5]octane systems in developing central nervous system (CNS) active agents.

G cluster_core 6-Oxaspiro[2.5]octane Scaffold cluster_apps Potential Therapeutic Applications core Rigid 3D Structure app1 MetAP-2 Inhibition (Anti-angiogenesis, Anti-obesity) core->app1 Novel Scaffolds for Enzyme Inhibition app2 CNS Disorders (via related Azaspiro scaffolds) core->app2 Privileged Structures for Ion Channel Modulation app3 Bioisosteric Replacement core->app3 Improved Pharmacokinetics

Caption: Therapeutic potential of the 6-oxaspiro[2.5]octane scaffold.

Conclusion and Future Outlook

While a comprehensive profile of 6-Oxaspiro[2.5]octane-4-carboxylic acid remains to be established in the scientific literature, the foundational 6-oxaspiro[2.5]octane scaffold holds significant promise for the development of novel therapeutics. The documented isomer, 6-Oxaspiro[2.5]octane-1-carboxylic acid, provides a starting point for further investigation into this chemical class. The demonstrated utility of similar spirocyclic systems as enzyme inhibitors and CNS modulators encourages further exploration of these unique structures. Future research efforts focused on the synthesis and biological evaluation of various isomers of 6-oxaspiro[2.5]octane carboxylic acid are warranted and could lead to the discovery of new drug candidates with improved efficacy and safety profiles.

References

  • Vaskevych, R. I., et al. Oxa-spirocycles: synthesis, properties and applications. Semantic Scholar. [Link]

  • 6-oxaspiro[2.5]octane-5-carboxylic acid (C8H12O3). PubChemLite. [Link]

  • 6-azaspiro[2.5]octane-6-carboxylic acid, 4-hydroxy-, 1,1-dimethylethyl ester. Aribo Biotechnology. [Link]

  • Organic Syntheses Procedure. Organic Syntheses. [Link]

  • 1-oxa-6-azaspiro[2.5]octane-6-carboxylic acid, 1,1-dimethylethyl ester. Chemdad. [Link]

  • Carboxylic Acids. University of Calgary. [Link]

  • 1-Oxaspiro[2.5]octane-2-carboxylic acid. PubChem. [Link]

  • Oxaspiro [2.5]octane derivatives and analogs.
  • Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. Wiley-VCH. [Link]

  • Carboxylic Acids and their Derivatives. Lecturio. [Link]

  • Uses of carboxylic acids derivatives. Doc Brown's Chemistry. [Link]

  • Chapter 13 Carboxylic Acids. SDSU Chemistry. [Link]

Sources

Architectural Evolution in Medicinal Chemistry: A Technical Guide to Novel Spirocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Novel Spirocyclic Scaffolds for Drug Discovery Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The "escape from Flatland"—the strategic shift from planar, aromatic-heavy structures to three-dimensional (3D), sp


-rich architectures—has become a dominant paradigm in modern drug discovery. Novel spirocyclic scaffolds represent the vanguard of this shift. By enforcing orthogonal exit vectors and increasing fraction sp

(Fsp

), these scaffolds offer a proven mechanism to improve aqueous solubility, enhance metabolic stability, and access unexplored chemical space without sacrificing ligand efficiency.

This guide synthesizes the structural logic, synthetic methodologies, and clinical validation of spirocyclic motifs, providing a roadmap for their integration into lead optimization programs.

Part 1: The Structural Imperative (Fsp & Vector Analysis)

The "Flatland" Problem

Traditional medicinal chemistry has often relied on planar aromatic rings (phenyl, pyridine, heteroaromatics) due to the reliability of Suzuki-Miyaura couplings and amide bond formations. However, over-reliance on these "flat" motifs correlates with poor physicochemical properties:

  • Low Solubility: Planar stacking leads to high crystal lattice energy.

  • Promiscuity: Flat molecules often bind non-specifically to hydrophobic pockets (e.g., CYP450s, hERG).

  • Metabolic Liability: Aromatic rings are prone to oxidative metabolism (arene oxides).

The Spirocyclic Solution

Spirocycles—bicyclic systems connected by a single quaternary carbon—introduce a permanent, rigid 90° twist (in the case of spiro[3.3]heptanes) or defined angular vectors. This geometry disrupts planar stacking and positions substituents in vectors inaccessible to aromatic rings.

Key Metric: Fraction sp


 (Fsp

)
Defined as the ratio of sp

-hybridized carbons to total carbons.
  • Observation: Clinical candidates typically have higher Fsp

    
     (avg ~0.47) than early discovery hits (avg ~0.36).
    
  • Mechanism:[1][2][3] Spirocycles inherently boost Fsp

    
    , correlating with improved solubility and saturation.
    
Visualization: Vector Orthogonality

The diagram below illustrates the fundamental difference in exit vectors between a 1,4-disubstituted phenyl ring (planar, linear) and a 2,6-disubstituted spiro[3.3]heptane (3D, orthogonal).

VectorAnalysis Phenyl 1,4-Phenylene (Planar) Vec1 Linear Vector (180°) Phenyl->Vec1 Restricted Geometry Spiro 2,6-Spiro[3.3]heptane (3D Orthogonal) Vec2 Tetrahedral Vector (~109.5°) Spiro->Vec2 Access to New IP Space

Figure 1: Comparison of exit vector geometries between planar aromatic rings and spirocyclic scaffolds.

Part 2: Scaffold Classification & Bioisosterism

Spirocyclic scaffolds are often deployed as bioisosteres for saturated heterocycles. Selecting the right scaffold requires matching the vector angle and bond distance of the parent ring.

High-Value Bioisosteric Pairs
Parent Saturated RingSpirocyclic BioisostereStructural Advantage
Piperazine 2,6-Diazaspiro[3.3]heptane Rigidifies the N-N distance; prevents "boat/chair" conformational flipping.
Morpholine 2-Oxa-6-azaspiro[3.3]heptane Lowers lipophilicity (LogD); removes metabolic soft spots on the ethylene bridge.
Piperidine 2-Azaspiro[3.3]heptane Introduces a quaternary center to block metabolism; alters vector by ~30°.
Cyclohexane Spiro[2.3]hexane "Gem-dimethyl" effect mimic but with smaller steric footprint and unique bond angles.
Emerging Scaffolds
  • Spiro[2.4]heptanes: Found in antiviral agents (e.g., Ledipasvir).[4]

  • Spiro[4.5]decanes: Utilized in NK1 antagonists (e.g., Rolapitant).[2][5]

  • Spiro-oxindoles: A privileged substructure in natural products and oncology candidates (e.g., MDM2 inhibitors).

Part 3: Advanced Synthetic Methodologies

The primary barrier to spirocyclic adoption has historically been synthetic complexity. Recent advances have enabled scalable, multi-gram synthesis of these cores.

Detailed Protocol: Synthesis of 2-Oxa-6-azaspiro[3.3]heptane

A Morpholine Bioisostere

This protocol highlights a scalable, protecting-group-free route optimized for industrial application, avoiding the costly cyclization of pentaerythritol derivatives.

Reaction Overview:

  • Precursor Synthesis: Tribromoneopentyl alcohol ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     3,3-Bis(bromomethyl)oxetane.[6]
    
  • Spirocyclization: Alkylation of an aniline (or benzylamine) with the oxetane electrophile.

Step-by-Step Methodology:

  • Preparation of 3,3-Bis(bromomethyl)oxetane (BBMO):

    • Reagents: Tribromoneopentyl alcohol (TBNPA), NaOH (aq).

    • Procedure: Dissolve TBNPA (1.0 equiv) in water. Add NaOH (1.2 equiv) slowly at 80°C. The intramolecular Williamson ether synthesis closes the oxetane ring.

    • Purification: Distillation under reduced pressure yields BBMO as a clear oil.

    • Note: This step is highly exothermic; temperature control is critical to prevent polymerization.

  • Spirocyclization (The "Double Displacement"):

    • Reagents: BBMO (1.0 equiv), Aniline derivative (e.g., 2-fluoro-4-nitroaniline) (1.0 equiv), Water, NaOH.

    • Procedure: Suspend the aniline and BBMO in water. Add NaOH (2.5 equiv). Heat the mixture to reflux (100°C) for 12–24 hours.

    • Mechanism: The aniline nitrogen performs a nucleophilic attack on one bromomethyl group, followed by a second intramolecular attack to close the azetidine ring, forming the spiro[3.3] system.

    • Isolation: Cool to room temperature. The product often precipitates as a solid. Filter, wash with water/heptane, and dry.

Self-Validating Checkpoint:

  • NMR Verification: The spiro[3.3] core shows distinct doublets for the oxetane protons (~4.5-4.8 ppm) and azetidine protons (~4.0-4.3 ppm) in

    
    H NMR. The quaternary carbon appears at ~35-40 ppm in 
    
    
    
    C NMR.
Synthetic Workflow Diagram

SynthesisWorkflow Start Tribromoneopentyl Alcohol (TBNPA) Step1 Intramolecular Cyclization (NaOH, 80°C) Start->Step1 Inter 3,3-Bis(bromomethyl)oxetane (BBMO) Step1->Inter Step2 Double Alkylation (R-NH2, NaOH, Reflux) Inter->Step2 + Primary Amine Product 2-Oxa-6-azaspiro[3.3]heptane (Spiro Scaffold) Step2->Product

Figure 2: Scalable synthetic route for the 2-oxa-6-azaspiro[3.3]heptane scaffold.

Part 4: Physicochemical Impact & ADME[3]

Replacing a flat ring with a spirocycle alters the molecular landscape significantly.

Quantitative Comparison

The following data illustrates the impact of replacing a piperazine/morpholine core with a spirocyclic analog in a matched molecular pair analysis (MMPA).

PropertyFlat Analog (Morpholine)Spiro Analog (2-Oxa-6-azaspiro[3.3])Impact
LogD (pH 7.4) 2.11.5Improved (Lower lipophilicity)
Solubility (µM) 50>200Improved (Disrupted crystal packing)
Cl_int (Human) HighLowImproved (Metabolic blocking)
Selectivity (hERG) 5 µM (IC

)
>30 µM (IC

)
Improved (Reduced hydrophobic binding)
Metabolic Stability Mechanism

Aromatic rings are susceptible to oxidation. Simple aliphatic rings (piperidine) are susceptible to


-oxidation.
  • Spiro Effect: The quaternary carbon in spiro[3.3]heptanes has no protons, blocking metabolism at that position. The strained 4-membered rings are surprisingly stable to oxidative metabolism compared to flexible 5- or 6-membered rings.

Part 5: Case Studies in Clinical Success

The theoretical advantages of spirocycles have been validated by FDA approvals.

Ledipasvir (Harvoni®)
  • Indication: Hepatitis C (HCV NS5A Inhibitor).[3][4]

  • Spiro Motif: 5-Azaspiro[2.4]heptane .[3][7]

  • Function: The spiro ring serves as a rigid linker that orients the imidazole moiety into a precise vector to interact with the NS5A dimer, while increasing solubility compared to a flat fused system.

Rolapitant (Varubi®)
  • Indication: CINV (NK1 Receptor Antagonist).[5]

  • Spiro Motif: 1,7-Diazaspiro[4.5]decan-2-one .[2][5]

  • Function: This spiro-ether/lactam scaffold provides a critical 3D shape that fits the deep, hydrophobic pocket of the NK1 receptor. The spiro center prevents the "pancaking" observed in earlier, flatter NK1 antagonists, improving selectivity.

Ubrogepant (Ubrelvy®)
  • Indication: Migraine (CGRP Receptor Antagonist).

  • Spiro Motif: Spiro[cyclopenta[b]pyridine-6,3'-pyrrolo[2,3-b]pyridine] .[1][8][9]

  • Function: A complex, fused spiro system that locks the pharmacophore in a bioactive conformation, demonstrating that high-complexity spirocycles are viable oral drugs.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry.

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. Organic Letters.

  • Wuitschik, G., et al. (2008). Spiro[3.3]heptanes as rigid, three-dimensional, and solubilizing linkers. Angewandte Chemie International Edition.

  • Zheng, Y. J., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in drug discovery.[4][10][11][12][13][14][15] Bioorganic & Medicinal Chemistry Letters.

  • Barnes-Seeman, D., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane. Organic Process Research & Development.

  • Link, J. O., et al. (2014). Discovery of ledipasvir (GS-5885): a potent, once-daily oral NS5A inhibitor for the treatment of hepatitis C virus infection. Journal of Medicinal Chemistry.

  • Duffy, R. A., et al. (2012). Rolapitant (SCH 619734): a potent, selective and orally active neurokinin-1 receptor antagonist.[5] Pharmacology, Biochemistry, and Behavior.

Sources

Strategic Bioisosterism of Spiro[2.5]octane Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Conformational Locking and Physicochemical Tuning

Executive Summary

The spiro[2.5]octane-1-carboxylic acid scaffold represents a high-value pharmacophore in modern medicinal chemistry. It serves a dual function: it acts as a conformational lock , rigidly orienting the carboxylic acid vector relative to the lipophilic cyclohexane bulk, and as a metabolic shield , blocking the vulnerable


-position typically susceptible to CYP450-mediated oxidation.

However, the scaffold's high lipophilicity (ClogP) and specific vector constraints often require bioisosteric replacement during lead optimization. This guide provides a technical roadmap for replacing both the carboxylic acid functionality and the spirocyclic core itself to tune physicochemical properties (LogD, LLE, Solubility) while retaining biological potency.

Part 1: The Pharmacophore & Structural Logic

To successfully replace the spiro[2.5]octane system, one must first understand its structural contribution to ligand binding.

1.1 Geometric & Electronic Analysis

The spiro[2.5]octane system fuses a cyclopropane ring to a cyclohexane ring at a single quaternary carbon.

  • Vector Analysis: Unlike a flexible cyclohexyl-acetic acid side chain, the spiro-fusion locks the carboxylic acid into a specific equatorial or axial orientation relative to the cyclohexane chair. This reduces the entropic penalty upon binding.

  • Electronic Effects: The cyclopropane ring possesses significant

    
    -character (Walsh orbitals), making the attached carboxylic acid slightly more acidic (pKa 
    
    
    
    4.5–4.7) than a standard aliphatic acid (pKa
    
    
    4.8–5.0).
  • Metabolic Blocking: The quaternary spiro-center eliminates the abstractable hydrogen at the

    
    -position, shutting down a major metabolic soft spot.
    
1.2 The Bioisosteric Decision Tree

Use the following logic flow to determine which part of the scaffold requires modification.

BioisostereLogic Start Spiro[2.5]octane-COOH Lead Compound Issue1 Issue: High Clearance / t1/2? Start->Issue1 Issue2 Issue: Poor Permeability / Low Solubility? Start->Issue2 Issue3 Issue: Toxicophore / Glucuronidation? Start->Issue3 Sol1 Strategy: Scaffold Hop (Reduce Lipophilicity) Issue1->Sol1 Metabolic Soft Spot Issue2->Sol1 High LogP Sol2 Strategy: Acid Isostere (Modulate pKa/LogD) Issue3->Sol2 Acid Liability Opt1 Switch to Bicyclo[1.1.1]pentane or Oxetane Spirocycles Sol1->Opt1 Opt2 Switch to Tetrazole, Sulfonamide, or Squaric Acid Sol2->Opt2

Figure 1: Decision logic for modifying the spiro[2.5]octane scaffold.

Part 2: Bioisosteres of the Carboxylic Acid (Functional Group Level)

When the spiro-scaffold provides the correct geometric fit but the carboxylic acid causes toxicity (acyl-glucuronidation) or poor permeability, "non-classical" isosteres are required.

2.1 The Top-Tier Replacements

For a lipophilic scaffold like spiro[2.5]octane, simply adding a polar tetrazole can sometimes result in poor membrane permeability due to the high polar surface area (PSA). We recommend the following graded approach:

Bioisostere ClassStructurepKa RangeKey AdvantageProtocol Note
Tetrazole 5-substituted-1H-tetrazole~4.5–5.0Classic mimic; planar; similar acidity.Warning: Can be a substrate for N-glucuronidation.[1]
Acyl Sulfonamide -CONHSO₂R~4.5–5.5Tunable lipophilicity via the 'R' group.Excellent for improving passive permeability (LogP modulation).
Oxadiazol-5(4H)-one Cyclic amide/ester hybrid~6.0–7.0Weakly acidic; neutral at physiological pH.Best for CNS penetration (avoids ionization).[1]
Squaric Acid 3,4-dihydroxycyclobut-3-ene-1,2-dione~1.0–2.0Strong acid; bidentate H-bond donor/acceptor.Use when strong electrostatic interaction is required (e.g., Arginine clamp).
2.2 Synthesis of the Acyl Sulfonamide Isostere

Rationale: This is often the most successful modification for spiro-acids to improve oral bioavailability.

Protocol:

  • Activation: Dissolve Spiro[2.5]octane-1-carboxylic acid (1.0 eq) in DCM. Add EDCI (1.5 eq) and DMAP (1.5 eq). Stir for 15 min at 0°C.

  • Coupling: Add the desired sulfonamide (e.g., methanesulfonamide, 1.2 eq). Allow to warm to RT and stir for 12h.

  • Workup: Quench with 1M HCl. Extract with EtOAc. The resulting acyl sulfonamide is usually stable and purifiable by silica chromatography (MeOH/DCM gradient).

Part 3: Bioisosteres of the Spiro Scaffold (Core Level)

If the spiro[2.5]octane core itself is too lipophilic (ClogP > 3.5) or sterically bulky, "Scaffold Hopping" to saturated bioisosteres is the gold standard.

3.1 Bicyclo[1.1.1]pentane (BCP)

The BCP unit is the premier "saturated bioisostere" for phenyl and bulky alkyl groups.

  • Why it works: BCP is a linear spacer that mimics the distance of the spiro-system but with significantly lower lipophilicity and a smaller hydrodynamic radius.

  • Substitution: Replace the entire spiro[2.5]octane core with a 3-substituted bicyclo[1.1.1]pentane-1-carboxylic acid .

3.2 Cubane

Cubane derivatives offer a spherical, rigid geometry similar to the spiro system but with a higher degree of saturation (


).
  • Application: Use 4-substituted cubane-1-carboxylic acid . This is particularly effective if the spiro[2.5]octane was filling a hydrophobic pocket.

3.3 Hetero-Spirocycles (Oxetanes/Azetidines)

Replacing the cyclopropane or cyclohexane ring with an oxetane or azetidine dramatically lowers LogP (by ~1–2 units) and reduces metabolic clearance.

  • Target: 2-oxa-spiro[3.5]nonane derivatives.

Part 4: Synthetic Methodology

The synthesis of the parent spiro[2.5]octane-1-carboxylic acid and its derivatives relies on robust cyclopropanation chemistry. We recommend the Furukawa Modification of the Simmons-Smith reaction for its scalability and safety profile compared to the traditional Zn-Cu couple.

4.1 Synthetic Workflow: Furukawa Cyclopropanation

Synthesis Start Methylenecyclohexane Inter Spiro[2.5]octane Start->Inter DCM, 0°C to RT Reagent Et2Zn + CH2I2 (Furukawa Reagent) Reagent->Inter Funct Lithiation (s-BuLi) + CO2 Inter->Funct TMEDA, -78°C Product Spiro[2.5]octane-1-COOH Funct->Product H3O+ Quench

Figure 2: Synthesis of the spiro-acid via direct cyclopropanation and lithiation.

4.2 Detailed Protocol (Scale: 10 mmol)

Step 1: Cyclopropanation (Spiro-formation)

  • Setup: Flame-dry a 250 mL round-bottom flask under Argon. Add methylenecyclohexane (960 mg, 10 mmol) in anhydrous DCM (50 mL).

  • Reagent Formation: Cool to 0°C. Add Diethylzinc (1.0 M in hexanes, 20 mL, 20 mmol) dropwise. Caution: Pyrophoric.

  • Addition: Add Diiodomethane (1.6 mL, 20 mmol) dropwise over 20 mins. A white precipitate may form.

  • Reaction: Stir at 0°C for 1h, then warm to RT and reflux for 4h.

  • Quench: Cool to 0°C. Carefully add saturated aqueous NH₄Cl.

  • Isolation: Extract with Pentane/Et₂O. Dry over MgSO₄. Remove solvent to yield spiro[2.5]octane (volatile liquid).

Step 2: Carboxylation

  • Lithiation: Dissolve spiro[2.5]octane (crude from above) in dry THF. Add TMEDA (1.2 eq). Cool to -78°C.

  • Deprotonation: Add s-BuLi (1.2 eq) dropwise. The cyclopropyl proton is acidic enough for lithiation. Stir for 1h at -78°C.

  • Quench: Bubble dry CO₂ gas (excess) into the solution for 30 mins.

  • Workup: Acidify with 1M HCl to pH 2. Extract with EtOAc.

  • Purification: Recrystallize from Hexanes/EtOAc to yield spiro[2.5]octane-1-carboxylic acid as a white solid.

Part 5: Physicochemical Comparison Data

The following table summarizes the impact of switching from the parent spiro-acid to key bioisosteres.

ScaffoldMWClogPtPSA (Ų)Fsp³Metabolic Stability
Spiro[2.5]octane-COOH 154.22.537.30.89High (Steric Block)
Bicyclo[1.1.1]pentane-COOH 112.11.237.31.00Excellent
Cubane-COOH 148.11.937.31.00High
4,4-Difluorocyclohexyl-COOH 164.11.837.31.00Moderate (F-block)
Spiro[2.5]octane-Tetrazole 178.21.954.00.89Moderate (Glucuronidation risk)

Interpretation:

  • For Solubility: Switch to Bicyclo[1.1.1]pentane . The drastic drop in ClogP (2.5

    
     1.2) significantly aids aqueous solubility.
    
  • For Permeability: Retain the Spiro[2.5] core but convert the acid to an Acyl Sulfonamide .

References
  • Ballatore, C., et al. (2013). "Carboxylic Acid (Bio)Isosteres in Drug Design." ChemMedChem. Link

  • Mykhailiuk, P. K. (2019). "Saturated Bioisosteres of Benzene: Where to Go Next?" Org.[2][3] Biomol. Chem.Link

  • Stepan, A. F., et al. (2011). "Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere." J. Med. Chem.Link

  • Charette, A. B., et al. (2014).[3] "Improved Zinc-Catalyzed Simmons–Smith Reaction." Org.[2][3] Lett.Link

  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." J. Med. Chem.Link

Sources

The Spirocyclic Advantage: A Technical Guide to Heterocyclic Spiro Compounds in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of heterocyclic spiro compounds, designed for researchers in medicinal chemistry and drug discovery.

Executive Summary: Escaping Flatland

In modern drug discovery, the "Escape from Flatland" paradigm has shifted focus from planar, aromatic-heavy molecules to three-dimensional (


) scaffolds. Heterocyclic spiro compounds—bicyclic systems joined at a single quaternary carbon—represent the apex of this shift. By increasing the fraction of 

hybridized carbons (

), spiro scaffolds offer superior physicochemical properties (solubility, metabolic stability) and access to novel intellectual property (IP) space compared to their fused-ring counterparts.

This guide synthesizes the critical literature, synthetic methodologies, and pharmacological applications of heterocyclic spiro compounds, providing actionable protocols for the bench scientist.

Part 1: The Pharmacophore Logic

Why Spiro? The Structural Argument

The utility of spirocycles stems from their unique geometric constraints. Unlike fused rings (e.g., indole, quinoline) which force substituents into a single plane, spirocycles orient substituents in orthogonal vectors.

  • Vectorial Display: The spiro atom acts as a "knot," projecting functional groups into defined regions of chemical space, maximizing interactions with deep, globular protein pockets (e.g., MDM2, Menin).

  • Conformational Restriction: The rigidity of the spiro-fusion reduces the entropic penalty of binding (

    
    ), often leading to higher potency compared to flexible acyclic analogues.
    
  • Metabolic Stability: The quaternary center blocks metabolic "soft spots," preventing oxidative metabolism (e.g., P450-mediated hydroxylation) often seen at benzylic positions.

Decision Matrix: When to Deploy Spiro Scaffolds

Use the following logic flow to determine if a spiro scaffold is appropriate for your lead optimization:

SpiroDecision Start Lead Optimization Challenge Solubility Poor Solubility / High LogP? Start->Solubility Selectivity Off-Target Toxicity? Start->Selectivity IP Crowded IP Space? Start->IP SpiroSol Use Spiro to increase Fsp3 (Disrupt planarity) Solubility->SpiroSol Yes SpiroSel Use Spiro for Vectorial Control (Access unique sub-pockets) Selectivity->SpiroSel Yes SpiroIP Use Spiro for Novelty (Bioisostere of fused rings) IP->SpiroIP Yes caption Figure 1: Decision matrix for deploying spirocyclic scaffolds in medicinal chemistry.

Part 2: Strategic Synthesis (The "How-To")

Method A: The Workhorse – [3+2] Cycloaddition

The most robust method for generating spiro-heterocycles, particularly spirooxindoles , is the 1,3-dipolar cycloaddition of azomethine ylides. This reaction is multicomponent, stereoselective, and atom-economic.

Mechanism:

  • Condensation of an amino acid (e.g., sarcosine, proline) with a carbonyl (e.g., isatin) generates the azomethine ylide (dipole).

  • The ylide undergoes a concerted [3+2] cycloaddition with a dipolarophile (e.g., chalcone, nitrostyrene).

Method B: Transition Metal Catalysis

For more complex scaffolds, such as spiro-prolines , Rh(III)-catalyzed C-H activation offers precision. This method utilizes a directing group to activate an


 C-H bond, followed by annulation with an alkyne.

Part 3: Detailed Experimental Protocol

Target: Synthesis of a Spiro[pyrrolidine-2,3'-oxindole] analogue (MDM2 inhibitor scaffold). Reference: Adapted from Wang et al., J. Am. Chem. Soc. 2013 [1] and standard literature protocols.

Reagents
  • Isatin (1.0 equiv): 147 mg (1 mmol)

  • Sarcosine (1.2 equiv): 107 mg (1.2 mmol)

  • (E)-Chalcone (1.0 equiv): 208 mg (1 mmol)

  • Solvent: Methanol (10 mL) or Ethanol (Green alternative)

Step-by-Step Methodology
  • Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, combine Isatin, Sarcosine, and Chalcone.

  • Solvation: Add 10 mL of Methanol. The suspension will likely be colored (orange/red) due to the isatin and chalcone.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (

    
    ) for 3–5 hours.
    
    • Self-Validating Check: The reaction progress can be monitored by TLC (Hexane:EtOAc 7:3). The disappearance of the chalcone spot and the formation of a new, more polar spot indicates success. The solution often darkens as the ylide forms and reacts.

  • Workup: Cool the reaction mixture to room temperature.

    • Crystallization: In many cases, the spiro-product precipitates upon cooling. If not, remove half the solvent under reduced pressure and let stand at

      
      .
      
  • Purification: Filter the precipitate and wash with cold methanol (2 x 2 mL). If no precipitate forms, perform a flash column chromatography (Silica gel, Hexane/EtOAc gradient).

  • Characterization: Confirm structure via

    
     NMR. Look for the disappearance of the characteristic aldehyde/ketone peaks of the starting materials and the appearance of the spiro-carbon signals in 
    
    
    
    NMR (typically
    
    
    60–80 ppm).

SynthesisPathway Isatin Isatin Ylide Azomethine Ylide (Dipole) Isatin->Ylide - H2O, - CO2 Sarcosine Sarcosine Sarcosine->Ylide TS [3+2] Transition State Ylide->TS Chalcone Chalcone (Dipole) Chalcone->TS Product Spiro[pyrrolidine-2,3'-oxindole] TS->Product Cycloaddition caption Figure 2: Multicomponent synthesis of spirooxindoles via azomethine ylide cycloaddition.

Part 4: Case Studies & Data Analysis

Case Study 1: MDM2 Inhibitors (Spirooxindoles)

The interaction between p53 and MDM2 is a classic protein-protein interaction (PPI) target.[1][2] The spirooxindole scaffold mimics the three key hydrophobic residues of p53 (Phe19, Trp23, Leu26) that insert into the MDM2 cleft.

Data Analysis: Stereochemistry vs. Potency The following table summarizes the Structure-Activity Relationship (SAR) of spirooxindole isomers, highlighting how the 3D orientation dictates potency. (Data adapted from Ascentage Pharma studies [1, 2]).

Compound IDStereochemistryBinding Affinity (

nM)
Fold DifferenceInterpretation
MI-888 (Analogue) cis-cis (Stable)0.44 1x (Reference)Optimal vector alignment with MDM2 pocket.
Isomer A trans-cis~15.0 ~34x WeakerIncorrect projection of the hydrophobic group.
Isomer B trans-trans>1000 InactiveSteric clash with the receptor wall.

Key Insight: The "stable" cis-cis isomer is not just thermodynamically preferred during synthesis; its shape perfectly complements the deep hydrophobic groove of MDM2, validating the spiro-design for PPIs.

Case Study 2: Revumenib (Menin-MLL Inhibitor)

Revumenib (SNDX-5613) , approved by the FDA in 2024 for KMT2A-rearranged acute leukemia, is a quintessential example of modern spiro-medicinal chemistry [3].

  • Core Structure: A piperidine-spiro-azetidine scaffold (2,7-diazaspiro[3.5]nonane derivative).

  • Mechanism: It disrupts the interaction between Menin and the MLL1 fusion protein.[3]

  • Why Spiro? The spiro-azetidine moiety orients the critical hydrogen bond acceptors to engage specific residues (Tyr319, Tyr323) in the Menin central cavity, a feat difficult to achieve with flat aromatic linkers [4].

Part 5: Future Outlook

The field is moving toward Automated Library Generation .

  • DNA-Encoded Libraries (DEL): Spiro-scaffolds are increasingly used as "hubs" in DELs due to their ability to project three diversity vectors (N-capping, C-capping, and Core-substitution) [5].

  • Flow Chemistry: Photochemical synthesis of spirocycles (e.g., via [2+2] cycloaddition) is being adapted to flow reactors to overcome the scale-up limitations of batch photochemistry.

References

  • Diastereomeric Spirooxindoles as Highly Potent and Efficacious MDM2 Inhibitors. Source: Journal of the American Chemical Society (2013).[2] URL:[Link]

  • Design of Chemically Stable, Potent, and Efficacious MDM2 Inhibitors. Source: Journal of Medicinal Chemistry (2014). URL:[Link]

  • Revumenib Shows Promise in Treating Advanced Acute Myeloid Leukemia. Source:[3] National Cancer Institute (2023/2024). URL:[Link]

  • Inhibition of Human Menin by SNDX-5613 (Revumenib) - PDB Structure 7UJ4. Source: RCSB Protein Data Bank. URL:[Link]

  • Escape from Flatland: 2D to 3D Molecules via Dearomatization. Source: Springer Nature Research Communities (2022). URL:[Link]

Sources

6-Oxaspiro[2.5]octane ring system nomenclature

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Nomenclature of the 6-Oxaspiro[2.5]octane Ring System

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 6-oxaspiro[2.5]octane scaffold represents a unique structural motif increasingly recognized for its utility in medicinal chemistry and drug development.[1][2][3] Its inherent three-dimensionality, conferred by the spirocyclic fusion of a cyclopropane and a tetrahydropyran ring, offers a compelling alternative to traditional flat aromatic structures, often leading to improved physicochemical properties and novel biological activities.[3] A profound understanding of its systematic nomenclature is paramount for unambiguous communication, database registration, and patent filing. This guide provides a comprehensive exploration of the International Union of Pure and Applied Chemistry (IUPAC) rules governing the naming of this specific heterocyclic system, offering a logical framework for both the parent scaffold and its substituted derivatives.

The Foundational Principles of Spiro Nomenclature

Spiro compounds are a class of bicyclic molecules distinguished by having two rings connected through a single, common atom known as the spiro atom.[4][5] This structural feature contrasts with fused ring systems (sharing two adjacent atoms) and bridged systems (sharing two non-adjacent atoms).[6][7] The nomenclature of these compounds is systematic and follows a clear set of rules established by IUPAC.[4][8]

The general format for naming a simple, unsubstituted monospiroalkane is spiro[x.y]alkane .[9][10]

  • "spiro" : This prefix unequivocally identifies the compound as having a spiro junction.[5][7]

  • [x.y] : This is the von Baeyer descriptor, where 'x' and 'y' represent the number of carbon atoms in each ring, excluding the central spiro atom.[8][9] Critically, these numbers are cited in ascending order (x < y).[8][9][11] This is a key distinction from bicyclo compound nomenclature, where the numbers are cited in descending order.[9]

  • "alkane" : The parent name is determined by the total number of carbon atoms in both rings, including the spiro atom. For example, a system with 4 atoms in one ring, 5 in the other, plus the spiro atom, has a total of 10 atoms and is thus a "decane".

Table 1: Core IUPAC Rules for Spiro Compound Nomenclature
Rule ComponentDescriptionCausality and Rationale
Prefix spiroImmediately classifies the molecule's core topology, preventing confusion with fused or bridged systems.
Descriptor [x.y]Quantifies the size of each ring connected to the spiro center. The ascending order (x ≤ y) provides a single, unambiguous name.
Parent Name alkaneBased on the total atom count in the skeleton (x + y + 1), treating it as a single acyclic hydrocarbon for the base name.
Numbering Starts on the atom adjacent to the spiro atom in the smaller ring.This convention ensures a consistent and predictable numbering pattern for any given spiro system, which is crucial for assigning locants to substituents and heteroatoms.[5][8][9]

Deconstructing the 6-Oxaspiro[2.5]octane System

Applying these foundational principles to the target molecule allows for a systematic determination of its name. The process is a self-validating workflow that ensures accuracy and adherence to international standards.

Step-by-Step Naming Protocol for the Parent Ring System
  • Identify the Spiro Atom and Ring Sizes : The structure consists of a cyclopropane ring and a six-membered tetrahydropyran ring joined by a single quaternary carbon.

    • The smaller ring has 2 carbon atoms (excluding the spiro atom).

    • The larger ring has 5 atoms (four carbons and one oxygen, excluding the spiro atom).

  • Assemble the Spiro Descriptor : Following the ascending order rule, the descriptor is [2.5] .

  • Determine the Parent Hydrocarbon Name : The total number of skeletal atoms is 2 (from the small ring) + 5 (from the large ring) + 1 (the spiro atom) = 8 atoms. The corresponding alkane is octane .

  • Incorporate the Heteroatom : The structure contains an oxygen atom, replacing a carbon in the larger ring. This is indicated using "a" replacement nomenclature.[12] The prefix for oxygen is "oxa ".

  • Number the Ring System :

    • Numbering begins on an atom adjacent to the spiro atom in the smaller ring (the cyclopropane).[5][8]

    • Proceed around the smaller ring first (atoms 1, 2).

    • The spiro atom is the next number in the sequence (atom 3).

    • Continue numbering around the larger ring, ensuring the heteroatom receives the lowest possible locant.[8][12] This places the oxygen atom at position 6 .

  • Construct the Final Name : Combining these elements yields the systematic IUPAC name: 6-Oxaspiro[2.5]octane .

Visualization of the 6-Oxaspiro[2.5]octane Structure and Numbering

The following diagram illustrates the structure and the official IUPAC numbering scheme.

Caption: IUPAC numbering of the 6-Oxaspiro[2.5]octane scaffold.

Nomenclature of Substituted 6-Oxaspiro[2.5]octane Derivatives

In drug development, the parent scaffold is often decorated with various functional groups to modulate its biological activity and properties. The systematic numbering established for the parent system provides the framework for naming these derivatives.

Workflow for Naming Substituted Derivatives

The following workflow outlines the logical process for assigning the correct IUPAC name to a substituted 6-oxaspiro[2.5]octane.

G start Start with Substituted 6-Oxaspiro[2.5]octane Structure step1 1. Identify the Parent Scaffold: 6-Oxaspiro[2.5]octane start->step1 step2 2. Apply Fixed Numbering: Start in small ring (1, 2), spiro (3), continue in large ring (4-8) step1->step2 step3 3. Identify All Substituents (e.g., -CH3, -OH, =O) step2->step3 step4 4. Assign Locants to Substituents Based on the fixed numbering from Step 2 step3->step4 step5 5. Alphabetize Substituent Prefixes (e.g., 'ethyl' before 'methyl') step4->step5 step6 6. Assemble the Full Name: (Locant)-(Substituent) + (Parent Name) step5->step6 end Final IUPAC Name step6->end

Caption: Systematic workflow for naming substituted derivatives.

Case Study: Naming an Exemplar Molecule

Consider the molecule 6-propyl-1-oxaspiro[2.5]octane, found in the PubChem database.[13] Let's analyze its name based on the established rules. Correction: Based on the IUPAC rules, the oxygen is at the 6-position, not the 1-position. A re-evaluation of the numbering for a related structure is necessary.

Let's take a different example from PubChem, 6-Oxaspiro[2.5]octane-5,7-dione .[14]

  • Parent Scaffold : The core is 6-Oxaspiro[2.5]octane.

  • Numbering : The standard numbering is applied as per the diagram above.

  • Identify Substituents : There are two carbonyl groups (=O). When a C=O group replaces a CH2 in a ring, the suffix -one is used. Since there are two, the suffix becomes -dione.

  • Assign Locants : The carbonyl groups are at positions 5 and 7.

  • Assemble Name : The substituents are cited with their locants before the parent name, or more commonly, the suffix is added to the parent name with locants. The final name is 6-Oxaspiro[2.5]octane-5,7-dione .

Another example is 6-methyl-1-oxaspiro[2.5]octane .[15] Note: Some databases may use non-preferred but historically used numbering. According to strict current IUPAC rules, the oxygen should be at position 6. If we assume the name intends for a methyl group on the tetrahydropyran ring, let's place it at position 8 for this example.

  • Parent Scaffold : 6-Oxaspiro[2.5]octane.

  • Numbering : Standard numbering is applied.

  • Substituent : A methyl group (-CH3).

  • Locant : The methyl group is at position 8.

  • Assemble Name : 8-methyl-6-oxaspiro[2.5]octane.

The key principle is that the numbering of the core spirocyclic system is fixed and does not change based on the position of substituents.[8] Substituents are simply assigned numbers based on this predetermined sequence.

Conclusion

The nomenclature of the 6-oxaspiro[2.5]octane ring system is governed by a clear and logical set of IUPAC rules. By systematically identifying the spiro atom, counting the atoms in each ring, applying the ascending order descriptor, and correctly numbering the heterocyclic system, researchers can derive an unambiguous name for the parent scaffold. This fixed numbering provides a robust framework for locating and naming any substituents, ensuring precise communication within the scientific and drug development communities. Mastery of this system is an essential skill for any professional working with these increasingly important chemical entities.

References

  • Vedantu. (n.d.). Naming of Bicyclo and Spiro Compounds: IUPAC Rules & Examples. Retrieved from [Link]

  • Das, A. (2018). INNOVATIVE METHODS FOR THE IUPAC NOMENCLATURE OF BICYCLO AND SPIRO COMPOUNDS. WikiEducator. Retrieved from [Link]

  • IUPAC. (1999). Extension and Revision of the Nomenclature for Spiro Compounds (IUPAC Recommendations 1999). Retrieved from [Link]

  • Wikipedia. (n.d.). Spiro compound. Retrieved from [Link]

  • ACD/Labs. (n.d.). Rule A-41. Compounds: Method 1 (SPIRO HYDROCARBONS). Retrieved from [Link]

  • PubChem. (n.d.). 6-Propyl-1-oxaspiro[2.5]octane. Retrieved from [Link]

  • PubChem. (n.d.). 6-Oxaspiro[2.5]octane-5,7-dione. Retrieved from [Link]

  • ACD/Labs. (n.d.). Rule B-10. Compounds: Method 1. Retrieved from [Link]

  • Scribd. (n.d.). Spiro Compounds Nomenclature Guide. Retrieved from [Link]

  • CK-12 Foundation. (n.d.). What is the process for naming spiro compounds?. Retrieved from [Link]

  • SlideShare. (n.d.). Nomenclature of heterocyclic compounds. Retrieved from [Link]

  • Master Organic Chemistry. (2014). Naming Bicyclic Compounds – Fused, Bridged, and Spiro. Retrieved from [Link]

  • Chemspace. (n.d.). 6-methyl-1-oxaspiro[2.5]octane. Retrieved from [Link]

  • L.S.College, Muzaffarpur. (2021). Spiro compound. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015). Nomenclature of spiro compounds. Retrieved from [Link]

  • ChemRxiv. (2024). Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. Retrieved from [Link]

  • Google Patents. (n.d.). EP2683706A1 - Oxaspiro [2.5]octane derivatives and analogs.
  • ResearchGate. (2025). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Retrieved from [Link]

Sources

Methodological & Application

Application Notes & Protocols for the Synthesis of 6-Oxaspiro[2.5]octane-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Spirocyclic Scaffolds in Modern Drug Discovery

In the landscape of medicinal chemistry, the quest for novel molecular architectures that offer enhanced pharmacological profiles is perpetual. Spirocyclic compounds, characterized by two rings connected through a single, shared carbon atom, have emerged as privileged scaffolds. Their inherent three-dimensionality and conformational rigidity can lead to improved binding affinity and selectivity for biological targets. Specifically, oxaspirocycles—spiro compounds containing an oxygen atom in one of the rings—are of significant interest as they can enhance physicochemical properties such as solubility and metabolic stability.

The target molecule, 6-oxaspiro[2.5]octane-4-carboxylic acid, combines the rigid spiro[2.5]octane framework, featuring a strained but stable cyclopropane ring, with a polar carboxylic acid group. The carboxylic acid moiety is a critical pharmacophore present in numerous approved drugs, capable of forming key hydrogen bond and ionic interactions with protein targets[1][2]. This unique combination makes 6-oxaspiro[2.5]octane-4-carboxylic acid and its derivatives valuable building blocks for developing novel therapeutics, potentially serving as bioisosteres for less stable or more lipophilic groups[1][3].

This document provides a comprehensive guide to a robust and reproducible synthesis of 6-oxaspiro[2.5]octane-4-carboxylic acid, intended for researchers in organic synthesis and drug development. The outlined protocol is built upon established chemical principles, explaining the causality behind each experimental choice to ensure both technical accuracy and practical success.

Overall Synthetic Strategy

The synthesis is designed as a two-step sequence starting from the commercially available and cost-effective ethyl 4-oxocyclohexanecarboxylate. The strategy hinges on two key transformations:

  • Spiro-annulation via Corey-Chaykovsky Reaction: The ketone of the starting material is converted directly into a spiro-epoxide (the oxirane ring) using dimethylsulfonium methylide. This classic reaction is exceptionally well-suited for creating the strained three-membered oxaspiro[2.5] system from a cyclohexanone precursor[4].

  • Ester Hydrolysis: The ethyl ester functionality is saponified under basic conditions to yield the final carboxylic acid target. This is a standard and high-yielding transformation[5].

The overall workflow is depicted below.

G A Ethyl 4-oxocyclohexanecarboxylate B Step 1: Corey-Chaykovsky Reaction (Spiro-annulation) A->B Reagents: 1. (CH₃)₃S⁺I⁻, NaH 2. THF, 0°C to RT C Ethyl 6-oxaspiro[2.5]octane-4-carboxylate B->C Intermediate Isolation D Step 2: Basic Hydrolysis C->D Reagents: 1. NaOH or KOH, EtOH/H₂O 2. Reflux, then H₃O⁺ workup E 6-Oxaspiro[2.5]octane-4-carboxylic acid (Final Product) D->E Final Product Isolation

Caption: High-level workflow for the synthesis of the target compound.

Detailed Experimental Protocols

General Laboratory Practices: All non-aqueous reactions should be performed in oven-dried or flame-dried glassware under an inert atmosphere (e.g., nitrogen or argon)[6]. Reagents should be of high purity and used as received unless otherwise specified. Solvents for anhydrous reactions, such as Tetrahydrofuran (THF), should be purified by distillation or passed through an activated alumina column[6].

Protocol 1: Synthesis of Ethyl 6-oxaspiro[2.5]octane-4-carboxylate (Intermediate)

This protocol details the formation of the spiro-epoxide ring system using the Corey-Chaykovsky reaction.

Reaction Scheme: (A visual representation of the chemical reaction would be placed here in a formal document)

Materials & Reagents:

  • Trimethylsulfonium iodide ((CH₃)₃S⁺I⁻)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Ethyl 4-oxocyclohexanecarboxylate

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether (Et₂O)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Ylide Preparation:

    • To a flame-dried three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add sodium hydride (1.1 equivalents).

    • Wash the NaH dispersion three times with anhydrous hexane under nitrogen to remove the mineral oil, carefully decanting the hexane wash each time.

    • Suspend the washed NaH in anhydrous THF.

    • Cool the suspension to 0 °C in an ice-water bath.

    • In a separate flask, dissolve trimethylsulfonium iodide (1.1 equivalents) in anhydrous THF.

    • Slowly add the trimethylsulfonium iodide solution to the stirred NaH suspension at 0 °C.

    • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours. The evolution of hydrogen gas should be observed, and the formation of the white, insoluble dimethylsulfonium methylide ylide will be apparent.

  • Reaction with Ketone:

    • Re-cool the ylide suspension to 0 °C.

    • Dissolve ethyl 4-oxocyclohexanecarboxylate (1.0 equivalent) in anhydrous THF.

    • Add the ketone solution dropwise to the ylide suspension over 30 minutes, maintaining the internal temperature below 5 °C.

    • Once the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-16 hours (overnight).

    • Monitoring: Reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting ketone is consumed.

  • Workup and Isolation:

    • Cool the reaction mixture back to 0 °C.

    • Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution to neutralize any unreacted ylide and NaH.

    • Transfer the mixture to a separatory funnel and dilute with diethyl ether and water.

    • Separate the organic layer. Extract the aqueous layer three times with diethyl ether[5][7].

    • Combine all organic extracts and wash sequentially with water and then brine.

    • Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator[6].

  • Purification:

    • The crude product, a pale yellow oil, should be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure ethyl 6-oxaspiro[2.5]octane-4-carboxylate.

Scientist's Notes:

  • Causality: The Corey-Chaykovsky reaction is preferred over the Wittig reaction for this transformation because sulfur ylides react with ketones to form epoxides, whereas phosphorus ylides form alkenes. The mechanism involves the nucleophilic attack of the ylide on the carbonyl carbon, followed by an intramolecular Sₙ2 displacement to form the three-membered ring.

  • Safety: Sodium hydride is a highly reactive and flammable solid. It reacts violently with water to produce hydrogen gas. Handle with extreme care in an inert atmosphere and ensure proper quenching procedures are followed.

Protocol 2: Synthesis of 6-Oxaspiro[2.5]octane-4-carboxylic acid (Final Product)

This protocol describes the saponification of the ethyl ester to yield the target carboxylic acid.

Reaction Scheme: (A visual representation of the chemical reaction would be placed here in a formal document)

Materials & Reagents:

  • Ethyl 6-oxaspiro[2.5]octane-4-carboxylate (from Protocol 1)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Ethanol (EtOH)

  • Deionized water

  • Hydrochloric acid (HCl), 1 M or 2 M solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Saponification Reaction:

    • In a round-bottom flask, dissolve the ethyl 6-oxaspiro[2.5]octane-4-carboxylate (1.0 equivalent) in a 2:1 mixture of ethanol and water.

    • Add sodium hydroxide (2.0-3.0 equivalents) to the solution.

    • Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 80-90 °C).

    • Stir at reflux for 2-4 hours.

    • Monitoring: The reaction can be monitored by TLC until the starting ester spot has completely disappeared.

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • Dilute the remaining aqueous residue with water and transfer to a separatory funnel.

    • Wash the aqueous solution once with diethyl ether or ethyl acetate to remove any unreacted starting material or non-acidic impurities. Discard the organic layer.

    • Cool the aqueous layer in an ice bath and acidify to a pH of ~2 by the slow addition of 1 M HCl. A white precipitate of the carboxylic acid should form.

    • Extract the acidified aqueous layer three times with ethyl acetate[8].

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification:

    • The crude 6-oxaspiro[2.5]octane-4-carboxylic acid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by short-path distillation under high vacuum, if it is a low-melting solid or oil.

Scientist's Notes:

  • Causality: Basic hydrolysis (saponification) is a robust method for converting esters to carboxylic acids. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. The resulting tetrahedral intermediate collapses, expelling the ethoxide leaving group. An acid-base reaction then deprotonates the newly formed carboxylic acid. The final acidification step is crucial to protonate the carboxylate salt and isolate the neutral carboxylic acid product[9].

  • Troubleshooting: If the product does not precipitate upon acidification, it may be due to its solubility in the aqueous medium. In this case, thorough extraction with an organic solvent like ethyl acetate is essential for good recovery.

Data Summary & Expected Results

The following table summarizes key parameters and expected outcomes for the synthetic sequence.

ParameterStep 1: Spiro-annulationStep 2: Hydrolysis
Reactant Ratios 1.0 eq. Ketone, 1.1 eq. Ylide Precursor1.0 eq. Ester, 2.0-3.0 eq. Base
Solvent Anhydrous THFEtOH / H₂O (2:1)
Temperature 0 °C to Room TemperatureReflux (~80-90 °C)
Reaction Time 12 - 16 hours2 - 4 hours
Typical Yield 75 - 85%90 - 98%
Product Form Colorless to pale yellow oilWhite solid or viscous oil
Purification Flash Column ChromatographyRecrystallization / Distillation

Characterization Data for 6-Oxaspiro[2.5]octane-4-carboxylic acid (C₈H₁₂O₃) [10]

  • Molecular Weight: 156.18 g/mol

  • Appearance: Expected to be a white crystalline solid.

  • ¹H NMR: Expect characteristic signals for the cyclopropane protons (diastereotopic, between 0.5-1.5 ppm), methylene protons adjacent to the oxygen (part of the former cyclohexyl ring), and the methine proton at C4. The carboxylic acid proton will appear as a broad singlet far downfield (>10 ppm).

  • ¹³C NMR: Expect signals for the spiro carbon, the two other cyclopropane carbons, the carbons of the tetrahydropyran ring, and a signal for the carboxyl carbon (~175-180 ppm).

  • Mass Spec (ESI-): Expected [M-H]⁻ at m/z = 155.07.

Mechanistic Visualization

The key step in this synthesis is the formation of the spiro-epoxide. The mechanism of the Corey-Chaykovsky reaction is illustrated below.

G cluster_0 Corey-Chaykovsky Reaction Mechanism ketone Ketone (Carbonyl Carbon is Electrophilic) betaine Betaine Intermediate (Zwitterionic) ketone->betaine Nucleophilic Attack ylide Sulfur Ylide (CH₂⁻ is Nucleophilic) ylide->betaine epoxide Epoxide Product betaine->epoxide Intramolecular Sₙ2 (Ring Closure) dms Dimethyl Sulfide (Byproduct) betaine->dms

Caption: Mechanism of spiro-epoxide formation via sulfur ylide.

References

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of 6-Oxaspiro[3.4]octan-2-one.
  • Vaskevych, R. I., et al.
  • Wiley-VCH. (2008). Supporting Information.
  • Kaiser, C., & Weinstock, J. 1-PHENYLCYCLOPENTYLAMINE. Organic Syntheses Procedure. [Link]

  • PubChem. 6-oxaspiro[2.5]octane-5-carboxylic acid. Retrieved from PubChem. [Link]

  • Duffy, J. L., et al. (2015). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Current Organic Chemistry.
  • Organic Syntheses Procedure. 3,4-DIETHYLPYRROLE AND 2,3,7,8,12,13,17,18-OCTAETHYLPORPHYRIN. [Link]

  • Chem-Impex International. 1-oxa-6-azaspiro[2.5]octane-6-carboxylic acid, 1,1-dimethylethyl ester. (Product Page). [Link]

  • Google Patents. CN103102261A - Synthesis method of spiro[2.5]octane-5-carboxylic acid.
  • Ratto, A., & Honek, J. (2024). Oxocarbon Acids and their Derivatives in Biological and Medicinal Chemistry. Current Medicinal Chemistry.
  • Science of Synthesis.
  • Wikipedia. List of carboxylic acids. Retrieved from Wikipedia. [Link]

  • Google Patents. EP0374509A2 - 4,4,5,8-Tetramethyl-1-oxaspiro(2.5)
  • PubMed. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025). [Link]

  • NIST. 1-Oxaspiro[2.5]octan-4-one, 2,2,6-trimethyl-, trans-. NIST Chemistry WebBook. [Link]

  • SDSU Chemistry. Chapter 13 Carboxylic Acids. [Link]

Sources

Protocols for spirocyclic ether formation

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Protocols for Spirocyclic Ether Formation

Strategic Overview & Rationale

Spirocyclic ethers—bicyclic systems sharing a single carbon atom where at least one ring contains an oxygen atom—are privileged scaffolds in drug discovery. They offer conformational restriction , locking pharmacophores into bioactive vectors while improving metabolic stability compared to their acyclic ether counterparts.[1]

Unlike standard ether synthesis, spirocyclization requires precise control over regioselectivity (ring size preference) and stereoselectivity (configuration at the spiro center). This guide details three distinct, field-proven protocols, selected based on the precursor topology:

  • Gold(I)-Catalyzed Hydroalkoxylation: Best for acyclic alkynol precursors. Features high atom economy and mild conditions.[2]

  • Enantioselective Oxidative Carboetherification: Best for alkenyl precursors requiring simultaneous C-O and C-C bond formation with stereocontrol.

  • Ring-Closing Metathesis (RCM): Best for diene precursors to form medium-to-large spiro rings.

Decision Matrix & Mechanistic Logic

Before selecting a protocol, analyze your substrate against the following decision tree to maximize success rates.

SpiroSelection Start Substrate Precursor Alkynol Alkynol / Allenol Start->Alkynol Alkyne Tether Diene Diallyl / Diene Start->Diene Olefin Tether Alkenol Alkenol (1,1-disubstituted) Start->Alkenol C-H Activation req. AuCat Protocol A: Gold(I) Catalysis Alkynol->AuCat 5-exo/6-endo dig RCM Protocol B: RCM (Grubbs) Diene->RCM Ring Closure OxCu Protocol C: Cu-Cat Oxidative Alkenol->OxCu Radical Cascade

Caption: Selection logic for spirocyclic ether synthesis based on precursor functional groups.

Protocol A: Gold(I)-Catalyzed Hydroalkoxylation

Principle: Gold(I) complexes act as soft Lewis acids, activating π-systems (alkynes/allenes) toward nucleophilic attack by a tethered hydroxyl group.[1] This method is superior for constructing spiro-tetrahydrofurans and spiro-tetrahydropyrans from alkynols.[1]

Mechanism:

  • 
    -Coordination of [AuL]+ to the alkyne.
    
  • Intramolecular nucleophilic attack (anti-addition) by the alcohol.

  • Protodeauration to regenerate the catalyst and release the ether.

Experimental Workflow

Reagents:

  • Catalyst: Chloro(triphenylphosphine)gold(I) (Ph₃PAuCl) or gold(I) (IPrAuCl).

  • Activator: Silver Triflate (AgOTf) or Silver Hexafluoroantimonate (AgSbF₆).

  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).[1]

Step-by-Step Protocol:

  • Catalyst Activation (In Situ):

    • In a flame-dried vial, weigh Ph₃PAuCl (5 mol%) and AgOTf (5 mol%) .

    • Add anhydrous DCM (0.1 M relative to substrate) under Argon.

    • Stir for 10 minutes at Room Temperature (RT). A white precipitate (AgCl) will form.

    • Note: Pre-generating the cationic gold species is crucial for reactivity.

  • Substrate Addition:

    • Dissolve the alkynol substrate (1.0 equiv) in a minimum amount of DCM.

    • Add the substrate solution dropwise to the catalyst mixture.

  • Reaction Monitoring:

    • Stir at RT.[1][3] Most spirocyclizations complete within 1–4 hours.[1]

    • Optimization: If sluggish, switch to DCE and heat to 50°C.

    • Checkpoint: Monitor by TLC.[1][3] Disappearance of the alkyne spot is the primary indicator.

  • Workup:

    • Filter the mixture through a short pad of silica gel (eluting with ether/DCM) to remove gold/silver salts.

    • Concentrate in vacuo.[1]

    • Purify via flash column chromatography.[1]

Data Summary: Catalyst Effects on Regioselectivity

Catalyst System Substrate Type Major Product (Ring Size) Yield
Ph₃PAuCl / AgOTf Terminal Alkyne 5-exo-dig (Spiro-THF) >90%
IPrAuCl / AgSbF₆ Internal Alkyne 6-endo-dig (Spiro-THP) 85%

| PtCl₂ (Alternative) | Terminal Alkyne | Mixed (exo/endo) | 60-70% |[1]

Protocol B: Enantioselective Copper-Catalyzed Oxidative Cyclization

Principle: This advanced protocol generates chiral spirocyclic ethers from acyclic alkenols.[1][4] It involves a radical-polar crossover mechanism where a copper catalyst initiates a radical cyclization followed by oxidation.

Key Reference: This protocol is grounded in the work on copper-catalyzed carboetherification (e.g., Vertex AI Search Result 1.1).

Experimental Workflow

Reagents:

  • Catalyst: Cu(OTf)₂ (10 mol%).

  • Ligand: (S,S)-tBu-Box (12 mol%) for enantioselectivity.

  • Oxidant: MnO₂ (4.0 equiv) or similar stoichiometric oxidant.

  • Base: K₂CO₃ (1.0 equiv).

  • Solvent: Trifluorotoluene (PhCF₃) – Critical for high temperature stability and radical lifetime.

Step-by-Step Protocol:

  • Complex Formation:

    • In a glovebox or under strict N₂, combine Cu(OTf)₂ and (S,S)-tBu-Box in PhCF₃.[1] Stir for 30 mins to form the active chiral complex.

  • Reaction Assembly:

    • Add MnO₂ and K₂CO₃ to the catalyst solution.

    • Add the alkenol substrate (1.0 equiv) .

  • Cyclization:

    • Seal the pressure vial.

    • Heat to 120°C for 12–24 hours.

    • Note: High temperature is required to overcome the activation energy of the initial radical addition step.

  • Purification:

    • Cool to RT. Filter through Celite to remove Mn species.[1]

    • The filtrate is concentrated and purified.

Mechanistic Pathway (DOT Visualization)

CuMechanism Substrate Alkenol (Substrate) Coord Cu(II)-Alkoxide Complex Substrate->Coord + Cu(II)/Ligand Radical C-Centered Radical Coord->Radical Homolysis Cation Carbocation Intermediate Radical->Cation Oxidation (MnO2) Product Chiral Spiro Ether Cation->Product Cyclization

Caption: Radical-polar crossover mechanism for Cu-catalyzed spiroether formation.

Protocol C: Ring-Closing Metathesis (RCM)

Principle: Formation of the spiro-ring via the expulsion of ethylene from a diallyl ether precursor. This is the most robust method for larger rings (7-membered+) or sterically crowded spiro-centers.

Challenges:

  • Oligomerization: Intermolecular reaction competes with intramolecular cyclization.[1]

  • Isomerization: Migration of the double bond (ruthenium hydride species).

Experimental Workflow

Reagents:

  • Catalyst: Grubbs 2nd Generation (G-II) or Hoveyda-Grubbs 2nd Gen (HG-II).

  • Solvent: Anhydrous DCM (degassed).

  • Additive: 1,4-Benzoquinone (10 mol%) – Prevents olefin isomerization.[1]

Step-by-Step Protocol:

  • Pre-treatment:

    • Degas DCM by sparging with Argon for 20 minutes.[1] Oxygen poisons the catalyst.

  • Dilution Strategy (Critical):

    • Prepare a 0.005 M to 0.01 M solution of the diallyl substrate.

    • Why? High dilution favors intramolecular ring closure (RCM) over intermolecular polymerization (ADMET).

  • Reaction:

    • Add Grubbs II (5 mol%) .

    • Reflux (40°C) under a continuous stream of Argon (or open to a bubbler).

    • Mechanism:[1][5][6][7] The flow of gas helps remove ethylene, driving the equilibrium toward the cyclic product (Le Chatelier’s principle).

  • Quenching:

    • Add ethyl vinyl ether (50 equiv) and stir for 30 mins. This deactivates the Ru-carbene.

    • Concentrate and purify.[1]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (Gold) Catalyst poisoning by basic amines or thiols.[1]Add a Brønsted acid buffer (e.g., PPTS) or protect amines as carbamates.[1]
Oligomerization (RCM) Concentration too high.Dilute reaction to < 0.005 M. Add substrate via syringe pump (pseudo-high dilution).
Isomerization (RCM) Ru-H species formation.Add 1,4-benzoquinone or use a modified catalyst (e.g., Grubbs-Zhan).[1]
No Reaction (Copper) Radical quenching by O₂.Ensure rigorous degassing; check glovebox atmosphere.[1]

References

  • Synthesis of Spirocyclic Ethers by Enantioselective Copper-Catalyzed Carboetherification of Alkenols. Source: PMC / NIH [Link]

  • Gold Catalyzed Spirocyclization of 1-ene-4,9- and 3-ene-1,7-diyne esters. Source: Organic Chemistry Frontiers (RSC) [Link]

  • Synthesis of spiro-cyclics via ring-closing metathesis. Source: Arkivoc [Link]

  • Gold and Brønsted Acid Catalyzed Spirocyclization of Indolyl-Tethered Enyne Acetates. Source: Organic Letters (ACS) [Link][8]

  • Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products. Source: PMC / NIH [Link]

Sources

Application Note: Strategic Carboxylation of 6-Oxaspiro[2.5]octane Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The 6-oxaspiro[2.5]octane scaffold (a tetrahydropyran spiro-fused to a cyclopropane) is a critical structural motif in modern drug discovery. It serves as a conformationally restricted surrogate for gem-dimethyl groups or carbonyls, often improving metabolic stability and lipophilicity profiles (LogD).

Carboxylation of this scaffold is non-trivial due to the competing reactivities of the strained cyclopropane ring (acid-sensitive) and the ether oxygen (Lewis basic). This guide details two distinct chemical strategies based on the desired position of the carboxylic acid:

  • C1-Carboxylation (Cyclopropane Ring): Achieved via de novo synthesis using Rhodium-catalyzed carbenoid insertion. This is the preferred route for generating building blocks.

  • C5/C7-Carboxylation (

    
    -to-Oxygen):  Achieved via direct lithiation-trapping or radical C-H functionalization. This is used for late-stage diversification.
    

Reagent Selection Guide

The following reagents are critical for the protocols described. Purity grades are recommended for reproducible pharmaceutical intermediates.

ReagentCAS No.[1][2]GradeRoleHazard Note
Ethyl Diazoacetate (EDA) 623-73-4>98% (stabilized)Carbenoid precursor for cyclopropanationExplosive ; Handle cold.
Rhodium(II) Acetate Dimer 15956-28-2CatalystCarbene transfer catalystExpensive; recover catalyst.
4-Methylenetetrahydropyran 36835-50-6>95%Olefin substrateVolatile.
sec-Butyllithium 13952-84-61.4M in cyclohexaneLithiating agent (

-deprotonation)
Pyrophoric ; Air/Moisture sensitive.
TMEDA 110-18-9Anhydrous, RedistilledLigand for Li-aggregate breakupCorrosive; amine odor.
Dry CO₂ Source 124-38-999.99% (Bone Dry)ElectrophileUse drying tube/trap.

Protocol A: C1-Carboxylation via Rhodium-Catalyzed Cyclopropanation

Target: Installation of the carboxylate on the cyclopropane ring during scaffold construction.

Mechanism & Rationale

Direct carboxylation of an existing cyclopropane ring is chemically difficult without ring opening. Therefore, the carboxyl group is best installed during the formation of the spirocycle. We utilize the reaction between 4-methylenetetrahydropyran and ethyl diazoacetate (EDA) catalyzed by


 .

The Rhodium catalyst decomposes the diazo compound to form a metal-carbenoid species, which undergoes a [2+1] cycloaddition with the exocyclic alkene.

Workflow Diagram

RhodiumCyclopropanation Start 4-Methylene- tetrahydropyran Inter Rh-Carbenoid Intermediate Start->Inter Coordination Cat Rh2(OAc)4 (0.5-1.0 mol%) Cat->Inter Diazo Ethyl Diazoacetate (Slow Addition) Diazo->Inter -N2 Prod Ethyl 6-oxaspiro[2.5] octane-1-carboxylate Inter->Prod [2+1] Cycloaddition Hydro Hydrolysis (LiOH/THF) Prod->Hydro Final 6-Oxaspiro[2.5] octane-1-COOH Hydro->Final

Figure 1: Synthetic pathway for C1-carboxylated spiroethers via Rhodium carbenoids.

Step-by-Step Protocol
  • Setup: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar, a reflux condenser, and a pressure-equalizing addition funnel. Flush with Argon.

  • Catalyst Loading: Add

    
      (0.5 mol%) and 4-methylenetetrahydropyran  (1.0 equiv) to the flask. Dissolve in anhydrous Dichloromethane (DCM) (0.5 M concentration relative to alkene).
    
  • Diazo Preparation: Dilute Ethyl Diazoacetate (EDA) (1.2 equiv) in DCM (volume equal to reaction solvent) in the addition funnel.

    • Critical: Do not add neat EDA directly to the catalyst; this causes rapid dimerization to diethyl fumarate/maleate.

  • Reaction: Bring the reaction mixture to a gentle reflux (40°C).

  • Addition: Add the EDA solution dropwise over 4–6 hours . The slow addition is crucial to maintain a low concentration of the active carbenoid, favoring reaction with the alkene over dimerization.

  • Workup: Once gas evolution (

    
    ) ceases and TLC indicates consumption of EDA, cool to room temperature.
    
  • Purification: Concentrate the solvent in vacuo. Purify the residue via silica gel flash chromatography (Hexanes/EtOAc gradient).

    • Note: The product is an ester.[3][4] To obtain the free acid, perform standard hydrolysis (LiOH, THF/H2O, RT, 4h).

Protocol B: C5-Carboxylation via -Lithiation

Target: Functionalization of the ether ring (


-position) on the pre-formed spiro scaffold.
Mechanism & Rationale

Cyclic ethers can be deprotonated at the


-position using strong alkyllithium bases complexed with ligands like TMEDA  (Tetramethylethylenediamine). The TMEDA breaks up the alkyllithium aggregates, increasing the basicity of the reagent (kinetic activation) and stabilizing the resulting 

-lithio ether species before it is trapped with

.
Workflow Diagram

Lithiation cluster_safety Safety Critical Substrate 6-Oxaspiro[2.5]octane Lithio α-Lithio Intermediate (Configurational Instability) Substrate->Lithio Deprotonation Reagents s-BuLi / TMEDA (-78°C, THF) Reagents->Lithio Acid 6-Oxaspiro[2.5] octane-5-carboxylic acid Lithio->Acid Electrophilic Trap Trap Dry CO2 (gas/solid)

Figure 2: Direct C-H carboxylation via directed lithiation.

Step-by-Step Protocol
  • Drying: Ensure all glassware is oven-dried (120°C) and assembled hot under a stream of Nitrogen.

  • Solvent: Charge the flask with anhydrous THF (0.2 M relative to substrate). Add TMEDA (1.2 equiv).

  • Cooling: Cool the solution to -78°C (Dry ice/Acetone bath).

  • Base Addition: Add sec-Butyllithium (1.2 equiv) dropwise via syringe.

    • Caution: s-BuLi is pyrophoric. Ensure the tip of the needle is submerged or the stream is slow to prevent latent ignition.

  • Substrate Addition: Add the 6-oxaspiro[2.5]octane (1.0 equiv) dissolved in a minimal amount of THF dropwise.

  • Deprotonation: Stir at -78°C for 45–60 minutes.

    • Note: Do not let the temperature rise, or the lithiated ether may undergo ring-opening (Wittig rearrangement type pathways).

  • Trapping (

    
    ): 
    
    • Method A (Gas): Bubble anhydrous

      
       gas (passed through a 
      
      
      
      drying tube) into the solution for 15 minutes.
    • Method B (Solid): Cannulate the reaction mixture onto excess crushed Dry Ice (freshly crushed to expose clean surfaces) in a separate flask.

  • Quench: Allow the mixture to warm to 0°C and quench with 1M HCl (carefully, CO2 evolution).

  • Extraction: Extract with EtOAc. The product will be in the organic layer (if esterified) or requires acidic workup to extract the free acid.

Troubleshooting & QC Parameters

IssueProbable CauseCorrective Action
Low Yield (Protocol A) Dimerization of EDAReduce addition rate of EDA; Increase stir rate; Ensure reflux.
Ring Opening (Protocol B) Temperature too highMaintain -78°C strictly; Reduce deprotonation time.
No Reaction (Protocol B) Wet reagentsTitrate s-BuLi; Distill TMEDA; Use fresh dry ice.
Polysubstitution Excess reagentsUse strict 1.0 : 1.1 stoichiometry.

References

  • Rhodium-Catalyzed Cyclopropanation: Davies, H. M. L., & Antoulinakis, E. G. (2000). Intermolecular Metal-Catalyzed Carbenoid Cyclopropanations. Organic Reactions.[3][5][6][7][8][9]

  • Synthesis of Spirocyclic Ethers: Carreira, E. M., et al. (2006). Synthesis of Spirocyclic Ethers via Intramolecular C-H Insertion. Journal of the American Chemical Society.[10]

  • Alpha-Lithiation of Cyclic Ethers: Couturier, M., et al. (2004). Lithiation of Tetrahydropyrans. Organic Process Research & Development.

  • Minisci-Type Functionalization (Alternative): Proctor, R. S. J., & Phipps, R. J. (2019).[6] Recent Advances in Minisci-Type Reactions. Angewandte Chemie.

  • Compound Data: PubChem CID 410684 (1-Oxaspiro[2.5]octane-2-carboxylic acid - isomer reference).

Sources

Application Note: 6-Oxaspiro[2.5]octane-4-carboxylic Acid as a Conformational Lock in Peptidomimetics

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 6-Oxaspiro[2.5]octane-4-carboxylic acid in peptidomimetics Content Type: Application Notes and Protocols

Introduction: The "Spiro-Lock" Principle

In the landscape of peptidomimetics, controlling the conformational entropy of the peptide backbone is paramount for high-affinity target binding. The 6-oxaspiro[2.5]octane-4-carboxylic acid scaffold represents a specialized class of non-natural, conformationally constrained surrogates . Unlike flexible linear residues, the spiro-fusion between the three-membered cyclopropane ring and the six-membered tetrahydropyran (THP) ring creates a rigid orthogonal geometry.

This scaffold serves two critical functions in drug design:

  • 
    -Space Restriction:  The steric bulk of the spiro-cyclopropane forces the adjacent carboxylic acid (and the subsequent peptide chain) into a defined angular vector, often mimicking the trans-proline turn or a twisted 
    
    
    
    -turn.
  • Physicochemical Optimization: The "6-oxa" ether linkage lowers the lipophilicity (LogP) compared to the all-carbon spiro[2.5]octane analog, improving aqueous solubility and metabolic stability against P450 oxidation.

Structural Anatomy & Numbering

To ensure precise derivatization, the IUPAC numbering used in this protocol is defined as follows:

  • Positions 1-3: Cyclopropane ring (C3 is the spiro center).

  • Positions 4-8: Tetrahydropyran ring (C3 is the spiro center, C6 is the oxygen atom).

  • Functional Handle: The carboxylic acid at Position 4 is adjacent to the spiro center, creating a highly congested "neopentyl-like" environment that prevents proteolytic cleavage of the adjacent amide bond.

Chemical Biology: Mechanism of Action

The utility of 6-oxaspiro[2.5]octane-4-carboxylic acid lies in its ability to act as a Transition State Mimic or a Structural Staple .

Conformational Locking Mechanism

When incorporated into a peptide sequence (typically as an N-terminal cap or via conversion to an amino acid), the spiro scaffold exerts a "locking" effect via 1,3-allylic strain (A(1,3)) analogs . The cyclopropane hydrogens clash with the carbonyl oxygen of the amide bond, restricting rotation around the


 bond (

angle).
FeatureBiological Consequence
Spiro-Cyclopropane Locks ring pucker; prevents chair-boat interconversion of the THP ring.
6-Oxygen (Ether) H-bond acceptor; mimics the hydration shell of natural residues without the entropic penalty.
C4-Carboxyl Directs the peptide vector; induces Type II'

-turns when coupled to diamines.

Experimental Protocols

Protocol A: Synthesis of 6-Oxaspiro[2.5]octane-4-carboxylic Acid

Note: This synthesis targets the racemic scaffold. For chiral applications, enzymatic resolution of the intermediate ester is recommended.

Reagents Required:

  • Ethyl 4-oxotetrahydropyran-3-carboxylate (Starting Material)

  • Methyltriphenylphosphonium bromide (

    
    )
    
  • Potassium tert-butoxide (

    
    )
    
  • Diiodomethane (

    
    )
    
  • Diethylzinc (

    
    , 1.0 M in hexanes)
    
  • Lithium Hydroxide (

    
    )
    

Step-by-Step Methodology:

  • Wittig Methylenation (Installation of Exocyclic Alkene)

    • Suspend

      
       (1.2 equiv) in anhydrous THF under 
      
      
      
      at 0°C.
    • Add

      
       (1.2 equiv) portion-wise. Stir for 30 min (solution turns bright yellow).
      
    • Add Ethyl 4-oxotetrahydropyran-3-carboxylate (1.0 equiv) dropwise.

    • Warm to Room Temperature (RT) and stir for 4 hours.

    • Validation: TLC should show disappearance of ketone.

    • Workup: Quench with saturated

      
      , extract with 
      
      
      
      , dry over
      
      
      , and concentrate. Purify via silica flash chromatography (Hex/EtOAc 9:1).
    • Product: Ethyl 4-methylenetetrahydropyran-3-carboxylate.

  • Simmons-Smith Cyclopropanation (Spiro Formation)

    • Dissolve the alkene intermediate in anhydrous DCM at 0°C.

    • Carefully add

      
       (2.5 equiv) followed by dropwise addition of 
      
      
      
      (2.5 equiv). Caution: Highly Exothermic.
    • Stir at RT for 12 hours. The reaction forms the spiro[2.5] junction.

    • Quench: Slowly add saturated

      
      .
      
    • Purification: Flash chromatography to isolate Ethyl 6-oxaspiro[2.5]octane-4-carboxylate .

  • Saponification (Deprotection)

    • Dissolve the ester in THF/Water (3:1).

    • Add

      
       (3.0 equiv) and stir at 40°C for 4 hours.
      
    • Acidify to pH 2.0 with 1N HCl. Extract with EtOAc.

    • Final Product: 6-Oxaspiro[2.5]octane-4-carboxylic acid (White solid).

Protocol B: Incorporation into Peptides (Solid Phase Capping)

This protocol describes using the scaffold as an N-terminal "cap" to stabilize a helix or turn.

Materials:

  • Resin-bound peptide (Fmoc-deprotected N-terminus).

  • HATU (Coupling Reagent).

  • DIPEA (Base).

  • DMF (Solvent).

Workflow:

  • Activation: Dissolve 6-oxaspiro[2.5]octane-4-carboxylic acid (3.0 equiv) and HATU (2.9 equiv) in DMF. Add DIPEA (6.0 equiv). Activate for 2 minutes.

    • Expert Tip: Do not use carbodiimides (DIC/EDC) alone; the steric hindrance at C4 requires the high reactivity of the Azt (7-azabenzotriazole) ester formed by HATU.

  • Coupling: Add the activated solution to the resin. Shake for 3 hours at RT.

    • Monitoring: Perform a Chloranil test (more sensitive than Kaiser for secondary amines) to ensure completion.

  • Cleavage: Cleave peptide from resin using TFA/TIS/Water (95:2.5:2.5). The spiro-ether is stable to standard TFA cleavage conditions.

Visualization & Workflow

Figure 1: Synthesis Pathway

The following diagram illustrates the conversion of the pyranone precursor to the spiro-acid scaffold.

SynthesisWorkflow cluster_0 Critical Step: Spiro-Cyclization Start Ethyl 4-oxotetrahydropyran- 3-carboxylate Inter1 Intermediate: Exocyclic Alkene Start->Inter1 Wittig: MePPh3Br, KOtBu Inter2 Ethyl 6-oxaspiro[2.5] octane-4-carboxylate Inter1->Inter2 Simmons-Smith: Et2Zn, CH2I2 Final 6-Oxaspiro[2.5]octane- 4-carboxylic Acid Inter2->Final Hydrolysis: LiOH, THF/H2O

Caption: Synthesis of the 6-oxaspiro[2.5]octane scaffold via Wittig olefination and Simmons-Smith cyclopropanation.

Figure 2: Peptidomimetic Design Logic

How the scaffold influences peptide geometry.

DesignLogic Scaffold 6-Oxaspiro[2.5]octane Scaffold Steric Steric Clash (Cyclopropane vs Carbonyl) Scaffold->Steric Rigid Geometry Stability Proteolytic Resistance Scaffold->Stability Non-natural Bond Constraint Restricted Psi Angle Steric->Constraint Forces Conformation BioEffect Stabilized Beta-Turn Constraint->BioEffect Pre-organization

Caption: Mechanism of conformational restriction and stabilization induced by the spiro scaffold.

References

  • Toniolo, C. (1990).[1] "Conformationally restricted peptides through short-range cyclizations."[1] International Journal of Peptide and Protein Research, 35(4), 287-300.[1] Link

  • Kritzer, J. A., et al. (2016).[2] "Conformational Restriction of Peptides Using Dithiol Bis-Alkylation." Methods in Enzymology, 580, 303-332.[2] Link

  • Lesma, G., et al. (2013).[3] "Tetrahydro-β-carboline-based spirocyclic lactam as type II' β-turn: application to the synthesis and biological evaluation of somatostatine mimetics." The Journal of Organic Chemistry, 78(23). Link

  • PubChem. (2025).[4] "1-Oxaspiro[2.5]octane-2-carboxylic acid Compound Summary." National Library of Medicine. Link(Note: Cited for structural analog comparison).

  • Sigma-Aldrich. (2025). "6-Oxaspiro[2.5]octane-1-carboxylic acid Product Sheet." Link(Note: Cited for commercial availability of regioisomers).

Sources

Application Notes & Protocols: Strategic Functionalization of the 6-Oxaspiro[2.5]octane Core for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the 6-Oxaspiro[2.5]octane Scaffold

In the landscape of modern medicinal chemistry, the quest for novel molecular architectures that confer advantageous pharmacological properties is perpetual. Spirocyclic systems, characterized by two rings sharing a single atom, have emerged as "privileged scaffolds" due to their inherent three-dimensionality.[1][2] This rigid, non-planar topology allows for precise spatial orientation of functional groups, which can lead to enhanced binding affinity, improved selectivity for biological targets, and favorable physicochemical properties such as increased solubility and metabolic stability.[3]

The 6-oxaspiro[2.5]octane core, which integrates a reactive epoxide ring with a cyclohexane framework, represents a particularly compelling scaffold for the generation of diverse compound libraries. The strained three-membered oxirane ring is primed for nucleophilic attack, serving as a versatile anchor point for the introduction of a wide array of functional groups. This guide provides a detailed exploration of the synthesis and functionalization of the 6-oxaspiro[2.5]octane core, with a focus on robust and reproducible protocols for researchers in drug discovery and development.

Part 1: Synthesis of the 6-Oxaspiro[2.5]octane Core via the Corey-Chaykovsky Reaction

A reliable method for the construction of the 6-oxaspiro[2.5]octane core is the Corey-Chaykovsky reaction, which involves the reaction of a cyclohexanone derivative with a sulfur ylide, typically dimethylsulfoxonium methylide.[4] This reaction proceeds via the nucleophilic attack of the ylide on the carbonyl carbon, followed by an intramolecular cyclization to form the epoxide ring.

Workflow for the Synthesis of the 6-Oxaspiro[2.5]octane Core

cluster_0 Ylide Formation cluster_1 Epoxidation Reaction cluster_2 Work-up & Purification A Trimethylsulfoxonium iodide B Potassium tert-butoxide in DMSO A->B Base C Dimethylsulfoxonium methylide (Ylide) B->C Deprotonation E Nucleophilic Attack C->E D Substituted Cyclohexanone D->E F 6-Oxaspiro[2.5]octane derivative E->F Intramolecular SN2 displacement G Aqueous Work-up F->G H Extraction with Organic Solvent G->H I Chromatography H->I

Caption: Workflow for the synthesis of the 6-oxaspiro[2.5]octane core.

Protocol 1: Synthesis of a Representative 6-Oxaspiro[2.5]octane Derivative

This protocol is adapted from established procedures for the Corey-Chaykovsky epoxidation of cyclohexanones.[4]

Materials:

  • Substituted cyclohexanone (1.0 eq)

  • Trimethylsulfoxonium iodide (1.1 eq)

  • Potassium tert-butoxide (1.0 eq)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Ethyl acetate

  • Water

  • Brine

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of potassium tert-butoxide in anhydrous DMSO, add trimethylsulfoxonium iodide portion-wise at room temperature.

  • Stir the resulting mixture for 30 minutes to ensure complete formation of the dimethylsulfoxonium methylide.

  • Add a solution of the substituted cyclohexanone in DMSO dropwise to the ylide solution.

  • Stir the reaction mixture for 24 hours at room temperature.

  • Partition the reaction mixture between ethyl acetate and water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over MgSO₄ or Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 6-oxaspiro[2.5]octane derivative.

Part 2: Functionalization of the 6-Oxaspiro[2.5]octane Core via Nucleophilic Ring-Opening

The high ring strain of the epoxide in the 6-oxaspiro[2.5]octane core makes it susceptible to ring-opening by a variety of nucleophiles.[5] This reaction is a powerful tool for introducing diverse functional groups, leading to the synthesis of valuable β-functionalized cyclohexanol derivatives. The regioselectivity of the ring-opening is a critical consideration and can be controlled by the reaction conditions.

  • Under basic or neutral conditions (Sₙ2-type mechanism): The nucleophile attacks the less sterically hindered carbon of the epoxide.[6]

  • Under acidic conditions (Sₙ1-type mechanism): The epoxide oxygen is first protonated, and the nucleophile then attacks the more substituted carbon, which can better stabilize the partial positive charge that develops in the transition state.[5]

Logical Flow of Nucleophilic Ring-Opening

cluster_0 Reaction Conditions cluster_1 Regioselective Attack cluster_2 Functionalized Products A 6-Oxaspiro[2.5]octane Core B Basic/Neutral Conditions (e.g., NaNs, R₂NH) A->B C Acidic Conditions (e.g., Lewis Acids, Protic Acids) A->C D Attack at Less Substituted Carbon (Sₙ2-like) B->D E Attack at More Substituted Carbon (Sₙ1-like) C->E F β-Azido Alcohols, β-Amino Alcohols, etc. D->F G β-Alkoxy Alcohols, β-Halo Alcohols, etc. E->G

Caption: Control of regioselectivity in the ring-opening of the 6-oxaspiro[2.5]octane core.

Protocol 2: Regioselective Aminolysis for the Synthesis of β-Amino Alcohols

β-Amino alcohols are important structural motifs in many pharmaceuticals.[3] The following protocol describes a general procedure for the regioselective ring-opening of a 6-oxaspiro[2.5]octane derivative with an amine under solvent-free conditions, catalyzed by silica-bonded S-sulfonic acid (SBSSA).

Materials:

  • 6-Oxaspiro[2.5]octane derivative (1.0 eq)

  • Amine (primary or secondary) (1.0 eq)

  • Silica-bonded S-sulfonic acid (SBSSA) (e.g., 3.4 mol%)

  • Dichloromethane (CH₂Cl₂)

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • To a magnetically stirred mixture of the 6-oxaspiro[2.5]octane derivative and the amine, add the SBSSA catalyst.

  • Stir the reaction mixture at room temperature for the appropriate time (monitor by TLC).

  • Upon completion, dilute the mixture with CH₂Cl₂ and filter to remove the catalyst.

  • Dry the organic layer over Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford the corresponding β-amino alcohol.

Causality Behind Experimental Choices:

  • Solvent-free conditions: This approach is environmentally friendly and can lead to higher reaction rates.

  • SBSSA catalyst: This solid-supported acid catalyst is easily recoverable and reusable, simplifying the work-up process. It promotes the reaction by activating the epoxide ring.

Data on Functionalization Reactions
EntryNucleophileConditionsProductRegioselectivityYieldReference
1AmmoniaCatalyst-free, mild conditions3-hydroxy-3-aminomethyloxindole derivativeHighUp to 90%[7]
2AminesSBSSA, solvent-free, RTβ-amino alcoholHighGood to excellent[3]
3AlcoholsLewis Acid (e.g., Sn-Beta), 60 °Cβ-alkoxy alcoholHighGood[8]

Part 3: Advanced Functionalization Strategies and Applications

While nucleophilic ring-opening is the most direct method for functionalizing the 6-oxaspiro[2.5]octane core, other strategies can be envisioned for more complex derivatives. For molecules containing pre-existing functional groups on the cyclohexane ring, such as a carboxylic acid, standard transformations can be employed.

Derivatization of a Carboxylic Acid Handle

A 6-oxaspiro[2.5]octane-4-carboxylic acid, for example, can be synthesized and subsequently derivatized to introduce further diversity.

Potential Derivatizations:

  • Amide bond formation: Coupling with a diverse range of amines to generate a library of amides.

  • Esterification: Reaction with various alcohols to produce esters.

  • Reduction: Reduction of the carboxylic acid to the corresponding alcohol, which can then be further functionalized.

Application in Drug Discovery: The 6-Oxaspiro[2.5]octane Core as a Bioactive Scaffold

The functionalized derivatives of the 6-oxaspiro[2.5]octane core have shown potential in various therapeutic areas. For instance, certain derivatives have been investigated as inhibitors of Methionine Aminopeptidase 2 (MetAP2), a target for the treatment of obesity and cancer.[9] The rigid spirocyclic framework allows for the precise positioning of pharmacophoric features to interact with the active site of the enzyme. The synthesis of libraries of these compounds is crucial for structure-activity relationship (SAR) studies and the optimization of lead compounds.[2]

Conclusion

The 6-oxaspiro[2.5]octane core is a versatile and valuable scaffold in medicinal chemistry. Its synthesis via the Corey-Chaykovsky reaction and subsequent functionalization through regioselective nucleophilic ring-opening provides a robust platform for the generation of diverse and three-dimensional molecules. The protocols and principles outlined in this guide are intended to empower researchers to effectively utilize this scaffold in their drug discovery programs, ultimately contributing to the development of novel therapeutics.

References

  • Chen, J., Ma, G., Zhang, H., & Du, W. (2017). Regio- and Stereoselective Ring-Opening Reaction of Spiro-Epoxyoxindoles with Ammonia under Catalyst-Free Conditions. Organic Letters, 19(9), 2394–2397. Available from: [Link]

  • Hiesinger, K., et al. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 143-166. Available from: [Link]

  • Dandepally, S. R., et al. (2014). The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters, 24(16), 3673-3682. Available from: [Link]

  • Aubé, J., & Wolkenberg, S. E. (2004). The Corey-Chaykovsky Reaction. In Name Reactions in Heterocyclic Chemistry. John Wiley & Sons, Ltd. Available from: [Link]

  • Zask, A., et al. (2014). Oxaspiro[2.5]octane derivatives and analogs. Google Patents. EP2683706A1.
  • Ashenhurst, J. (n.d.). Reaction of epoxides with nucleophiles under basic conditions. Master Organic Chemistry. Available from: [Link]

  • Chemistry Steps. (n.d.). Epoxides Ring-Opening Reactions. Chemistry Steps. Available from: [Link]

  • Kulkarni, S. R., et al. (2019). Epoxide ring opening with alcohols using heterogeneous Lewis acid catalysts: Regioselectivity and mechanism. Journal of Catalysis, 370, 1-11. Available from: [Link]

Sources

Using spiro[2.5]octanes as rigid linkers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the pursuit of "escaping flatland," medicinal chemists are increasingly turning to spirocyclic scaffolds to increase fraction sp3 (Fsp3) character without sacrificing ligand efficiency. The spiro[2.5]octane system—specifically the 6-azaspiro[2.5]octane core—emerges as a premier rigid linker. It serves as a metabolically stable bioisostere for the gem-dimethyl group and the piperidine ring, offering orthogonal exit vectors that restrict conformational entropy. This guide details the physicochemical rationale, a validated synthesis protocol, and application strategies for integrating this scaffold into PROTACs and small molecule inhibitors.

Scientific Rationale: The Geometry of Rigidity

Bioisosterism and Metabolic Blocking

The 6-azaspiro[2.5]octane scaffold is effectively a 4,4-dimethylpiperidine where the two methyl groups are "tied back" into a cyclopropane ring. This modification achieves two critical goals:

  • Metabolic Stability: The cyclopropane ring blocks the metabolically vulnerable C4 position of the piperidine ring (a common site for CYP450 oxidation) while removing the labile methyl hydrogens found in gem-dimethyl groups.

  • Conformational Restriction: Unlike the gem-dimethyl group, which introduces steric bulk but allows rotation, the spiro-cyclopropane locks the conformation. The spiro carbon is

    
     hybridized, forcing the plane of the cyclopropane ring to be orthogonal (90°)  to the mean plane of the piperidine ring.
    
Exit Vector Analysis

The "Exit Vector" refers to the angle and spatial orientation of substituents leaving the scaffold. In linear linkers (alkyl chains, PEGs), exit vectors are highly variable due to bond rotation. In spiro[2.5]octanes, the exit vectors are fixed.

  • Vector A (Nitrogen): Lies within the plane of the 6-membered ring.

  • Vector B (Cyclopropane C1/C2): Projects at ~109.5° relative to the piperidine plane, providing access to 3D space inaccessible to flat aromatic linkers.

ExitVectors cluster_0 Scaffold Comparison cluster_1 Pharmacological Outcome Piperidine Piperidine (Flexible, Flat) GemDimethyl 4,4-Dimethylpiperidine (Steric Bulk, Rotatable) Piperidine->GemDimethyl Methylation Spiro 6-Azaspiro[2.5]octane (Rigid, Orthogonal, High Fsp3) GemDimethyl->Spiro Cyclization (Simmons-Smith) Entropy Reduced Entropic Penalty (ΔS binding) Spiro->Entropy Metabolism Blocked Metabolic Soft Spot (CYP450 Resistance) Spiro->Metabolism Selectivity Enhanced Selectivity (Specific Vector Orientation) Spiro->Selectivity

Figure 1: Evolution from flexible piperidine to rigid spiro[2.5]octane, highlighting the pharmacological advantages of the spiro scaffold.

Physicochemical Profile

The following table contrasts the spiro[2.5]octane linker with standard linkers. Note the improvement in Fsp3 and the reduction in rotatable bonds (RB).

PropertyPiperidine4,4-Dimethylpiperidine6-Azaspiro[2.5]octane Impact
Formula



MW 85.15113.20111.19 Negligible mass increase
ClogP ~0.8~1.6~1.2 Lower lipophilicity than gem-dimethyl
Fsp3 1.01.01.0 Maintains high solubility potential
Rotatable Bonds 000 Rigid core (excludes substituents)
Shape ChairChair (Steric clash)Distorted Chair Orthogonal vectors
Metabolic Risk High (C4 oxid.)Medium (Me oxid.)Low Blocks C4 and removes Me-H

Experimental Protocol: Synthesis of 6-Azaspiro[2.5]octane

Objective: Synthesize the N-Boc-protected 6-azaspiro[2.5]octane scaffold from commercially available N-Boc-4-piperidone.

Reagents:

  • N-Boc-4-piperidone (CAS: 79099-07-3)

  • Methyltriphenylphosphonium bromide (Wittig reagent)

  • Potassium tert-butoxide (KOtBu)

  • Diethylzinc (

    
    , 1.0 M in hexanes) [Caution: Pyrophoric] 
    
  • Diiodomethane (

    
    )
    
  • Trifluoroacetic acid (TFA)

Workflow Diagram

Synthesis Start N-Boc-4-piperidone Step1 Step 1: Wittig Olefination (Ph3PMeBr, KOtBu, THF) Start->Step1 Inter1 Intermediate: N-Boc-4-methylene-piperidine Step1->Inter1 Yield: ~85% Step2 Step 2: Simmons-Smith Cyclopropanation (Et2Zn, CH2I2, DCM) Inter1->Step2 Product Scaffold: N-Boc-6-azaspiro[2.5]octane Step2->Product Yield: ~60-75% Step3 Step 3: Deprotection (TFA/DCM or HCl/Dioxane) Product->Step3 Final Final Linker: 6-Azaspiro[2.5]octane salt Step3->Final Quant.

Figure 2: Step-by-step synthetic route for the 6-azaspiro[2.5]octane linker.

Detailed Procedure

Step 1: Preparation of N-Boc-4-methylene-piperidine (Wittig)

  • Suspend methyltriphenylphosphonium bromide (1.2 equiv) in anhydrous THF (0.5 M) under

    
    .
    
  • Add KOtBu (1.2 equiv) portion-wise at 0°C. Stir for 1 hour (solution turns bright yellow).

  • Add N-Boc-4-piperidone (1.0 equiv) in THF dropwise.

  • Warm to room temperature and stir for 4 hours.

  • Quench: Add saturated

    
    . Extract with EtOAc.
    
  • Purify: Silica gel chromatography (Hexanes/EtOAc 9:1).

    • Checkpoint: Verify alkene peak in

      
       NMR (~4.7 ppm).
      

Step 2: Simmons-Smith Cyclopropanation Critical Safety Note: Diethylzinc is pyrophoric. Handle under strict inert atmosphere.

  • Dissolve N-Boc-4-methylene-piperidine (1.0 equiv) in anhydrous DCM (0.2 M) under Argon. Cool to 0°C.

  • Add Diethylzinc (2.0 equiv, 1.0 M in hexanes) dropwise via syringe.

  • Add Diiodomethane (2.0 equiv) dropwise. Note: A white precipitate may form.

  • Allow the reaction to warm to room temperature and stir for 12–16 hours.

  • Quench: Carefully add saturated

    
     solution dropwise at 0°C. (Vigorous gas evolution possible).
    
  • Workup: Extract with DCM (3x). Wash organics with brine, dry over

    
    .
    
  • Purify: Silica gel chromatography (Hexanes/EtOAc 8:2).

    • Validation: Disappearance of alkene protons in NMR; appearance of high-field cyclopropane protons (0.2–0.5 ppm).

Step 3: Deprotection (Optional - for coupling)

  • Dissolve the Boc-protected spirocycle in DCM.

  • Add TFA (10-20% v/v). Stir for 2 hours.

  • Concentrate in vacuo to yield the trifluoroacetate salt of 6-azaspiro[2.5]octane .

Applications in Drug Discovery

PROTAC Linker Design

The spiro[2.5]octane scaffold is particularly valuable in PROTACs (Proteolysis Targeting Chimeras). Standard alkyl linkers suffer from high conformational entropy, meaning the molecule must lose significant freedom to form the ternary complex (Target-PROTAC-E3 Ligase).

  • Strategy: Replace a 3-4 carbon segment of a linear linker with the spiro[2.5]octane core.

  • Benefit: The rigid spiro core "pre-organizes" the linker, reducing the entropic penalty (

    
    ) of binding. The orthogonal exit vectors allow the E3 ligase ligand and the Warhead to project at defined angles, potentially improving ternary complex stability (cooperativity, 
    
    
    
    ).
Fragment-Based Drug Discovery (FBDD)

As a fragment, 6-azaspiro[2.5]octane provides a high-Fsp3 starting point.

  • Functionalization: The secondary amine (N6) allows for amide coupling or

    
     reactions. The cyclopropane ring can be further functionalized (e.g., via C-H activation or using substituted methylene precursors) to introduce "magic methyl" effects in new vectors.
    

References

  • BenchChem. Theoretical and Computational Examination of Spiro[2.5]octane-5-carboxylic acid: A Technical Guide. (2025).[1]

  • SpiroChem. Linker Design: Spirocyclic modules containing four-membered rings. (Accessed 2026).

  • Wurts, J. et al. Method for the synthesis of spiro[2.5]octane-5,7-dione. EP3191441B1. (2017).

  • Lovering, F. et al. Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. J. Med. Chem. 2009, 52, 21, 6752–6756.

  • PubChem. Compound Summary: 6-Azaspiro[2.5]octane hydrochloride. (Accessed 2026).

  • Tymtsunik, A. et al. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol. PMC.[2] (2012).[3][4]

Sources

Application Notes and Protocols for the Scalable Production of Oxaspiro[2.5]octane Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Oxaspiro[2.5]octane Scaffolds in Modern Drug Discovery

The oxaspiro[2.5]octane motif, a unique three-dimensional scaffold, has garnered significant attention in medicinal chemistry. Its inherent spirocyclic nature imparts a rigid, well-defined conformational arrangement, which can lead to enhanced binding affinity and selectivity for biological targets. This structural feature is increasingly sought after as a strategy to move away from "flat" two-dimensional molecules in drug design, often improving physicochemical properties such as solubility and metabolic stability. Oxaspiro[2.5]octane derivatives have shown promise as intermediates in the synthesis of therapeutics for a range of diseases, including obesity, Parkinson's disease, and other neurological disorders.

This application note provides a detailed guide to the scalable synthesis of oxaspiro[2.5]octane intermediates, with a focus on practical, field-proven protocols. We will delve into the mechanistic underpinnings of the key synthetic transformations, offer step-by-step guidance for multigram-scale production, and discuss critical process considerations for ensuring reproducibility, safety, and high purity.

Core Synthetic Strategy: The Corey-Chaykovsky Reaction for Spiro-Epoxidation

The most robust and widely employed method for the construction of the oxaspiro[2.5]octane core is the Johnson-Corey-Chaykovsky reaction.[1] This powerful transformation involves the reaction of a sulfur ylide with a ketone, in this case, a cyclohexanone derivative, to yield a spiro-epoxide.[2][3][4]

Mechanistic Insights: Why Sulfur Ylides Excel

The Corey-Chaykovsky reaction's efficiency stems from the unique reactivity of sulfur ylides. The mechanism proceeds through a nucleophilic addition of the ylide to the carbonyl group of the cyclohexanone, forming a betaine intermediate. This is followed by an intramolecular SN2 displacement of a neutral dialkyl sulfide leaving group, leading to the formation of the epoxide ring.[1]

A key advantage of using sulfur ylides over their phosphorus counterparts (as in the Wittig reaction) is that they favor epoxide formation over olefination. This is because the sulfur-oxygen bond is significantly weaker than the phosphorus-oxygen bond, making the intramolecular cyclization the preferred pathway.

Visualizing the Reaction Pathway

Corey_Chaykovsky_Mechanism reagents Cyclohexanone Derivative + Sulfur Ylide betaine Betaine Intermediate reagents->betaine Nucleophilic Addition product Oxaspiro[2.5]octane betaine->product Intramolecular SN2 Cyclization sulfide Dialkyl Sulfide (by-product) betaine->sulfide experimental_workflow cluster_ylide Ylide Generation cluster_epoxidation Epoxidation cluster_workup Work-up & Purification NaH NaH wash & suspension in DMSO Ylide Ylide Formation (T < 25°C) NaH->Ylide TMSI Dissolve (CH₃)₃SI in DMSO TMSI->Ylide Cyclohexanone Cyclohexanone Addition (T < 25°C) Ylide->Cyclohexanone Reaction Reaction at RT Cyclohexanone->Reaction Quench Quench with H₂O Reaction->Quench Extract Et₂O Extraction Quench->Extract Wash Wash & Dry Extract->Wash Concentrate Concentration Wash->Concentrate Purify Vacuum Distillation Concentrate->Purify final_product final_product Purify->final_product Final Product: 1-Oxaspiro[2.5]octane

Sources

Troubleshooting & Optimization

Technical Support Center: Stability of 6-oxaspiro[2.5]octane under Acidic Conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 6-oxaspiro[2.5]octane. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling this unique spirocyclic epoxide under acidic conditions. Here, you will find troubleshooting advice and frequently asked questions to ensure the integrity and success of your experiments.

Introduction to the Reactivity of 6-oxaspiro[2.5]octane

6-oxaspiro[2.5]octane is a fascinating molecule that combines the reactivity of a strained epoxide ring with the unique electronic properties of a cyclopropane ring. This combination can lead to a range of potential reaction pathways under acidic conditions, moving beyond simple epoxide ring-opening. Understanding these potential transformations is critical for predicting reaction outcomes and troubleshooting unexpected results.

The high ring strain of the three-membered epoxide ring makes it susceptible to acid-catalyzed ring-opening.[1][2] The reaction is initiated by protonation of the epoxide oxygen, forming a better leaving group and activating the epoxide carbons for nucleophilic attack.[3] The subsequent reaction can proceed through a mechanism with SN1 or SN2 character, which dictates the regioselectivity of the nucleophilic attack.[4] In SN2-like pathways, the nucleophile typically attacks the less sterically hindered carbon, whereas in SN1-like pathways, the attack occurs at the carbon that can better stabilize a positive charge.[3]

However, the presence of the adjacent cyclopropane ring introduces additional complexity. Cyclopropane rings themselves can undergo acid-catalyzed ring-opening, although they are generally less strained than epoxides. More significantly, cyclopropyl epoxides are known to undergo acid-catalyzed rearrangements to form larger ring systems, such as cyclobutanes and cyclobutenes.[5] This suggests that the reaction of 6-oxaspiro[2.5]octane under acidic conditions may not be limited to simple addition products but could involve skeletal rearrangements.

This guide will address the practical implications of this complex reactivity.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with 6-oxaspiro[2.5]octane under acidic conditions.

Q1: I am observing a mixture of products, including a diol and a rearranged ketone. How can I favor the formation of the diol?

A1: The formation of a diol, such as trans-1-(hydroxymethyl)cyclohexanol, is the result of a standard acid-catalyzed hydrolysis of the epoxide. The rearranged ketone, likely cycloheptanone, arises from a more complex rearrangement involving both the epoxide and the cyclopropane ring. To favor the diol:

  • Use mild acidic conditions: Employ a dilute aqueous acid (e.g., 0.1 M H₂SO₄ or HClO₄) at low temperatures (0-25 °C). Harsher conditions (concentrated acid, higher temperatures) can promote the rearrangement pathway.

  • Control reaction time: Monitor the reaction closely by TLC or GC-MS. Prolonged reaction times can lead to the conversion of the initially formed diol to other byproducts or promote the rearrangement.

  • Choice of acid: While proton acids are necessary, Lewis acids (e.g., BF₃·OEt₂) are known to strongly promote rearrangement of epoxides and should be avoided if the diol is the desired product.[6]

Q2: My reaction is producing a significant amount of a product with a larger ring than the starting material. What is happening and how can I control it?

A2: The formation of a larger ring, such as a cycloheptenone derivative, is a strong indication of a concerted rearrangement involving both the epoxide and the cyclopropane ring. This is a known reactivity pattern for cyclopropyl epoxides under acidic conditions.[5] The reaction likely proceeds through a carbocationic intermediate that triggers the expansion of the six-membered ring.

To minimize this rearrangement:

  • Lower the temperature: Perform the reaction at the lowest temperature at which you observe consumption of the starting material.

  • Use a less coordinating solvent: Solvents that can stabilize carbocationic intermediates may favor the rearrangement. Consider switching to a less polar, non-coordinating solvent if your reaction conditions permit.

  • Employ a weaker acid: A less acidic catalyst may favor the direct nucleophilic attack on the protonated epoxide over the rearrangement pathway.

Q3: I am attempting a ring-opening reaction with a nucleophile other than water, but I am getting low yields and a complex mixture of products. What are the key considerations for choosing a nucleophile?

A3: When using nucleophiles other than water, several factors come into play:

  • Nucleophile Strength and Basicity: Strong nucleophiles that are also strong bases (e.g., alkoxides, amides) are generally incompatible with acidic conditions as they will be protonated. Weaker, less basic nucleophiles are preferred (e.g., alcohols, halides, thiols).

  • Regioselectivity: The regioselectivity of the nucleophilic attack will depend on the nature of the nucleophile and the reaction conditions.

    • For an SN2-like mechanism , attack is favored at the less substituted carbon of the epoxide (the CH₂ group). This is more likely with stronger, less hindered nucleophiles and milder acidic conditions.

    • For an SN1-like mechanism , attack is favored at the more substituted carbon (the spiro carbon). This is more likely with weaker nucleophiles and conditions that favor carbocation formation (e.g., more polar solvents, stronger acids).

  • Competitive Rearrangement: The choice of nucleophile can influence the competition between nucleophilic addition and rearrangement. A highly reactive nucleophile might trap the protonated epoxide before it has a chance to rearrange.

Experimental Protocol: Acid-Catalyzed Hydrolysis of 6-oxaspiro[2.5]octane to trans-1-(hydroxymethyl)cyclohexanol

This protocol provides a general procedure for the hydrolysis of 6-oxaspiro[2.5]octane, favoring the formation of the diol product.

Materials:

  • 6-oxaspiro[2.5]octane

  • Tetrahydrofuran (THF), anhydrous

  • 0.1 M Aqueous Sulfuric Acid (H₂SO₄)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 6-oxaspiro[2.5]octane (1.0 eq) in THF (to a concentration of ~0.1 M) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add 0.1 M aqueous H₂SO₄ (1.5 eq) dropwise to the stirred solution.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Once the starting material is consumed (typically within 1-2 hours), quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until the pH is neutral to slightly basic.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate or diethyl ether (3 x 20 mL).

  • Combine the organic layers and wash with brine (1 x 20 mL).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure trans-1-(hydroxymethyl)cyclohexanol.

Frequently Asked Questions (FAQs)

Q1: Which is more reactive under acidic conditions, the epoxide or the cyclopropane ring in 6-oxaspiro[2.5]octane?

A1: Generally, the epoxide ring is more reactive towards acid-catalyzed ring-opening than the cyclopropane ring due to its higher ring strain.[1] The protonation of the epoxide oxygen is the initial and most favorable step. However, the subsequent reaction pathway can involve the participation of the cyclopropane ring, leading to rearrangements as discussed above.

Q2: What is the expected stereochemistry of the product upon nucleophilic ring-opening of the epoxide?

A2: The acid-catalyzed ring-opening of epoxides typically proceeds with inversion of configuration at the carbon atom that is attacked by the nucleophile, which is characteristic of an SN2-type backside attack.[3] For example, in the hydrolysis to form the diol, the incoming water molecule will attack from the face opposite to the C-O bond of the epoxide.

Q3: Can I use Lewis acids to catalyze the ring-opening of 6-oxaspiro[2.5]octane?

A3: While Lewis acids can catalyze epoxide ring-opening, they are also known to be potent promoters of rearrangements.[6] If your goal is a simple nucleophilic addition, Brønsted acids are generally a better choice. If a rearranged product is desired, a Lewis acid might be the reagent of choice, but careful optimization of the reaction conditions will be necessary.

Q4: How does the spirocyclic nature of the molecule affect its stability and reactivity?

A4: The spirocyclic fusion of the cyclohexane and epoxide rings introduces a degree of conformational rigidity. This can influence the accessibility of the electrophilic carbons of the epoxide to incoming nucleophiles. The spirocenter is a quaternary carbon, which can sterically hinder attack at this position. Furthermore, the proximity of the cyclopropane ring can lead to through-bond or through-space electronic interactions that may influence the stability of intermediates and transition states, potentially favoring rearrangement pathways.

Visualizing Reaction Pathways

To better understand the potential reaction pathways of 6-oxaspiro[2.5]octane under acidic conditions, the following diagrams illustrate the key mechanistic steps.

G cluster_0 Epoxide Ring Opening (Hydrolysis) A 6-oxaspiro[2.5]octane B Protonated Epoxide A->B H⁺ C Nucleophilic Attack by H₂O B->C H₂O D trans-1-(hydroxymethyl)cyclohexanol C->D -H⁺

Caption: Acid-catalyzed hydrolysis of 6-oxaspiro[2.5]octane.

G cluster_1 Rearrangement Pathway E 6-oxaspiro[2.5]octane F Protonated Epoxide E->F H⁺ G Carbocation Intermediate F->G Ring Opening H Ring Expansion G->H Cyclopropane Migration I Cycloheptenone Derivative H->I -H⁺

Caption: Plausible rearrangement of 6-oxaspiro[2.5]octane.

Summary of Potential Products

Reaction ConditionMajor Product(s)Key Considerations
Dilute aqueous acid, low temp.trans-1-(hydroxymethyl)cyclohexanolFavors simple epoxide hydrolysis.
Stronger acid, higher temp.Cycloheptenone derivatives, other rearranged productsPromotes skeletal rearrangement.
Anhydrous acid (e.g., HBr)trans-1-(bromomethyl)cyclohexanolRegioselectivity depends on SN1/SN2 character.
Lewis acid (e.g., BF₃·OEt₂)Complex mixture, likely rearranged productsHigh propensity for rearrangement.

References

  • J. A. Donnelly and J. G. Hoey, "Further rearrangements of cyclopropyl epoxides. Formation of cyclobutanes and cyclobutenes," Journal of the Chemical Society, Perkin Transactions 1, pp. 2367-2371, 1975. [Link]

  • W. Adam, et al., "Transannular Ring Expansion in the Acid‐Catalyzed Reaction of the Oxirane Derived from Spirocyclopropane‐Substituted Bicyclo[2.2.2]oct‐2‐ene," Chemische Berichte, vol. 120, no. 5, pp. 705-712, 1987. [Link]

  • "12.2: Reactions of Oxacyclopropanes (Epoxides)," Chemistry LibreTexts, 2021. [Link]

  • "Ring Opening of Epoxides Under Acidic Conditions," YouTube, 2023. [Link]

  • K. L. Williamson, J. I. Coburn, and M. F. Herr, "Acid-catalyzed-rearrangement of enol ester epoxides," The Journal of Organic Chemistry, vol. 32, no. 12, pp. 3934-3938, 1967. [Link]

  • "Opening of Epoxides With Acid," Master Organic Chemistry, 2015. [Link]

  • "9.14: Opening of Epoxides - Acidic versus Basic Conditions," Chemistry LibreTexts, 2022. [Link]

  • A. V. Lygin and A. de Meijere, "Lewis Acid-Mediated Formation of 1,3-Disubstituted Spiro[cyclopropane-1,2'-indanes]: The Activating Effect of the Cyclopropane Walsh Orbital," European Journal of Organic Chemistry, vol. 2018, no. 20-21, pp. 2577-2586, 2018. [Link]

  • J. M. Coxon, "Lewis acid catalysed rearrangement of epoxides: A mechanistic study," Ph.D. Thesis, University of Canterbury, 1999. [Link]

  • S. E. S. Bogle, et al., "Entropic factors provide unusual reactivity and selectivity in epoxide-opening reactions promoted by water," Proceedings of the National Academy of Sciences, vol. 110, no. 41, pp. 16422-16427, 2013. [Link]

  • "Reactions of Epoxides under Acidic and Basic Conditions," Chemistry Steps. [Link]

  • H. Mayr, et al., "Inherent Reactivity of Spiro‐Activated Electrophilic Cyclopropanes," Chemistry – A European Journal, vol. 28, no. 1, p. e202103403, 2022. [Link]

  • Y. Zhang, et al., "Synthesis of spiro cyclopropane-oxyindole compounds by organic catalytic reaction," Journal of Physics: Conference Series, vol. 2603, no. 1, p. 012028, 2023. [Link]

  • "18.5 Reactions of Epoxides: Ring-Opening," Organic Chemistry: A Tenth Edition. [Link]

  • "Acid Catalyzed Epoxide Openings - How do I know which product forms?," YouTube, 2020. [Link]

  • I. Fernandez, et al., "Regioselectivity of Epoxide Ring‐Openings via SN2 Reactions Under Basic and Acidic Conditions," Chemistry – A European Journal, vol. 21, no. 38, pp. 13343-13352, 2015. [Link]

  • I. A. Grigor'ev, "Spirocyclic Nitroxides as Versatile Tools in Modern Natural Sciences: From Synthesis to Applications. Part I. Old and New Synthetic Approaches to Spirocyclic Nitroxyl Radicals," Molecules, vol. 26, no. 3, p. 677, 2021. [Link]

  • "Regioselectivity of epoxide ring-opening," YouTube, 2018. [Link]

  • T. Toda, et al., "Synthesis of Azulene Derivatives from 2H-Cyclohepta[b]furan-2-ones as Starting Materials: Their Reactivity and Properties," Molecules, vol. 26, no. 19, p. 5971, 2021. [Link]

Sources

SpiroCyclic Support Center: Stability & Optimization Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Hub.

You are likely here because your spirocyclic scaffold—specifically those containing oxetanes (e.g., 2-oxaspiro[3.3]heptanes) or spiroketals—has degraded during synthesis, storage, or metabolic screening.

Spiro ethers are high-value bioisosteres for gem-dimethyl groups and carbonyls, offering improved solubility and metabolic stability (lowering LogD). However, their ring strain (~106 kJ/mol for oxetanes) makes them susceptible to entropy-driven ring opening via acid-catalyzed hydrolysis or nucleophilic attack.

This guide provides the protocols to harden these scaffolds against chemical and metabolic degradation.

Module 1: Chemical Stability (The Acid Problem)

The Issue: Your spiro ether survives basic conditions but vanishes or isomerizes under acidic workups, silica chromatography, or deprotection steps.

Root Cause Analysis: The Protonation Gateway

The ether oxygen acts as a Lewis base. Upon protonation, the C-O bond weakens. In strained systems (spiro-oxetanes), this lowers the activation energy for nucleophilic attack (typically


 or borderline 

), leading to ring opening to relieve strain.

Key Insight: Stability is not binary; it is dictated by the substitution pattern . 3,3-disubstituted oxetanes are exponentially more stable than 3-monosubstituted variants because the bulky substituents sterically block the trajectory of incoming nucleophiles (water, chloride) toward the


 antibonding orbital.
Visualizing the Failure Mode

AcidFailure Spiro Intact Spiro Ether (Strained) Protonation Protonation (H+) (Reversible) Spiro->Protonation Acidic Media Transition Activated Oxonium Intermediate Protonation->Transition Weakened C-O Transition->Spiro Steric Shielding (Prevents Attack) NuAttack Nucleophilic Attack (H2O / Cl- / R-OH) Transition->NuAttack Steric Access? Open Ring-Opened Product (Alcohol/Halide) NuAttack->Open Strain Relief

Figure 1: Mechanism of acid-catalyzed ring opening. The green dashed line represents the "Steric Shielding" strategy where 3,3-disubstitution prevents the nucleophile from completing the reaction.

Module 2: Troubleshooting & Protocols

Scenario A: "My compound degrades on Silica Gel."

Diagnosis: Standard silica gel is slightly acidic (pH 6.0–6.5) and possesses active hydroxyl groups that can catalyze ring opening of sensitive spiro ethers over time.

Corrective Protocol: Neutralizing the Stationary Phase

  • Pre-treatment: Slurry the silica gel in the eluent solvent containing 1% Triethylamine (Et3N) or 1% NH4OH before packing the column.

  • Alternative Phase: Switch to Basic Alumina (Brockmann Grade III) if the compound is strictly base-stable.

  • Fast Elution: Avoid "pausing" columns overnight. The residence time on the acidic surface correlates linearly with degradation.

Scenario B: "Ring opening during Boc-deprotection."

Diagnosis: Strong acids (HCl/Dioxane or pure TFA) protonate the ether oxygen. If a nucleophile (like


 from HCl) is present, it will snap the ring open.

Corrective Protocol: The Scavenger Method Do not use HCl if your spiro ether is 3-monosubstituted.

ParameterStandard Condition (Risky)Optimized Condition (Safe)
Reagent 4M HCl in DioxaneTFA / DCM (1:4 v/v)
Temperature Room Temp (23°C)0°C (Ice Bath)
Additives NoneCation Scavengers (e.g., Triethylsilane)
Quench Aqueous NaHCO3Pour into cold sat. NaHCO3 immediately

Why this works: TFA is a non-nucleophilic acid (unlike HCl). By keeping the temperature low, you provide enough energy to cleave the Boc carbamate but insufficient energy to overcome the activation barrier for the ether ring opening.

Module 3: Metabolic Stability (Design Guidelines)

The Issue: The spiro ether survives synthesis but fails in liver microsome (HLM) assays. Root Cause: Cytochrome P450 enzymes (specifically CYP3A4) often target the


-carbon next to the ether oxygen for oxidative dealkylation, leading to hemiacetal formation and spontaneous ring collapse.
Design Strategy: The "Hardening" Decision Tree

MetabolicDesign Start High Clearance in HLM? CheckSite Identify Soft Spot: Is it the Spiro Ether C-H? Start->CheckSite Decision1 Is the Alpha-Carbon Accessible? CheckSite->Decision1 Sol1 Strategy 1: Gem-Difluorination Decision1->Sol1 Yes, oxidation prone Sol2 Strategy 2: Steric Blocking (Me) Decision1->Sol2 Yes, needs bulk Sol3 Strategy 3: Lower LogD (Polarity) Decision1->Sol3 No, general clearance Result Extended Half-Life (T1/2) Sol1->Result Blocks CYP Fe=O

Figure 2: Decision matrix for improving metabolic stability. Blocking the


-carbon is the primary defense against oxidative ring opening.
Protocol: Acid Stability Challenge Assay

Use this assay to validate your scaffold before moving to in vivo studies.

  • Preparation: Dissolve 5 mg of spiro compound in 0.5 mL DMSO-d6 (or

    
    ).
    
  • Baseline: Acquire a

    
     NMR spectrum (t=0).
    
  • Challenge: Add 5 equivalents of Deuterated Acetic Acid (

    
    )  or, for a stress test, TFA-d .
    
  • Monitoring: Acquire spectra at t=1h, 4h, and 24h.

  • Pass Criteria: >95% retention of the spiro-methylene signals. If new multiplets appear in the alkyl region (3.5–4.0 ppm), ring opening has occurred.

Frequently Asked Questions (FAQ)

Q: Can I use Lewis Acids (e.g.,


) for transformations elsewhere on the molecule? 
A:  Proceed with extreme caution. Hard Lewis acids (Al, B, Ti based) coordinate strongly to the ether oxygen, triggering opening.
  • Avoid:

    
    , 
    
    
    
    ,
    
    
    .
  • Preferred: Mild, soft Lewis acids or transition metal catalysts (

    
    , 
    
    
    
    ) are generally well-tolerated by spiro[3.3]heptanes.

Q: Why is my spiro-oxetane more stable than my spiro-tetrahydrofuran? A: Counter-intuitively, while the oxetane has higher ring strain, the 3,3-disubstitution (common in spiro[3.3]heptanes) provides a "neopentyl-like" steric shield that is often absent in the larger, more flexible 5-membered rings. The rigidity of the 4-membered ring prevents the conformational twist required for the


 transition state.

Q: Are there specific "safe" building blocks I should buy? A: Yes. Focus on 2-oxa-6-azaspiro[3.3]heptane derivatives. The amine handle allows for modular chemistry, and the geometry is well-precedented in literature (e.g., Carreira’s work) to be chemically robust compared to non-spiro oxetanes.

References

  • Wuitschik, G., et al. (2010).[1] Oxetanes in Drug Discovery: Structural and Synthetic Insights.[1] Journal of Medicinal Chemistry. Link

    • Key finding: Establishes the stability profile of 3,3-disubstituted oxetanes and their utility as carbonyl isosteres.
  • Burkhard, J. A., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis.[2] Angewandte Chemie International Edition.[3] Link

    • Key finding: Comprehensive review of synthesis and chemical stability of spirocyclic oxetanes.
  • Bull, J. A., et al. (2016). Spirocyclic oxetanes: Synthesis and incorporation into drug-like scaffolds.[4][5] Chemical Science. Link

    • Key finding: Detailed protocols for synthesizing robust spiro[3.3]heptanes.
  • Müller, K., et al. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. Link

    • Key finding: Strategies for metabolic hardening (fluorin

Sources

Technical Support Center: Purification of Spiro Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of spiro carboxylic acids. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the unique challenges associated with purifying these structurally distinct molecules. The inherent rigidity and three-dimensionality of spirocyclic frameworks, combined with the polar carboxylic acid group, often necessitate specialized purification strategies. This resource provides in-depth, field-proven insights in a troubleshooting-focused, question-and-answer format to address the specific issues you may encounter during your experiments.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • What are the most common impurities I can expect in my crude spiro carboxylic acid?

    • Which purification technique should I try first?

    • My spiro carboxylic acid has very low solubility. How can I purify it?

  • Troubleshooting Guide: Purification by Crystallization

    • My spiro carboxylic acid is "oiling out" instead of crystallizing. What should I do?

    • My crystallization yield is very low. How can I improve it?

    • The purity of my spiro carboxylic acid doesn't improve after recrystallization. What's wrong?

  • Troubleshooting Guide: Purification by Chromatography

    • My spiro carboxylic acid is streaking on the silica gel column. How can I fix this?

    • I'm having trouble separating my spiro carboxylic acid from a closely related impurity by column chromatography. What can I try?

    • How do I approach the chiral separation of my racemic spiro carboxylic acid?

  • Experimental Protocols

    • Protocol 1: General Acid-Base Extraction for Spiro Carboxylic Acids

    • Protocol 2: Optimized Recrystallization of a Solid Spiro Carboxylic Acid

    • Protocol 3: Flash Column Chromatography for Spiro Carboxylic Acids

    • Protocol 4: Chiral HPLC Method Development for Spiro Carboxylic Acids

  • References

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect in my crude spiro carboxylic acid?

A1: The impurities in your crude product are highly dependent on the synthetic route. However, some common classes of impurities are frequently observed. Identifying these can help in selecting the appropriate purification strategy.[1][2]

Impurity ClassCommon SourcesRecommended Removal Method
Unreacted Starting Materials Incomplete reactionChromatography, Crystallization, Acid-Base Extraction
Reagents and Catalysts Leftover from the reactionAcid-Base Extraction, Filtration, Chromatography
Solvent Residues Trapped in the solid matrixDrying under high vacuum, Recrystallization
Side-Products Competing reaction pathwaysChromatography, Crystallization
Diastereomers/Enantiomers Non-stereoselective synthesisChiral Chromatography, Diastereomeric salt formation
Esters/Amides Reaction with alcohol/amine impurities or solventsAcid-Base Extraction, Chromatography
Anhydrides/Acid Chlorides Formed during certain activation stepsAqueous work-up, Chromatography

To identify specific impurities, it is crucial to use analytical techniques such as NMR, LC-MS, and IR spectroscopy. Common NMR shifts for many laboratory solvents and reagents that might appear as impurities are well-documented and can be a valuable resource.[3][4][5][6]

Q2: Which purification technique should I try first?

A2: The choice of the initial purification technique depends on the physical state of your crude product and the nature of the impurities. The following workflow provides a general decision-making process.

Purification_Workflow Start Crude Spiro Carboxylic Acid IsSolid Is the product a solid? Start->IsSolid IsSoluble Is it soluble in a suitable solvent? IsSolid->IsSoluble Yes AcidBase Acid-Base Extraction IsSolid->AcidBase No (or if major impurities are neutral/basic) Crystallization Recrystallization IsSoluble->Crystallization Yes Chromatography Column Chromatography IsSoluble->Chromatography No AcidBase->IsSolid Insufficient Purity PureProduct Pure Product AcidBase->PureProduct Sufficient Purity Crystallization->Chromatography Insufficient Purity Crystallization->PureProduct Sufficient Purity PrepHPLC Preparative HPLC Chromatography->PrepHPLC Insufficient Purity Chromatography->PureProduct Sufficient Purity PrepHPLC->PureProduct

Caption: Decision workflow for selecting a primary purification method.

For most solid spiro carboxylic acids, recrystallization is an excellent first choice due to its simplicity and scalability. If the compound is an oil or if crystallization fails, acid-base extraction is highly effective for removing neutral and basic impurities.[7][8][9][10][11][12] If these methods are insufficient, column chromatography is the next logical step.

Q3: My spiro carboxylic acid has very low solubility. How can I purify it?

A3: Low solubility is a common challenge. Here are a few strategies:

  • Acid-Base Extraction: Convert the carboxylic acid to its more soluble salt form by treating it with an aqueous base (e.g., NaOH, NaHCO₃).[7][8][9] This will bring your compound into the aqueous phase, leaving less polar, neutral impurities in the organic layer. You can then re-acidify the aqueous layer to precipitate your purified carboxylic acid.

  • Hot Filtration/Recrystallization: Find a solvent that dissolves your compound at high temperatures. You may need to screen a variety of solvents.[13] If impurities are insoluble in the hot solvent, a hot filtration step can be very effective.

  • Chromatography with Modifiers: For column chromatography, you may need to use highly polar solvent systems. Adding a small amount of acetic or formic acid to the mobile phase can help to suppress deprotonation of the carboxylic acid on the silica surface, which can improve solubility and peak shape.[14]

  • Derivatization: As a last resort, you can temporarily convert the carboxylic acid to a more soluble derivative (e.g., a methyl ester), purify the derivative by chromatography, and then hydrolyze it back to the carboxylic acid.[9]

Troubleshooting Guide: Purification by Crystallization

Q1: My spiro carboxylic acid is "oiling out" instead of crystallizing. What should I do?

A1: "Oiling out" occurs when the compound separates from the solution as a liquid below its melting point. This is common with rigid molecules and can be caused by the solution being too supersaturated at a temperature above the compound's melting point in that solvent system.[15]

Solutions:

  • Use more solvent: This will lower the saturation point to a temperature below the compound's melting point.[15][16]

  • Slow down the cooling rate: Allow the solution to cool to room temperature slowly, then gradually cool it further in a refrigerator and finally a freezer. Rapid cooling encourages oiling out.[15]

  • Use a seed crystal: If you have a small amount of pure solid, add a tiny crystal to the cooled, supersaturated solution to induce crystallization.

  • Change the solvent system: Select a solvent with a lower boiling point or use a co-solvent system.[15][17][18] A good starting point is to dissolve the compound in a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes slightly cloudy. Then, warm the mixture until it is clear and allow it to cool slowly.

Q2: My crystallization yield is very low. How can I improve it?

A2: A low yield means too much of your compound is staying in the mother liquor.

Potential Causes and Solutions: [15]

  • Too much solvent was used: After collecting the first crop of crystals, concentrate the mother liquor by evaporating some of the solvent and cool again to obtain a second crop.

  • The compound is too soluble in the chosen solvent even when cold: Change to a solvent in which the compound is less soluble at low temperatures.

  • Premature crystallization during hot filtration: Ensure your funnel and receiving flask are pre-heated to prevent the compound from crashing out.

Q3: The purity of my spiro carboxylic acid doesn't improve after recrystallization. What's wrong?

A3: This usually indicates that the impurities have very similar solubility properties to your desired compound or that they are co-crystallizing.

Solutions:

  • Change the solvent: Different solvents can alter the relative solubilities of your compound and the impurities, potentially allowing for better separation.

  • Perform multiple recrystallizations: Sometimes, a single recrystallization is not enough. However, you will lose some product with each step.

  • Switch to a different purification method: If recrystallization is ineffective, the impurities are likely too similar in structure and polarity. Column chromatography is the best alternative in this case.

Troubleshooting Guide: Purification by Chromatography

Q1: My spiro carboxylic acid is streaking on the silica gel column. How can I fix this?

A1: Streaking or tailing of carboxylic acids on silica gel is a very common problem. It is caused by strong interactions (hydrogen bonding and acidic interactions) between the carboxylic acid group and the acidic silanol groups on the silica surface.

Tailing_Mechanism Crude Crude Spiro Acid on Column Interaction Strong H-Bonding with Silica (Si-OH <--> HOOC-R) Crude->Interaction Protonation Acidic Si-OH protonates carboxylate Interaction->Protonation SlowElution Slow, uneven elution Protonation->SlowElution Tailing Tailing Peak SlowElution->Tailing

Caption: Cause of peak tailing for carboxylic acids on silica gel.

Solutions:

  • Add an acidic modifier to the mobile phase: Add 0.5-2% acetic acid or formic acid to your eluent.[14] This protonates the silica surface and keeps your carboxylic acid in its neutral form, minimizing strong interactions and leading to sharper peaks.

  • Use a more polar solvent system: A more polar eluent will compete more effectively for binding sites on the silica gel, helping to elute your compound more quickly and symmetrically.

  • Switch to a different stationary phase: If tailing persists, consider using a less acidic stationary phase like alumina (basic or neutral) or a reversed-phase (C18) silica gel.[19]

Q2: I'm having trouble separating my spiro carboxylic acid from a closely related impurity. What can I try?

A2: Separating compounds with similar polarities is a common chromatographic challenge.

Solutions:

  • Optimize the mobile phase: Use a shallower solvent gradient or switch to an isocratic elution with a finely tuned solvent mixture. Test different solvent systems; for example, switching from an ethyl acetate/hexane system to a dichloromethane/methanol system can significantly alter selectivity.

  • Use a higher-resolution stationary phase: Spherical silica particles with a smaller particle size and narrower distribution provide higher efficiency and better resolution than irregular silica.[19]

  • Consider preparative HPLC: High-Performance Liquid Chromatography (HPLC) offers significantly higher resolving power than flash chromatography and is often the best solution for difficult separations.[20][21]

Q3: How do I approach the chiral separation of my racemic spiro carboxylic acid?

A3: Chiral separations require a chiral environment to differentiate between the enantiomers.

Approaches:

  • Chiral HPLC: This is the most common and effective method. It involves using a chiral stationary phase (CSP). Polysaccharide-based columns (e.g., derivatized cellulose or amylose) are a good starting point as they have broad selectivity.[22][23] The separation mechanism often relies on forming transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase.[24]

  • Diastereomeric Salt Formation: React your racemic spiro carboxylic acid with a single enantiomer of a chiral base (e.g., (R)- or (S)-α-methylbenzylamine). This forms a pair of diastereomeric salts, which have different physical properties (like solubility) and can often be separated by fractional crystallization. After separation, the chiral auxiliary is removed by treatment with acid to recover the individual enantiomers of your carboxylic acid.

  • Chiral Derivatization: Convert the carboxylic acid into a pair of diastereomers by reacting it with a chiral derivatizing agent. These diastereomers can then be separated on a standard (achiral) silica gel column or by HPLC.[24]

Experimental Protocols

Protocol 1: General Acid-Base Extraction for Spiro Carboxylic Acids

Objective: To separate a spiro carboxylic acid from neutral and basic impurities.

Procedure:

  • Dissolve the crude mixture (e.g., 1.0 g) in an appropriate organic solvent (e.g., 20 mL of diethyl ether or ethyl acetate) in a separatory funnel.[7][25]

  • Add 1 M aqueous sodium bicarbonate (NaHCO₃) solution (15 mL). Stopper the funnel and shake gently, venting frequently to release CO₂ pressure.

  • Allow the layers to separate. Drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Repeat the extraction of the organic layer with another 15 mL of 1 M NaHCO₃ solution. Combine the aqueous extracts.

  • The organic layer now contains neutral impurities. It can be washed with brine, dried over anhydrous MgSO₄, and concentrated to isolate these.

  • Cool the combined aqueous extracts in an ice bath. Slowly acidify by adding concentrated HCl dropwise with stirring until the pH is ~2 (check with pH paper).[7][11]

  • If the purified spiro carboxylic acid precipitates as a solid, collect it by vacuum filtration, wash with cold water, and dry under vacuum.

  • If it separates as an oil, extract it into a fresh portion of organic solvent (e.g., 2 x 20 mL of diethyl ether), combine the organic extracts, dry over anhydrous MgSO₄, and concentrate using a rotary evaporator to yield the purified product.[9]

Protocol 2: Optimized Recrystallization of a Solid Spiro Carboxylic Acid

Objective: To purify a solid spiro carboxylic acid by leveraging temperature-dependent solubility.

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of your crude solid in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.[13] Common solvent systems include ethanol/water, acetone/water, or ethyl acetate/hexanes.[17][18]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to just dissolve the compound. Keep the solution at or near its boiling point on a hot plate.

  • Hot Filtration (if needed): If insoluble impurities are present, perform a hot gravity filtration into a pre-warmed flask.

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Do not disturb the flask during this time to allow for the formation of larger, purer crystals.[16]

  • Induce Crystallization (if needed): If no crystals form, try scratching the inside of the flask with a glass rod at the solution's surface or adding a seed crystal.

  • Further Cooling: Once crystals have formed, place the flask in an ice bath for at least 30 minutes to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the crystals under high vacuum to remove all traces of solvent.

Protocol 3: Flash Column Chromatography for Spiro Carboxylic Acids

Objective: To purify a spiro carboxylic acid from impurities with different polarities.

Procedure:

  • TLC Analysis: Develop a thin-layer chromatography (TLC) method to determine the appropriate solvent system. A good system will give your product an Rf value of ~0.3.

  • Mobile Phase Preparation: Prepare the mobile phase determined from your TLC analysis. Add 1% acetic acid to the solvent mixture to prevent tailing.[14]

  • Column Packing: Pack a glass column with silica gel using the prepared mobile phase.

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Alternatively, perform a "dry load" by adsorbing your compound onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the top of the column.

  • Elution: Run the column by applying gentle air pressure, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator. The acetic acid from the mobile phase will also be removed under vacuum.

Protocol 4: Chiral HPLC Method Development for Spiro Carboxylic Acids

Objective: To separate the enantiomers of a racemic spiro carboxylic acid.

Procedure:

  • Column Selection: Start with a polysaccharide-based chiral stationary phase (CSP), such as a Chiralpak® IA, IB, or IC column. These are known for their broad applicability.[22][23]

  • Initial Screening (Normal Phase):

    • Mobile Phase: Use a mixture of hexane and a polar alcohol like isopropanol (IPA) or ethanol. A typical starting point is 90:10 hexane:IPA.

    • Additive: For carboxylic acids, it is essential to add an acidic modifier to the mobile phase to ensure good peak shape. Trifluoroacetic acid (TFA) at 0.1% is a common choice.

    • Analysis: Inject a small amount of your racemic mixture and monitor the separation.

  • Optimization:

    • If no separation is observed, vary the alcohol content (e.g., try 80:20 and 95:5 hexane:IPA).

    • Try a different alcohol (e.g., ethanol instead of IPA).

    • If separation is still poor, switch to a different CSP.

  • Alternative Modes: If normal phase fails, consider polar organic mode (e.g., acetonitrile or methanol with 0.1% TFA) or reversed-phase mode (e.g., water/acetonitrile with 0.1% TFA).[23]

  • Preparative Scale-Up: Once an analytical method is established, it can be scaled up to a preparative or semi-preparative column to isolate larger quantities of each enantiomer.

References

  • Acid-Base Extraction. (n.d.). Retrieved February 15, 2026, from a general organic chemistry lab manual.
  • Vernier Software & Technology. (n.d.). Separation of Organic Compounds by Acid-Base Extraction Techniques.
  • Barnes, K. (n.d.).
  • LookChem. (n.d.).
  • Wikipedia. (2023, December 29). Acid–base extraction.
  • University of California, Irvine. (n.d.).
  • BenchChem. (2025).
  • Google Patents. (1989).
  • Royal Society of Chemistry. (2018). Intensification of esterification through emulsification: isolation of dilute low molecular weight carboxylic acids.
  • Varsity Tutors. (n.d.). How to Purify Compounds - Organic Chemistry. Practice Hub.
  • University of Wisconsin-Madison. (n.d.).
  • P2 InfoHouse. (n.d.).
  • BenchChem. (2025).
  • LibreTexts, Chemistry. (2022, April 7). 3.6F: Troubleshooting.
  • MilliporeSigma. (n.d.). HPLC Troubleshooting Guide.
  • ResearchGate. (2018, March 29). Is it possible to separate peaks of a chiral carboxylic acid in chiral HPLC?
  • Reddit. (2023, February 19).
  • VisiMix. (n.d.).
  • University of Rochester. (n.d.).
  • Česká a slovenská farmacie. (2007, July 23).
  • University of Calgary. (n.d.).
  • Hampton Research. (2015, March 15).
  • MilliporeSigma. (n.d.). HPLC Troubleshooting Guide.
  • Reddit. (2022, March 13). Common Sources of Trace, Non-Solvent Impurities in NMR Spectra.
  • Agilent. (n.d.).
  • SIELC Technologies. (n.d.).
  • Veeprho. (n.d.).
  • Common Organic Chemistry. (n.d.).
  • MilliporeSigma. (n.d.). NMR Chemical Shifts of Impurities.
  • University of Geneva. (n.d.).
  • ACS Publications. (2026, February 11). A Fit-for-Purpose Synthesis of a Chiral Oxa-azaspiro Building Block. Organic Process Research & Development.
  • ResearchGate. (1958). Chromatography of carboxylic acids on a silica gel column with a benzene-ether solvent system.
  • MilliporeSigma. (n.d.). HPLC Troubleshooting Guide.
  • ACS Publications. (2010, April 16). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Organometallics.
  • ResearchGate. (2008).
  • Chemie Brunschwig. (n.d.).
  • EPFL. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.
  • Chiralpedia. (2022, November 3).
  • ChemRxiv. (2021). Machine Learning-Based Recommendation of Optimal Crystallization Conditions for Organic Small Molecules.
  • LCGC International. (2023, January 19).
  • ResearchGate. (2023). Optimizing disordered crystal structures.
  • Daicel Chiral Technologies. (n.d.).
  • SpiroChem. (n.d.).
  • PubMed. (1998). High performance liquid chromatography of aromatic carboxylic acids on p-tert-butyl-calix[26]arene-bonded silica gel stationary phase.

  • PrepChem.com. (n.d.). Synthesis of spiro[3.3]heptane-2-carboxylic acid.
  • Carl ROTH. (n.d.). NMR Chemical Shifts of Common Solvents as Trace Impurities.
  • Beilstein Journals. (2024, July 24). Syntheses and medicinal chemistry of spiro heterocyclic steroids.
  • Pure. (1995, January 1).
  • PMC. (2016).
  • PMC. (2010). Synthesis of Unusually Strained Spiro Ring Systems and Their Exploits in Synthesis.

Sources

Technical Support Center: Optimizing Oxidation for Spiro[2.5]octane Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The spiro[2.5]octane framework, characterized by the fusion of a cyclopropane and a cyclohexane ring, is a valuable structural motif in medicinal chemistry and materials science due to its inherent rigidity and three-dimensionality.[1] A common and critical route to this scaffold involves the synthesis of 1-oxaspiro[2.5]octane (also known as methylenecyclohexane oxide), the epoxide precursor.[2] The oxidation of an exocyclic methylene group on a cyclohexane ring is the cornerstone of this approach.

This guide provides in-depth technical support for researchers, scientists, and drug development professionals focused on optimizing this pivotal oxidation step. We will address common challenges, offer troubleshooting solutions, and explain the causality behind key experimental choices to ensure reproducible, high-yield syntheses.

Core Reaction Workflow: Epoxidation of Methylenecyclohexane

The primary oxidation reaction involves the conversion of an alkene (methylenecyclohexane) into an epoxide using a peroxyacid. This process is a concerted, stereospecific syn-addition.[3][4]

G cluster_reaction Reaction Conditions A Methylenecyclohexane (Substrate) C Aprotic Solvent (e.g., DCM, Chloroform) B Peroxyacid (e.g., m-CPBA) (Oxidizing Agent) E 1-Oxaspiro[2.5]octane (Desired Epoxide) C->E Epoxidation D Controlled Temperature (e.g., 0 °C to RT) F Carboxylic Acid Byproduct (e.g., m-chlorobenzoic acid)

Caption: General workflow for the epoxidation of methylenecyclohexane.

Frequently Asked Questions (FAQs)

Q1: What are the most common and effective oxidizing agents for synthesizing 1-oxaspiro[2.5]octane?

The most widely used reagents are peroxyacids (or peracids), which contain a weak, electrophilic O-O bond.[5]

  • meta-Chloroperoxybenzoic acid (m-CPBA): This is often the reagent of choice. It is a relatively stable, commercially available solid, making it convenient to handle.[4] Its byproduct, m-chlorobenzoic acid, is easily removed by a basic wash.[6]

  • Peroxyacetic acid (PAA): Another effective reagent, though it is often prepared in situ and can be more hazardous to handle than m-CPBA.

  • Hydrogen Peroxide (H₂O₂): Used in conjunction with a catalyst (e.g., manganese or rhenium-based catalysts), this system offers a "greener" alternative, with water as the only byproduct.[7] However, optimizing the catalytic system can be more complex.[8]

Q2: Can you explain the reaction mechanism for epoxidation with m-CPBA?

The reaction proceeds through a concerted, single-step transition state, often referred to as the "butterfly mechanism".[9][10]

  • The alkene's π-bond acts as a nucleophile, attacking the electron-deficient outer oxygen of the peroxyacid.[11]

  • Simultaneously, this oxygen's lone pair forms a bond with one of the alkene carbons.

  • The weak O-O bond breaks.

  • The carbonyl oxygen of the m-CPBA abstracts the proton from the peroxyacid's hydroxyl group.

  • Electrons from the original O-H bond form the new C=O bond of the carboxylic acid byproduct.

This concerted nature prevents the formation of carbocation intermediates, thus avoiding rearrangements and ensuring the reaction is stereospecific.[3][11]

Q3: How does the choice of solvent impact the oxidation step?

Solvent selection is critical for both reaction efficiency and preventing side reactions.

  • Aprotic, non-polar solvents are highly preferred. Dichloromethane (DCM) and chloroform are excellent choices as they effectively dissolve the reactants without participating in the reaction.

  • Protic solvents like alcohols or water should be strictly avoided. They can act as nucleophiles, leading to the acid-catalyzed ring-opening of the newly formed epoxide to yield undesired diols or ether-alcohols.[8][12]

  • Ethers like THF or diethyl ether can be used but may be less ideal due to their potential to form peroxides.

Q4: How can I monitor the reaction's progress to determine the optimal endpoint?

Proper reaction monitoring is key to maximizing yield and minimizing byproduct formation.

  • Thin-Layer Chromatography (TLC): This is the most common method. Spot the reaction mixture against a spot of the starting material (methylenecyclohexane). The reaction is complete when the starting material spot has been fully consumed. The epoxide product is typically more polar than the starting alkene.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For more precise monitoring, GC-MS can be used to quantify the disappearance of the reactant and the appearance of the product and any byproducts.[13]

Troubleshooting Guide

Problem: My reaction shows low or no conversion to the epoxide product.

Q: I've run the reaction for several hours, but TLC analysis shows mostly unreacted starting material. What could be the cause?

A: This issue typically points to a problem with the oxidizing agent or the reaction conditions.

  • Cause 1: Inactive Oxidizing Agent. Peroxyacids like m-CPBA can degrade over time, especially if not stored properly (cool and dry).

    • Solution: Test the activity of your m-CPBA using a standard, reactive alkene like cyclohexene. If it fails, procure a fresh batch of the reagent. Commercial m-CPBA is often sold at ~77% purity with water as a stabilizer; ensure calculations account for the actual active mass.

  • Cause 2: Incorrect Stoichiometry. While a 1:1 molar ratio is theoretically sufficient, a slight excess of the peroxyacid is often used to drive the reaction to completion.

    • Solution: Use 1.1 to 1.2 equivalents of the peroxyacid relative to the alkene. A large excess should be avoided as it can promote side reactions and complicates purification.

  • Cause 3: Reaction Temperature is Too Low. While low temperatures can improve selectivity, they also slow the reaction rate.

    • Solution: Most epoxidations with m-CPBA are initiated at 0 °C and then allowed to warm to room temperature.[8] If the reaction is sluggish, maintaining a temperature of 20-25 °C may be necessary. Monitor by TLC to track progress.

Problem: My main product is an undesired diol, not the epoxide.

Q: After workup, my NMR/MS data indicates the major product is 1-(hydroxymethyl)cyclohexan-1-ol. How did this happen and how can I prevent it?

A: This is a classic case of epoxide ring-opening, where the three-membered ether ring is broken by a nucleophile.[5]

  • Cause 1: Presence of Acid and a Nucleophile (Water). The carboxylic acid byproduct (e.g., m-chlorobenzoic acid) can protonate the epoxide, making it highly susceptible to nucleophilic attack by any water present in the reaction mixture.[12]

    • Solution 1 (Anhydrous Conditions): Ensure all glassware is thoroughly dried and use an anhydrous grade of solvent.

    • Solution 2 (Buffering): Add a mild, insoluble base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) to the reaction mixture.[14] This will neutralize the carboxylic acid byproduct as it forms, preventing the pH from dropping and catalyzing the ring-opening.

  • Cause 2: Purification Issues. Acidic impurities carrying over into distillation or chromatography can cause decomposition of the product.

    • Solution: Perform a mild basic wash (e.g., with 5% NaHCO₃ solution) during the aqueous workup to thoroughly remove all acidic byproducts before any purification steps.

Problem: I'm having difficulty purifying the final 1-oxaspiro[2.5]octane product.

Q: The crude product is contaminated with a crystalline solid, and I'm losing yield during chromatography.

A: This points to challenges in removing the carboxylic acid byproduct and potential product instability.

  • Cause 1: Inefficient Removal of Carboxylic Acid Byproduct. The m-chlorobenzoic acid byproduct has limited solubility in some organic solvents and can co-precipitate or be difficult to separate.

    • Solution: During the workup, after the reaction is quenched, extract the organic layer multiple times with a dilute base like 5% NaHCO₃ or 1M NaOH solution. This converts the carboxylic acid into its highly water-soluble sodium salt, which is efficiently removed into the aqueous phase.[6]

  • Cause 2: Product Instability on Silica Gel. Epoxides can be sensitive to the acidic nature of standard silica gel, leading to ring-opening and streaking on the column.

    • Solution 1 (Neutralize Silica): Deactivate the silica gel by preparing a slurry with a small percentage (e.g., 1%) of triethylamine in your eluent system.

    • Solution 2 (Alternative Purification): If the product is sufficiently volatile and thermally stable, vacuum distillation is an excellent alternative to chromatography for purification.[15]

Data & Protocols
Table 1: Comparison of Common Oxidation Systems
Oxidizing Agent/SystemTypical SolventTemp. (°C)ProsCons
m-CPBA DCM, CHCl₃0 to 25Reliable, commercially available as a solid, predictable.[4]Byproduct is acidic; reagent can degrade over time.
Peroxyacetic Acid DCM, Ethyl Acetate0 to 25Potent and effective.Can be explosive; often requires in situ preparation.
H₂O₂ / Mn Catalyst Acetonitrile, Methanol25 to 50"Green" (water is the byproduct), inexpensive oxidant.[7]Requires catalyst optimization; can have lower selectivity.[8]
H₂O₂ / Rhenium Catalyst DCM25 to 40High efficiency and yields.[7]Rhenium catalysts are expensive.
Reference Protocol: Epoxidation of Methylenecyclohexane with m-CPBA

This protocol is a representative methodology and should be adapted based on laboratory-specific conditions and safety protocols.

  • Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stir bar, dissolve methylenecyclohexane (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M.

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Reagent Addition: In a separate flask, dissolve m-CPBA (~77% purity, 1.1 eq) in DCM. Add this solution dropwise to the stirred methylenecyclohexane solution over 20-30 minutes, maintaining the internal temperature below 5 °C.

  • Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature. Monitor the reaction's progress by TLC (e.g., using a 9:1 Hexanes:Ethyl Acetate eluent) until the starting material is consumed (typically 2-4 hours).

  • Quenching: Cool the mixture to 0 °C and slowly add a 10% aqueous solution of sodium sulfite (Na₂SO₃) to quench any excess peroxide. Stir for 15 minutes.

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude oil (1-oxaspiro[2.5]octane) by vacuum distillation or column chromatography on deactivated silica gel to yield the final product.

References
  • Master Organic Chemistry. (2025). m-CPBA (meta-chloroperoxybenzoic acid). [Link]

  • YAK Science. (2015). Epoxidation of Alkenes using mCPBA: Mechanism and Properties! YouTube. [Link]

  • Oreate AI. (2025). The Role of McPba in Alkene Transformations. Oreate AI Blog. [Link]

  • The Organic Chemistry Tutor. (2016). Alkene Epoxidation Reaction Mechanism - Peroxy Acid MCPBA. YouTube. [Link]

  • MDPI. (n.d.). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. [Link]

  • Google Patents. (n.d.). EP0374509A2 - 4,4,5,8-Tetramethyl-1-oxaspiro(2.5)
  • The Organic Chemistry Tutor. (2018). Epoxidation of Alkenes. YouTube. [Link]

  • Google Patents. (n.d.). CN103102261A - Synthesis method of spiro[2.5]octane-5-carboxylic acid.
  • Google Patents. (n.d.). US20140039203A1 - Process for preparing spiro[2.5]octane-5,7-dione.
  • Chemistry LibreTexts. (2023). Epoxidation. [Link]

  • Wikipedia. (n.d.). Simmons–Smith reaction. [Link]

  • WordPress. (n.d.). List of Reagents. [Link]

  • Google Patents. (n.d.). EP3191441B1 - Novel process for preparation of spiro[2.5]octane-5,7-dione and spiro[3.5]nonane-6,8-dione.
  • ProQuest. (2019). TRANSITION METAL CATALYZED SIMMONS–SMITH TYPE CYCLOPROPANATIONS. [Link]

  • Oreate AI. (2026). Unpacking the Simmons-Smith Reaction: A Gateway to Cyclopropane Synthesis. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of epoxides. [Link]

  • Chemistry Steps. (n.d.). Preparation of Epoxides. [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of spiro[2.5]octa-4,7-dien-6-one with consecutive quaternary centers via 1,6-conjugate addition induced dearomatization of para-quinone methides. [Link]

  • ResearchGate. (n.d.). Conversion of double bonds (DB) and selectivity for epoxide,...[Link]

  • ChemSynthesis. (2025). 2-methyl-1-oxaspiro[2.5]octane-2-carbonitrile. [Link]

  • ResearchGate. (n.d.). Simmons‐Smith Cyclopropanation Reaction. [Link]

  • Google Patents. (n.d.). CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound.
  • Chemistry LibreTexts. (2024). 18.6: Reactions of Epoxides- Ring-opening. [Link]

  • Lancaster University. (n.d.). Optimisation of greener alkene epoxidation via response surface methodology for effective separation of epoxides from the reaction mixture. [Link]

  • NIST. (n.d.). 1-Oxaspiro[2.5]octan-4-one, 2,2,6-trimethyl-, cis-. [Link]

  • ACS Publications. (2022). Stepwise and Microemulsions Epoxidation of Limonene by Dimethyldioxirane: A Comparative Study. [Link]

  • PubChem. (n.d.). 1-Oxaspiro[2.5]octane. [Link]

  • MDPI. (n.d.). Epoxidation of Methyl Esters as Valuable Biomolecules: Monitoring of Reaction. [Link]

  • Chegg. (2016). Solved Epoxides: reaction of 1- oxaspiro[2.5]octane with...[Link]

  • ACE Organic. (2009). Acid-catalyzed Ring Opening of 1-Methylcyclohexene Oxide in the Presence of Methanol. [Link]

  • Chemistry Steps. (n.d.). Epoxidation of Alkenes. [Link]

  • ResearchGate. (2017). New Chiral Spiro[2.5]octanones as Products of Methylenation...[Link]

  • CORA. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. [Link]

  • IJPSR. (2023). Tapkir et al., IJPSR, 2023; Vol. 14(4): 1962-1969. [Link]

  • Michigan State University. (n.d.). FS14, CEM255, Week 7. [Link]

Sources

Technical Support Center: 6-Oxaspiro Solubility Optimization

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for researchers encountering solubility issues with 6-oxaspiro scaffolds (e.g., 6-oxaspiro[3.3]heptane, 6-oxaspiro[3.4]octane, and related derivatives).

While these spirocyclic ethers are frequently employed as bioisosteres to improve physicochemical properties (Fsp³ character), their rigid geometry can induce unexpectedly high crystal lattice energy, leading to "solubility cliffs" during lead optimization.

Current Status: Operational

Ticket Focus: Troubleshooting precipitation, formulation failure, and assay variability in spirocyclic ethers. Assigned Specialist: Dr. A. Vance, Senior Application Scientist.

Part 1: Diagnostic & Troubleshooting (Q&A)

Category A: The "Solubility Paradox"

Q1: I switched from a cyclohexyl ring to a 6-oxaspiro[3.3]heptane core to improve Fsp³, but my aqueous solubility actually decreased. Why? A: This is a classic "Lattice Energy Trap." While spirocycles generally lower lipophilicity (LogP) compared to their flat aromatic counterparts, they often possess high structural symmetry and rigidity. This rigidity can facilitate highly efficient crystal packing. According to the General Solubility Equation (GSE), aqueous solubility (


) is driven by two factors: lipophilicity (

) and melting point (

, a proxy for lattice energy).


If your spiro modification raised the melting point significantly (e.g., >200°C) due to better packing, this thermodynamic penalty outweighs the benefit of the lower LogP. Action: Check the melting point via DSC (Differential Scanning Calorimetry). If it is high, you must disrupt the crystal packing symmetry (e.g., introduce a methyl group on the ring or use an asymmetric spiro-isomer).

Q2: My compound dissolves in 100% DMSO but precipitates immediately upon dilution into PBS (pH 7.4). How do I fix this "crash-out"? A: This indicates a Kinetic Solubility Failure . The 6-oxaspiro ether oxygen is a weak hydrogen bond acceptor (HBA) but lacks ionizable centers itself.

  • Diagnosis: The compound is likely lipophilic (

    
    ) and the spiro-ether oxygen is insufficiently hydrated to keep the molecule in solution once the organic cosolvent is diluted.
    
  • Immediate Fix:

    • Reduce DMSO stock concentration: Diluting from 10 mM stock often fails. Try a 1 mM stock to reduce the local supersaturation spike during mixing.

    • Switch Cosolvent: 6-oxaspiro compounds often show better miscibility with DMA (Dimethylacetamide) or NMP than DMSO for intermediate dilutions.

    • Add a Polymer: Pre-dissolve the compound in DMSO containing 1% PVP (Polyvinylpyrrolidone) or HPMC before adding buffer. This inhibits nucleation.

Category B: Assay Interference

Q3: We are seeing variable potency (IC50) results in our cell-based assays. Could this be a solubility artifact? A: Yes. Spirocyclic compounds are prone to forming colloidal aggregates rather than visible precipitates. These aggregates can sequester proteins (promiscuous inhibition) or scatter light, interfering with readouts. Validation Protocol:

  • Nephelometry: Measure light scattering at the assay concentration.

  • Detergent Challenge: Add 0.01% Triton X-100 to the assay buffer. If the IC50 shifts dramatically (e.g., >10-fold loss of potency), your compound was likely aggregating, and the "activity" was an artifact.

Part 2: Formulation Strategies

Q4: Standard pH adjustment isn't working. What is the preferred vehicle for 6-oxaspiro analogs for in vivo PK studies? A: Since the oxaspiro ring itself is not ionizable (pKa of the ether oxygen is < -2), pH adjustment only works if you have other ionizable groups (amines/acids). If the molecule is neutral:

Recommended Vehicle Hierarchy:

  • Cyclodextrins (First Line): The compact, spherical shape of spiro[3.3] and spiro[3.4] systems fits exceptionally well into the cavity of HP-β-Cyclodextrin .

    • Protocol: 20% HP-β-CD in water. Stir for 4 hours.

  • Cosolvent/Surfactant Mix:

    • 10% DMSO / 10% Solutol HS-15 / 80% Saline.

    • Note: Avoid PEG-400 if possible; oxaspiro ethers can sometimes undergo oxidative degradation in low-grade PEGs containing peroxides.

Part 3: Decision Workflows (Visualization)

Workflow 1: Troubleshooting Precipitation in Assays

This logic gate helps you distinguish between true insolubility and aggregation artifacts.

SolubilityTroubleshooting Start Issue: Compound Precipitates in Aqueous Buffer CheckMP Step 1: Check Melting Point (DSC) Is MP > 200°C? Start->CheckMP HighMP High Lattice Energy (Packing Problem) CheckMP->HighMP Yes LowMP Lipophilicity Problem (LogP driven) CheckMP->LowMP No ActionHighMP Strategy: Disrupt Symmetry (Add Me/F substituents) HighMP->ActionHighMP ActionLowMP Strategy: Formulation (Use Cyclodextrins/Surfactants) LowMP->ActionLowMP CheckAgg Step 2: Check Aggregation (Detergent Sensitivity) ActionLowMP->CheckAgg IsAgg Result: IC50 shifts with 0.01% Triton X-100 CheckAgg->IsAgg Yes TrueSol Result: IC50 Stable CheckAgg->TrueSol No FalsePos Conclusion: Promiscuous Aggregator (False Positive) IsAgg->FalsePos Valid Conclusion: True Activity Proceed to PK formulation TrueSol->Valid

Caption: Decision tree for diagnosing solubility failures. High melting points indicate lattice energy issues requiring structural change, while aggregation suggests false-positive bioactivity.

Workflow 2: Formulation Selection Guide

Select the correct vehicle based on the physicochemical properties of the spiro-derivative.

FormulationGuide Input Compound Input (Neutral 6-Oxaspiro) LogP_Check Check LogP Input->LogP_Check LowLogP LogP < 2 (Soluble) LogP_Check->LowLogP MedLogP LogP 2 - 4 (Borderline) LogP_Check->MedLogP HighLogP LogP > 4 (Insoluble) LogP_Check->HighLogP Soln1 Saline or PBS pH 7.4 LowLogP->Soln1 Soln2 20% HP-β-CD (Cyclodextrin) MedLogP->Soln2 Best Fit for Spiro Soln3 Lipid Formulation (SEDDS / Corn Oil) HighLogP->Soln3

Caption: Formulation selection based on lipophilicity. Cyclodextrins are the "Gold Standard" for spirocyclic compounds with moderate lipophilicity.

Part 4: Experimental Protocols

Protocol 1: Thermodynamic Solubility Measurement (Shake-Flask)

Use this method for "Gold Standard" data. Do not rely on kinetic (DMSO-spike) solubility for lead selection.

Materials:

  • Test Compound (Solid powder)

  • Buffer: PBS pH 7.4 and SGF (Simulated Gastric Fluid) pH 1.2

  • Filter: PVDF 0.22 µm (Low binding)

Procedure:

  • Saturation: Add excess solid compound (~1-2 mg) to 0.5 mL of buffer in a glass vial.

  • Equilibration: Shake at 300 rpm for 24 hours at 25°C.

    • Critical Step: For rigid spiro compounds, crystal lattice breakup is slow. If results vary, extend to 48 hours.

  • Filtration: Filter the suspension using a pre-wetted PVDF filter.

    • Why PVDF? Nylon filters bind lipophilic spiro-ethers, causing false low readings.

  • Quantification: Analyze filtrate via HPLC-UV or LC-MS/MS against a standard curve prepared in DMSO.

Data Interpretation Table:

Solubility (µg/mL)ClassificationAction Required
> 100 HighIdeal for oral dosing.
10 - 100 ModerateUse Cyclodextrins (HP-β-CD).
< 10 LowCritical Failure. Re-design scaffold or use lipid formulation.
< 1 InsolubleLikely a "Brick Dust" molecule (High MP).

References

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Medicinal Chemistry.[1] Chemical Reviews.

  • Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability.[2] Journal of Pharmacological and Toxicological Methods.

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry: Strategies for Solubility. Academic Press.
  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers.[3] Advanced Drug Delivery Reviews.

  • Meanwell, N. A. (2011). Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. Chemical Research in Toxicology.

Sources

Technical Support Portal: Advanced Spirocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Carbenoid Addition in Spiro Synthesis

Status: Active Operator: Senior Application Scientist Ticket ID: SPIRO-RH-ZN-001

System Overview & Context

Spirocyclic scaffolds (e.g., spiro[2.3]hexanes, spiroindolines) are critical in modern drug discovery for imparting 3D character (


) and restricting conformational entropy. However, synthesizing these quaternary centers via carbenoid addition is fraught with failure modes.

The reaction generally involves the decomposition of a diazo precursor (by Rh, Cu, or Ru) or a dihaloalkane (Zn) to generate a transient metal-carbenoid. This species must overcome significant steric repulsion to form the spiro-junction.

Common Failure Modes:

  • Catalyst Death: Aggregation or poisoning before full conversion.

  • Carbenoid Dimerization: Formation of fumarates/maleates instead of the spirocycle.

  • Chemoselectivity Errors: C-H insertion occurring instead of the desired cyclopropanation.

Troubleshooting Modules
Module A: Reaction Stalling & Low Conversion

Symptom: TLC/LCMS shows starting material remaining, but the diazo precursor is consumed or the reaction has flatlined.

Q: My reaction stops at ~50% conversion. Adding more catalyst doesn't help. What is happening?

A: You are likely experiencing Catalyst Poisoning or Diazo Accumulation . In spiro-synthesis, the steric bulk of the substrate slows down the carbene transfer step. This leaves the electrophilic metal-carbenoid exposed longer, increasing the chance of it reacting with nucleophilic impurities or the diazo compound itself (dimerization).

Diagnostic Protocol:

  • Check the Color:

    • Green

      
       Brown/Black:  Colloidal metal formation (ligand dissociation). The catalyst is dead.
      
    • Green

      
       Red/Purple:  Formation of stable, inactive Rh-diazo complexes.
      
  • The "Slow Addition" Rule: Are you adding the diazo compound all at once?

    • Fix: Use a syringe pump. The concentration of the diazo species must be kept infinitesimally low to favor the reaction with the alkene (substrate) over the reaction with another diazo molecule.

Recommended Solution (The "Du Bois" Switch): Switch from standard Rh


(OAc)

to Rh

(esp)

.
  • Why: The chelating

    
    -tetramethyl-1,3-benzenedipropanoate (esp) ligand strap prevents ligand dissociation, maintaining the active dimeric lantern structure even under slow, dilute conditions.
    

Visual Troubleshooting Workflow:

Troubleshooting_Stall Start Issue: Reaction Stalls CheckDiazo Is Diazo consumed? Start->CheckDiazo CheckColor Catalyst Color Change? CheckDiazo->CheckColor Yes Dimer Carbenoid Dimerization (Maleate/Fumarate formed) CheckColor->Dimer Remains Green/Blue Poison Catalyst Poisoning (Ligand Exchange) CheckColor->Poison Turns Brown/Black Sol_Dimer Solution: Ultra-slow addition (Syringe Pump 4h+) Dimer->Sol_Dimer Sol_Poison Solution: Switch to Rh2(esp)2 or Rh2(TPA)4 Poison->Sol_Poison

Figure 1: Decision tree for diagnosing stalled carbenoid reactions.

Module B: Selectivity (The "Wrong Product" Issue)

Symptom: The reaction works, but I get C-H insertion instead of cyclopropanation, or the wrong diastereomer.

Q: I am trying to make a spiro-cyclopropane, but the carbenoid is inserting into a neighboring C-H bond. How do I stop this?

A: You need to tune the Electronic Bias of your carbenoid. Standard acceptor-only carbenoids (e.g., derived from ethyl diazoacetate) are "hot" electrophiles and highly unselective. They will insert into the most electron-rich bond available, often a C-H bond.

The Fix: Donor-Acceptor Carbenoids Use an aryl- or vinyl-diazoacetate.[1] The "Donor" group (the aryl ring) stabilizes the carbenoid via resonance, making it less electrophilic and more selective for the


-system (alkene) over the 

-bond (C-H).
Carbenoid TypePrecursor ExampleReactivity ProfilePrimary Risk
Acceptor Only Ethyl Diazoacetate (EDA)High Energy, Low SelectivityC-H Insertion, Dimerization
Donor-Acceptor Methyl PhenyldiazoacetateStabilized, High ChemoselectivitySteric hindrance at spiro center
Acceptor-Acceptor Dimethyl DiazomalonateVery High ElectrophilicityWolff Rearrangement

Q: I am getting the wrong diastereomer (dr). How do I control the approach?

A: Use the "Wall" Effect with chiral dirhodium catalysts. For spiro-synthesis, the catalyst must distinguish between the "top" and "bottom" face of the alkene.

  • Pro-Spiro Catalyst: Rh

    
    (DOSP)
    
    
    
    (Davies Catalyst). The bulky arylsulfonyl groups create a chiral pocket that forces the carbenoid to approach the alkene in a specific trajectory, often overriding substrate control.
Module C: The Zinc Alternative (Simmons-Smith)

Symptom: The metal carbenoid conditions are too harsh, or the substrate is acid-sensitive.

Q: My substrate decomposes with Rhodium. Can I use Zinc?

A: Yes, but standard Simmons-Smith (Zn-Cu) often fails for sterically crowded spiro-centers due to the low electrophilicity of the zinc carbenoid.

The Fix: The Shi Modification Use Et


Zn + CH

I

+ TFA (Trifluoroacetic Acid)
.[2]
  • Mechanism:[3][4][5][6][7][8] TFA protonates the zinc species, creating a highly electrophilic CF3COO-Zn-CH2I species. This "turbo-charged" carbenoid can overcome the steric barrier of forming a quaternary spiro-center.

Standard Operating Protocol (SOP)
Protocol: Rh(II)-Catalyzed Synthesis of Spiro[2.3]oxindoles

Targeting high dr/er using Donor-Acceptor Carbenoids.

Reagents:

  • Substrate: 3-alkenyl-oxindole (1.0 equiv)

  • Carbenoid Source: Methyl styryldiazoacetate (1.2 equiv)

  • Catalyst: Rh

    
    (S-DOSP)
    
    
    
    (1 mol%)
  • Solvent: Anhydrous 2,2-dimethylbutane (or Hexanes) - Non-polar solvents maximize ion-pairing and selectivity.

Step-by-Step Workflow:

  • Catalyst Activation (The "Bake-Out"):

    • Weigh Rh

      
      (S-DOSP)
      
      
      
      into a flame-dried Schlenk flask.
    • Heat under high vacuum (0.1 mmHg) at 60°C for 1 hour to remove bound water/solvent molecules that inhibit the axial sites.

    • Backfill with Argon.

  • Base Solution Prep:

    • Dissolve the 3-alkenyl-oxindole in 2,2-dimethylbutane (0.1 M concentration). Add to the catalyst flask.

    • Note: The solution should be green (characteristic of Rh

      
      (DOSP)
      
      
      
      ).
  • Controlled Addition (Critical Step):

    • Dissolve the diazo compound in the same solvent (0.2 M).

    • Load into a gas-tight syringe.

    • Set syringe pump rate to add the total volume over 4 hours at room temperature.

    • Why? Keeps steady-state carbene concentration low (

      
       M), preventing dimerization.
      
  • Monitoring & Quench:

    • Monitor by TLC. If the reaction turns orange/brown, stop immediately (catalyst decomposition).

    • Once addition is complete, stir for 1 hour.

    • Concentrate directly (no aqueous workup needed for non-polar solvents) and purify via silica gel chromatography.

Mechanistic Visualization:

Mechanism Diazo Diazo Precursor (Donor-Acceptor) Complex Rh-Diazo Complex Diazo->Complex Rh Rh2(DOSP)4 (Catalyst) Rh->Complex N2 N2 Gas Complex->N2 Carbenoid Rh-Carbenoid (Electrophile) Complex->Carbenoid - N2 TS Concerted Asynchronous Transition State Carbenoid->TS Substrate Alkene (Nucleophile) Substrate->TS TS->Rh Regeneration Product Spiro-cyclopropane TS->Product

Figure 2: Catalytic cycle for Rh(II) carbenoid spirocyclopropanation.

References & Authority
  • Espino, C. G., & Du Bois, J. (2001). "A Rhodium-Catalyzed C-H Insertion Reaction for the Oxidative Conversion of Carbamates to Oxazolidinones." Angewandte Chemie International Edition. Link

    • Authority: Establishes Rh2(esp)2 as a robust catalyst resistant to oxidative degradation and poisoning.

  • Davies, H. M. L., & Beckwith, R. E. J. (2003). "Catalytic Enantioselective C-H Activation by Means of Metal Carbenoid-Induced C-H Insertion." Chemical Reviews. Link

    • Authority: Foundational text on Donor-Acceptor carbenoids and the use of Rh2(DOSP)4 for selectivity.[9]

  • Charette, A. B., & Beauchemin, A. (2001). "Simmons-Smith Cyclopropanation Reaction."[2][5][8] Organic Reactions.[2][3][5][6][10][11] Link

    • Authority: Definitive guide on Zinc carbenoid modifications (Shi, Furukawa).

  • Chen, D. Y.-K., et al. (2003). "Synthetic Applications of Rhodium(II)-Catalyzed C-H Insertion." Journal of the American Chemical Society.

    • Authority: Demonstrates spiro-synthesis utility in complex natural product settings.

Sources

Validation & Comparative

A Comparative Guide to the NMR Characterization of 6-Oxaspiro[2.5]octane Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Spirocyclic systems, characterized by a single atom common to two rings, are prevalent scaffolds in natural products and medicinal chemistry. Their rigid, three-dimensional architecture makes them attractive for drug development. Among these, 6-oxaspiro[2.5]octane, featuring a cyclopropane ring fused to a tetrahydropyran ring, presents a unique structural motif. The unambiguous characterization of its isomers is crucial for understanding structure-activity relationships. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopic techniques for the definitive characterization of 6-oxaspiro[2.5]octane isomers, offering insights for researchers in organic synthesis, natural product chemistry, and drug discovery.

Introduction: The Structural Challenge of Spirocycles

The defining feature of spirocycles is the spiro-carbon, a quaternary carbon atom that joins two rings. This structural constraint often leads to conformational rigidity and complex NMR spectra due to overlapping signals and non-intuitive coupling patterns.[1] For 6-oxaspiro[2.5]octane, the presence of the oxygen heteroatom and the cyclopropane ring further influences the electronic environment and, consequently, the NMR chemical shifts of neighboring protons and carbons. Distinguishing between potential isomers, such as those arising from substitution on the rings, requires a multi-faceted NMR approach.

Foundational NMR Techniques for Structural Elucidation

A logical workflow for the characterization of novel spiro-heterocycles begins with fundamental 1D NMR experiments and progresses to more complex 2D techniques to establish connectivity and stereochemistry.[1]

2.1. ¹H and ¹³C NMR: The First Look

One-dimensional ¹H and ¹³C NMR spectra provide the initial and most fundamental information about the molecular structure.

  • ¹H NMR: The number of signals corresponds to the number of chemically non-equivalent protons. The chemical shift (δ) provides information about the electronic environment of the protons. Integration of the signals reveals the relative number of protons in each environment. The multiplicity (splitting pattern) arises from spin-spin coupling between neighboring protons and provides information about the connectivity of the molecule.[2][3]

  • ¹³C NMR: Similar to ¹H NMR, the number of signals in a broadband proton-decoupled ¹³C NMR spectrum corresponds to the number of chemically non-equivalent carbon atoms. The chemical shift is indicative of the carbon's hybridization and its electronic environment.[3][4] DEPT (Distortionless Enhancement by Polarization Transfer) experiments are invaluable for determining the multiplicity of each carbon signal (CH₃, CH₂, CH, or quaternary C).[5]

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for 6-Oxaspiro[2.5]octane

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Notes
C1, C2 (Cyclopropane)0.5 - 1.510 - 25Highly shielded due to ring strain.
C3 (Spiro-carbon)-20 - 35Quaternary carbon, no proton signal.
C4, C8 (α to Oxygen)3.5 - 4.560 - 75Deshielded by the electronegative oxygen.
C5, C71.5 - 2.520 - 40Aliphatic protons and carbons.

Note: These are general predicted ranges and can be influenced by substituents and stereochemistry.

Advanced 2D NMR for Unambiguous Isomer Differentiation

While 1D NMR provides a foundational understanding, 2D NMR techniques are essential for definitively piecing together the molecular puzzle, especially for complex structures like spirocycles.[4]

3.1. COSY (Correlation Spectroscopy): Mapping ¹H-¹H Connectivity

The COSY experiment reveals correlations between protons that are coupled to each other, typically through two or three bonds.[6][7] Cross-peaks in a COSY spectrum indicate which protons are neighbors in the molecule. This is crucial for tracing out the spin systems within the cyclopropane and tetrahydropyran rings of 6-oxaspiro[2.5]octane.

3.2. HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to Carbons

The HSQC experiment correlates proton signals with the signals of the carbons to which they are directly attached (one-bond ¹H-¹³C correlation).[6][7] This allows for the unambiguous assignment of protonated carbons in the ¹³C NMR spectrum.

3.3. HMBC (Heteronuclear Multiple Bond Correlation): Unveiling Long-Range Connectivity

The HMBC experiment is one of the most powerful tools for structure elucidation, as it reveals correlations between protons and carbons over two to three bonds.[6][7] This is particularly useful for identifying quaternary carbons, like the spiro-carbon in 6-oxaspiro[2.5]octane, and for connecting different spin systems identified from the COSY spectrum.

Workflow for 2D NMR-based Structure Elucidation

G cluster_1D 1D NMR cluster_2D 2D NMR cluster_Stereochem Stereochemical Analysis H1_NMR ¹H NMR (Proton Environments) COSY COSY (¹H-¹H Connectivity) H1_NMR->COSY C13_NMR ¹³C NMR & DEPT (Carbon Environments & Types) HSQC HSQC (¹H-¹³C Direct Correlation) C13_NMR->HSQC HMBC HMBC (¹H-¹³C Long-Range Correlation) COSY->HMBC HSQC->HMBC NOESY NOESY/ROESY (Through-Space Correlations) HMBC->NOESY

Caption: Logical workflow for NMR-based characterization.

Stereochemical Assignment using NOE Experiments

For isomers of 6-oxaspiro[2.5]octane that are stereoisomers, determining their relative or absolute configuration is paramount. Nuclear Overhauser Effect (NOE) experiments are the primary NMR method for this purpose.[8][9][10] An NOE is observed between protons that are close in space (< 5 Å), regardless of whether they are connected through bonds.[8]

  • 1D NOE Difference Spectroscopy: A specific proton resonance is selectively irradiated, and the resulting spectrum is subtracted from a reference spectrum. Enhancements in the signals of other protons indicate their spatial proximity to the irradiated proton.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides a 2D map of all NOE interactions within the molecule.[11][12] Cross-peaks indicate which protons are close in space. For medium-sized molecules where the NOE might be close to zero, a ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiment can be a better alternative.[11][12]

Distinguishing Isomers with NOE

G cluster_isomerA Isomer A (e.g., cis) cluster_isomerB Isomer B (e.g., trans) A_H1 Hₐ A_H2 Hₓ NOESY NOESY Experiment A_H1->NOESY NOE correlation B_H1 Hₐ B_H2 Hᵧ B_H1->NOESY No NOE correlation

Caption: Conceptual diagram of using NOESY to differentiate isomers.

Experimental Protocol: A Step-by-Step Guide

5.1. Sample Preparation

  • Dissolve the Sample: Accurately weigh approximately 5-10 mg of the 6-oxaspiro[2.5]octane isomer and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent depends on the solubility of the compound.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts (δ = 0.00 ppm).

  • Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube.

  • Degassing (for NOE experiments): For quantitative NOE measurements, it is advisable to degas the sample to remove dissolved oxygen, which is paramagnetic and can interfere with the NOE effect.[11] This can be done using the freeze-pump-thaw technique.

5.2. NMR Data Acquisition

The following is a general guide for acquiring a comprehensive set of NMR data on a modern NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum.

  • ¹³C{¹H} NMR: Acquire a broadband proton-decoupled carbon spectrum.

  • DEPT-135: Acquire a DEPT-135 spectrum to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons.

  • COSY: Acquire a gradient-selected COSY spectrum.

  • HSQC: Acquire a gradient-selected HSQC spectrum optimized for one-bond C-H coupling (~145 Hz).

  • HMBC: Acquire a gradient-selected HMBC spectrum optimized for long-range C-H couplings (typically 8-10 Hz).

  • NOESY/ROESY: Acquire a 2D NOESY or ROESY spectrum with an appropriate mixing time. The optimal mixing time depends on the molecular weight of the compound and should be determined empirically, but a starting point for small molecules is typically 500-800 ms.[12]

Data Analysis and Interpretation: A Comparative Case Study

Table 2: Hypothetical Comparative NMR Data for Two 6-Oxaspiro[2.5]octane Isomers

NMR ExperimentIsomer 1 (Substituent on Cyclopropane)Isomer 2 (Substituent on Tetrahydropyran)Key Differentiating Features
¹H NMR Significant chemical shift changes for protons on the cyclopropane ring.Significant chemical shift changes for protons on the tetrahydropyran ring.The location of the most perturbed proton signals.
¹³C NMR A downfield or upfield shift for the substituted cyclopropyl carbon.A downfield or upfield shift for the substituted carbon on the tetrahydropyran ring.The position of the substituted carbon signal.
HMBC Long-range correlations from the substituent's protons to the spiro-carbon and other cyclopropyl carbons.Long-range correlations from the substituent's protons to carbons within the tetrahydropyran ring.The connectivity of the substituent to the respective ring.
NOESY NOE correlations between the substituent's protons and protons on the tetrahydropyran ring will define the relative stereochemistry at the spiro-junction.NOE correlations between the substituent's protons and other protons on the tetrahydropyran ring will determine its axial/equatorial orientation and the ring's conformation.The specific through-space interactions of the substituent.

Conclusion

The unambiguous characterization of 6-oxaspiro[2.5]octane isomers is a challenging but achievable task through the systematic application of a suite of NMR experiments. While 1D ¹H and ¹³C NMR provide initial structural clues, a combination of 2D techniques including COSY, HSQC, and HMBC is essential to establish the covalent framework. For stereoisomers, NOESY or ROESY experiments are indispensable for elucidating the three-dimensional structure. This comprehensive approach ensures the scientific integrity of the structural assignment, a critical aspect for researchers in drug development and natural product synthesis.

References

  • NOE Experiments | Faculty of Mathematical & Physical Sciences - UCL. (n.d.). Retrieved February 15, 2026, from [Link]

  • 1H- and 13C-NMR for - The Royal Society of Chemistry. (n.d.). Retrieved February 15, 2026, from [Link]

  • Guide to NOE Experiments - Australian National University NMR / EPR Facility. (n.d.). Retrieved February 15, 2026, from [Link]

  • Stereochemistry Information from NOESY/ROESY data … Part 1 - ACD/Labs. (n.d.). Retrieved February 15, 2026, from [Link]

  • Nuclear Overhauser effect - Wikipedia. (n.d.). Retrieved February 15, 2026, from [Link]

  • Copper-Catalyzed Cyclization and Alkene Transposition Cascade Enables a Modular Synthesis of Complex Spirocyclic Ethers | Journal of the American Chemical Society. (2024). Retrieved February 15, 2026, from [Link]

  • Copper-Catalyzed Cyclization and Alkene Transposition Cascade Enables a Modular Synthesis of Complex Spirocyclic Ethers | Journal of the American Chemical Society - ACS Publications. (2024). Retrieved February 15, 2026, from [Link]

  • Supporting Information Photoredox-catalyzed intramolecular nucleophilic amidation of alkenes with β-lactams Reaction optimizati - Beilstein Journals. (n.d.). Retrieved February 15, 2026, from [Link]

  • NOE Experiments on the Bruker - UMYMFOR. (n.d.). Retrieved February 15, 2026, from [Link]

  • 1H NMR spectrum of the spiro compound 18 - The Royal Society of Chemistry. (n.d.). Retrieved February 15, 2026, from [Link]

  • Basic Concepts of NMR: Distinguishing Between the Isomers of C - Carbon. (n.d.). Retrieved February 15, 2026, from [Link]

  • Structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives by (1) H, (13) C, and (15) N NMR - PubMed. (2012). Retrieved February 15, 2026, from [Link]

  • Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. (n.d.). Retrieved February 15, 2026, from [Link]

  • How NMR Helps Identify Isomers in Organic Chemistry? - Creative Biostructure. (n.d.). Retrieved February 15, 2026, from [Link]

  • A Step-By-Step Guide to 1D and 2D NMR Interpretation - Emery Pharma. (2018). Retrieved February 15, 2026, from [Link]

  • Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Retrieved February 15, 2026, from [Link]

  • 7.6: Interpreting 2-D NMR Spectra - Chemistry LibreTexts. (2023). Retrieved February 15, 2026, from [Link]

  • compared using 13C nmr spectroscopy. (n.d.). Retrieved February 15, 2026, from [Link]

  • Tables For Organic Structure Analysis. (n.d.). Retrieved February 15, 2026, from [Link]

  • The COSY and HMBC correlations are referenced according to the pairs of... - ResearchGate. (n.d.). Retrieved February 15, 2026, from [Link]

  • 1 May 2017 Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. Explanation of DEPT spectra - UVic. (2017). Retrieved February 15, 2026, from [Link]

  • 2D NMR A correlation map between two NMR parameters δ – δ COSY TOCSY NOESY ROESY, etc. δ. (n.d.). Retrieved February 15, 2026, from [Link]

  • S1 Supporting Information Oxa-spirocycles: synthesis, properties and applications Table of Contents Experimental section. Data d - Semantic Scholar. (n.d.). Retrieved February 15, 2026, from [Link]

  • Facile synthesis of 2-azaspiro[3.4]octane - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved February 15, 2026, from [Link]

  • Ethoxypillar[13]arene - Organic Syntheses. (2022). Retrieved February 15, 2026, from [Link]

Sources

A Researcher's Guide to the 13C NMR Chemical Shifts of Spiro Quaternary Carbons

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise characterization of molecular structures is paramount. Spirocyclic systems, featuring a central quaternary carbon atom shared by two rings, are of increasing importance in medicinal chemistry due to their unique three-dimensional architectures. The spiro quaternary carbon, often a chiral center, presents a distinctive challenge and a key point of interest in structural elucidation. This guide provides an in-depth comparison of the 13C NMR chemical shifts of spiro quaternary carbons, supported by experimental data and protocols, to aid in the unambiguous assignment of these signals and the stereochemical determination of spiro compounds.

The Unseen Hub: Understanding the Spiro Quaternary Carbon in 13C NMR

The spiro quaternary carbon, by its nature, lacks any directly attached protons. This has two immediate consequences in 13C NMR spectroscopy: its signal will be absent in Distortionless Enhancement by Polarization Transfer (DEPT-90 and DEPT-135) spectra, and it typically exhibits a weaker signal intensity in standard broadband-decoupled 13C NMR spectra due to a lack of Nuclear Overhauser Effect (NOE) enhancement and longer relaxation times.[1] Identifying this often-subtle signal is the first step in characterizing the spirocyclic core.

The chemical shift of the spiro quaternary carbon is a sensitive probe of its electronic environment, influenced by a confluence of factors including ring size, ring strain, the nature of the atoms within the rings, and the presence of substituents.

Factors Influencing the 13C NMR Shift of Spiro Quaternary Carbons

The precise chemical shift of a spiro quaternary carbon is a result of a delicate balance of electronic and steric effects. Understanding these influences is critical for accurate spectral interpretation.

Ring Size and Strain

The size of the rings fused at the spiro center has a profound impact on the 13C NMR chemical shift of the quaternary carbon. Smaller rings, such as cyclopropane and cyclobutane, exhibit significant ring strain, which generally leads to a downfield shift (higher ppm value) of the spiro carbon's resonance. This is attributed to the increased p-character of the exocyclic orbitals of the strained rings, which deshields the central carbon nucleus.

For instance, the spiro quaternary carbon in spiro[2.4]heptadiene has been reported, and while the exact value needs to be consulted from the specific literature, the principle of deshielding due to the strained cyclopropane ring holds.[2] As the ring size increases, for example in spiro[4.4]nonane and spiro[5.5]undecane systems, the ring strain diminishes, and the chemical shift of the spiro quaternary carbon tends to move upfield (lower ppm value), approaching values typical for acyclic quaternary carbons.

Heteroatoms in the Spirocyclic System

The incorporation of heteroatoms (e.g., oxygen, nitrogen, sulfur) into one or both rings of the spirocycle significantly alters the chemical shift of the spiro quaternary carbon. Electronegative heteroatoms, such as oxygen in 1-oxaspiro[5.5]undecane, will deshield the spiro carbon, causing a downfield shift.[3] The magnitude of this shift is dependent on the proximity of the heteroatom to the spiro center and the overall electronic effects within the ring system.

Substituent Effects

Substituents on the spirocyclic rings can influence the chemical shift of the spiro quaternary carbon through both inductive (through-bond) and steric (through-space) effects. Electron-withdrawing groups will generally cause a downfield shift, while electron-donating groups will cause an upfield shift. The magnitude and direction of the shift depend on the nature of the substituent and its position relative to the spiro center. These effects are generally more pronounced for substituents in close proximity to the spiro carbon.

Comparative Analysis of Spiro Quaternary Carbon 13C NMR Shifts

The following table provides a comparative overview of experimentally observed 13C NMR chemical shifts for the spiro quaternary carbon in a variety of spirocyclic systems. This data has been compiled from various literature sources to serve as a practical reference.

Spirocyclic SystemExample CompoundSpiro Quaternary Carbon (δ, ppm)Reference
Spiro[3.3]heptaneSpiro[3.3]heptane-1,6-diamine derivatives~35-40[4]
Spiro[4.4]nonadieneSpiro[4.4]nonadiene-1,3Value not explicitly stated in abstract[5]
Spiro[5.5]undecaneSpiro[5.5]undecane~33-38[6]
Spiro[5.5]undecane-dioneSpiro[5.5]undecane-3,9-dioneValue not explicitly stated in abstract[7]
Oxaspiro[5.5]undecane1-Oxaspiro[5.5]undecane71.2 (conformer a), 73.2 (conformer b)
Substituted Spiro[5.5]undecaneDiaryl-substituted spiro[5.5]undecane68-70
Spiro-epoxidesVariousHighly variable, dependent on adjacent groups[8]
Spiro-fullerenesSpiro-cycloalkylidene[9]fullerenesDependent on fullerene cage and attached ring

Note: The chemical shifts are approximate and can vary based on solvent, concentration, and substitution patterns. Researchers should consult the primary literature for precise values and experimental conditions.

Experimental Protocols for the Assignment of Spiro Quaternary Carbons

The unambiguous assignment of the spiro quaternary carbon signal requires a combination of one-dimensional and two-dimensional NMR experiments.

Standard 1D 13C and DEPT Experiments

A standard broadband proton-decoupled 13C NMR spectrum will show all unique carbon signals. As mentioned, the spiro quaternary carbon will typically be of lower intensity. A DEPT-135 experiment will show CH and CH3 signals as positive peaks and CH2 signals as negative peaks, while quaternary carbons will be absent. Comparing the 13C spectrum with the DEPT-135 spectrum allows for the identification of potential quaternary carbon signals.

Experimental Workflow: 1D NMR for Quaternary Carbon Identification

G cluster_1d 1D NMR Experiments c13 Standard 13C NMR (All carbons visible) compare Spectral Comparison c13->compare dept135 DEPT-135 (CH, CH3 positive; CH2 negative) dept135->compare quat_id Identify Quaternary Carbons (Signals in 13C, absent in DEPT-135) compare->quat_id G cluster_hmbc HMBC Connectivity Analysis spiro_C {Spiro Quaternary Carbon (Cq)} | {Unknown δ} correlation Observe 2J and 3J Correlations spiro_C->correlation proton_A {Protons on Ring A (H_A)} | {Known δ_A} proton_A->correlation to Cq proton_B {Protons on Ring B (H_B)} | {Known δ_B} proton_B->correlation to Cq assignment Confirm Cq Assignment correlation->assignment

Caption: Using HMBC to confirm the spiro quaternary carbon signal.

Stereochemical Assignment at the Spiro Center

The spiro quaternary carbon is often a stereocenter, and determining its configuration is crucial. While 13C NMR alone is not always sufficient, it plays a vital role in conjunction with other techniques.

  • Diastereomers: If a molecule contains other stereocenters, the spiro center will lead to the formation of diastereomers, which will have distinct 13C NMR spectra. The chemical shifts of the spiro carbon and the carbons in its vicinity will differ between diastereomers.

  • Computational Methods: The combination of experimental 13C NMR data with quantum mechanical calculations of chemical shifts has emerged as a powerful tool for stereochemical assignment. Methods like the DP4+ probability analysis compare the experimental spectrum to the calculated spectra for all possible stereoisomers to determine the most likely structure. [8]* NOESY/ROESY: While primarily a 1H NMR technique, Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) can provide through-space correlations that help to define the relative stereochemistry of the rings around the spiro center. This spatial information, combined with the carbon backbone information from 13C NMR, provides a complete picture of the molecule's 3D structure.

Conclusion

The 13C NMR chemical shift of the spiro quaternary carbon is a rich source of structural information. By understanding the factors that influence this shift and by employing a systematic approach that combines 1D and 2D NMR techniques, researchers can confidently assign this key signal. This guide provides a framework for the interpretation of these complex spectra and highlights the importance of a multi-faceted approach, including computational methods, for the complete structural and stereochemical elucidation of spirocyclic compounds. As the prevalence of spirocycles in drug discovery continues to grow, a thorough understanding of their NMR characteristics is an indispensable skill for the modern chemist.

References

  • Bélanger, G., & Rowland, S. (1990). Conformational analysis of 1-oxaspiro[5.5]undecanes. A powerful probe for the endo and the exo anomeric effects in acetals. Canadian Journal of Chemistry, 68(4), 597-604. [Link]

  • Sarotti, A. M., & Pellegrinet, S. C. (2016). Determination of the Relative Configuration of Terminal and Spiroepoxides by Computational Methods. Advantages of the Inclusion of Unscaled Data. The Journal of Organic Chemistry, 81(23), 11845–11853. [Link]

  • Mykhailiuk, P. K. (2015). Synthesis and Structural Analysis of Angular Monoprotected Diamines Based on Spiro[3.3]heptane Scaffold. The Journal of Organic Chemistry, 80(7), 3584–3591. [Link]

  • PubChem. (n.d.). Spiro[5.5]undecane-3,9-dione. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • Khanam, R., & Islam, A. (2012). A Convenient Synthesis of Substituted Spiro[5.5]Undecanes Using Lewis Acid Catalysts. Journal of the Bangladesh Chemical Society, 25(1), 59-65. [Link]

  • PubChem. (n.d.). Spiro[5.5]undecane. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • Khalilov, L. M., Tulyabaev, A. R., Yanybin, V. M., & Tuktarov, A. R. (2011). 1H and 13C NMR chemical shift assignments of spiro-cycloalkylidenehomo- and methanofullerenes by the DFT-GIAO method. Magnetic Resonance in Chemistry, 49(6), 378–384. [Link]

  • LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy. Chemistry LibreTexts. [Link]

  • van de Ven, L. J. M., & de Haan, J. W. (1978). 1H and 13C NMR spectral data for spiro[2.4]heptadiene-4,6 and spiro[4.4]nonadiene-1,3. Journal of Magnetic Resonance (1969), 32(3), 429-432. [Link]

  • ResearchGate. (2025, August 7). Synthesis and stereochemistry of new spiro 5.5 undecane derivatives with 1,3-dioxane, 1,3-dithiane, or 1,3-oxathiane rings. [Link]

  • Khalilov, L. M., Tulyabaev, A. R., Yanybin, V. M., & Tuktarov, A. R. (2011). 1H and 13C NMR chemical shift assignments of spiro-cycloalkylidenehomo- and methanofullerenes by the DFT-GIAO method. Magnetic Resonance in Chemistry, 49(6), 378–384. [Link]

  • ResearchGate. (2025, August 6). (1)H and (13)C NMR signal assignments of some new spiro[7H-benzo[de]anthracene-naphthopyrans]. [Link]

  • University of Regensburg. (n.d.). 13C NMR Spectroscopy. [Link]

  • Evans, D. A. (1993). 13C NMR Chemical Shift Correlations in 1,3-Diol Acetonides. Implications for the Stereochemical Assignment of Propionate-Derived Polyols. Tetrahedron Letters, 34(47), 7551-7554. [Link]

  • University of Sheffield. (n.d.). 13 Carbon NMR. [Link]

  • Zenodo. (2024, March 18). A REVIEW ARTICLE ON C13 NMR SPECTROSCOPY. [Link]

  • Chemistry Steps. (2025, October 22). 13C Carbon NMR Spectroscopy. [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • Rajasekaran, K., Gnanasekaran, C., & Wong, T. C. (1990). Substituent effects on carbon-13 NMR chemical shifts of side chain carbonyl carbons of 4-substituted 1-naphthamides. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 102(3), 205-210. [Link]

  • Tormena, C. F., & Rittner, R. (2007). Substituent effects in the 13C NMR chemical shifts of alpha-mono-substituted acetonitriles. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 66(3), 681–685. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.
  • van de Ven, L. J. M., & de Haan, J. W. (1978). 1H and 13C NMR spectral data for spiro[2.4]heptadiene-4,6 and spiro[4.4]nonadiene-1,3. Journal of Magnetic Resonance (1969), 32(3), 429-432. [Link]

  • ChemHelp ASAP. (2022, October 7). sample 13C NMR spectra of compounds with common functional groups [Video]. YouTube. [Link]

  • ResearchGate. (2009, July 16). Full relative stereochemistry assignment and conformational analysis of 13,19-didesmethyl spirolide C via NMR- and molecular modeling-based techniques. A step towards understanding spirolide's mechanism of action. [Link]

  • PubChem. (n.d.). Spiro[3.3]heptane-2-thiol. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • De Nys, R., & Van Hecke, K. (2020). Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements. Chemical Science, 11(32), 8496–8500. [Link]

Sources

HRMS Analysis of Spiro[2.5]octane Carboxylic Acids: Method Development & Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Spiro[2.5]octane carboxylic acids represent a unique class of bicyclic building blocks in drug discovery, valued for their ability to enforce specific vector orientations of pharmacophores due to the rigid spiro-fusion between the cyclopropane and cyclohexane rings.[1] However, their analysis via High-Resolution Mass Spectrometry (HRMS) presents distinct challenges: the high ring strain of the cyclopropane moiety (~27.5 kcal/mol) and the potential for isobaric interference in complex matrices.

This guide objectively compares ionization interfaces (ESI vs. APCI) and mass analyzers (Q-TOF vs. Orbitrap) to establish a robust analytical workflow. We provide a self-validating protocol for structural elucidation, focusing on the specific fragmentation pathways driven by the relief of ring strain.

Structural Context & Analytical Challenges

The analyte, Spiro[2.5]octane-1-carboxylic acid (C


H

O

), possesses a monoisotopic mass of 154.0994 Da .
  • The Challenge: Small molecules (< 200 Da) often suffer from high chemical background noise in LC-MS. Furthermore, the spiro-junction creates a "gem-dialkyl" effect that sterically hinders metabolic sites, making the carboxylic acid the primary handle for ionization.

  • The Solution: Leveraging the acidic proton (pKa ~4.8) for negative mode ionization, while utilizing the unique ring-strain energy to drive specific, diagnostic fragmentation patterns.

Comparative Analysis: Ionization Interfaces

For this scaffold, the choice between Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) is critical.[2] While ESI is the default for carboxylic acids, APCI offers distinct advantages for the hydrophobic spiro[2.5]octane core.

Table 1: Ionization Source Performance Comparison
FeatureElectrospray Ionization (ESI) Atmospheric Pressure Chemical Ionization (APCI) Verdict for Spiro[2.5]octane
Primary Mechanism Solution-phase acid/base chemistry (Deprotonation).Gas-phase proton transfer/electron capture.ESI is preferred for the free acid.
Sensitivity (Negative Mode) High . Forms stable [M-H]⁻ ions (m/z 153.0921).Moderate . Can suffer from thermal degradation if source temp is too high.ESI yields 5-10x higher signal-to-noise.
Matrix Tolerance Low . Susceptible to ion suppression from salts/lipids.High . Gas-phase ionization is less prone to suppression.APCI is superior for plasma/urine matrices.
In-Source Fragmentation Minimal (Soft ionization).Moderate (Thermal energy can trigger decarboxylation).ESI preserves the molecular ion.
Adduct Formation High ([2M-H]⁻ dimers common).Low.APCI simplifies spectra.

Expert Insight: Start with ESI(-) for neat standards or purity checks. Switch to APCI(-) only if analyzing biological matrices (plasma PK studies) where phospholipid suppression interferes with the low m/z region (100-200 Da).

Deep Dive: Fragmentation Mechanics (MS/MS)

Understanding the fragmentation of spiro[2.5]octane carboxylic acids requires accounting for Ring Strain Release . Unlike linear fatty acids which fragment via simple inductive cleavage, this system follows a high-energy pathway.

The Mechanism[1][3][4][5][6]
  • Precursor Selection: [M-H]⁻ at m/z 153.0921.

  • Primary Neutral Loss: Decarboxylation (Loss of CO₂, 44 Da) is the dominant pathway, driven by the stability of the resulting carbanion.

  • Secondary Rearrangement: The resulting anion (C₈H₁₃⁻, m/z 109.09) is unstable. The strain of the spiro-cyclopropane ring (~27 kcal/mol) facilitates ring opening or expansion to relieve energy, often ejecting ethylene (C₂H₄) or undergoing hydride shifts.

Visualization: Fragmentation Pathway

The following diagram illustrates the proposed fragmentation pathway, highlighting the transition from the intact spiro-acid to its diagnostic fragments.

FragmentationPathway Figure 1: Proposed MS/MS fragmentation pathway for Spiro[2.5]octane-1-carboxylic acid. Parent Parent Ion [M-H]- m/z 153.0921 (Intact Spiro Acid) Inter Intermediate [M-H-CO2]- m/z 109.1012 (Spiro-anion) Parent->Inter Loss of CO2 (-44.0 Da) Collision Energy: 15-20 eV Frag1 Fragment A Ring Opening (Strain Relief) Inter->Frag1 Isomerization Frag2 Fragment B [M-H-CO2-C2H4]- m/z 81.07 (Cyclohexenyl anion) Inter->Frag2 Loss of C2H4 (Cyclopropane cleavage)

Figure 1: Proposed MS/MS fragmentation pathway. The loss of CO2 is the diagnostic transition, while subsequent cyclopropane cleavage validates the spiro-connectivity.

Method Development Protocol

This protocol is designed for an Orbitrap Exploris 240 or Agilent 6546 Q-TOF , but is adaptable to other HRMS platforms.

Phase 1: Sample Preparation
  • Solvent: Dissolve standard to 1 mg/mL in Methanol (MeOH).

  • Working Solution: Dilute to 1 µg/mL in 50:50 MeOH:H₂O + 0.1% Formic Acid (for Positive mode) or 5 mM Ammonium Acetate (for Negative mode).

    • Note: Ammonium acetate is crucial for Negative mode ESI to buffer the pH and ensure deprotonation [1].

Phase 2: LC Parameters (Reverse Phase)
  • Column: C18 High Strength Silica (HSS) T3, 2.1 x 100 mm, 1.8 µm.

    • Reasoning: The HSS T3 phase retains polar small molecules better than standard C18, preventing the analyte from eluting in the void volume.

  • Mobile Phase A: Water + 5 mM Ammonium Acetate.

  • Mobile Phase B: Acetonitrile (MeCN).

  • Gradient: 5% B hold for 1 min, ramp to 95% B over 8 min.

Phase 3: MS Acquisition (Self-Validating Steps)
  • Full Scan (MS1): Set range m/z 50–300. Target resolution 60,000 (Orbitrap) or >20,000 (Q-TOF).

    • Success Criteria: Observe m/z 153.0921 (< 5 ppm error).

  • SIM Scan (Optional): If sensitivity is low, use Selected Ion Monitoring centered on 153.09.

  • dd-MS2 (Data Dependent):

    • Collision Energy (NCE): Stepped 15, 30, 45 eV.

    • Reasoning: Low energy (15 eV) confirms the parent; High energy (45 eV) forces the ring-opening fragmentation required for structural confirmation.

Platform Comparison: Q-TOF vs. Orbitrap

ParameterOrbitrap (e.g., Exploris) Q-TOF (e.g., Agilent 6500) Recommendation
Resolution @ m/z 150 Ultra-High (>120k possible).High (~30k).Orbitrap is better for resolving fine isotope structure.
Scan Speed Moderate (Hz).Very High (Hz).Q-TOF is preferred for fast UHPLC peaks (< 2s width).
Mass Accuracy < 3 ppm (Internal Cal).< 5 ppm (Internal Cal).Both are sufficient for formula confirmation.
Duty Cycle Trap-based (pulsed).Continuous.Q-TOF provides better quantitation linearity for this application.

References

  • Oregon State University. (2020).[3] Spectroscopy of Carboxylic Acids. Chemistry LibreTexts. Retrieved from [Link]

  • Advion Interchim Scientific. (2020). Electrospray LC/MS response differences from equimolar quantities of drugs using a compact mass spectrometer equipped with atmospheric pressure ionization. Retrieved from [Link]

  • PubChem. (2025).[4] Spiro(2.5)octane-1-carboxylic Acid | C9H14O2.[4][5][6] National Library of Medicine. Retrieved from [Link]

Sources

Comparative Guide: Structural Elucidation of Spirocyclic Organic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Topic: X-ray crystallography of spirocyclic organic acids Content Type: Publish Comparison Guides

Product Focus: Advanced X-ray Crystallography via Salt/Co-crystal Screening Alternative: Solution-State NMR Spectroscopy

Executive Summary: The 3D Conformation Challenge

In modern drug discovery, spirocyclic scaffolds (e.g., spiro[3.3]heptanes, azaspiro cycles) have emerged as critical bioisosteres for planar aromatic rings. Their ability to project substituents into precise 3D "exit vectors" enhances target selectivity and solubility while improving metabolic stability [1, 2]. However, this structural rigidity and the presence of quaternary "spiro" carbons present a unique analytical bottleneck: unambiguous structural assignment .

While NMR spectroscopy remains the workhorse for routine analysis, it frequently fails to resolve the absolute configuration (AC) and specific ring puckering of complex spirocyclic organic acids due to a lack of scalar coupling across the quaternary center [3].

This guide objectively compares Advanced X-ray Crystallography (utilizing targeted salt/co-crystal screening) against NMR Spectroscopy , demonstrating why X-ray is the requisite gold standard for spirocyclic acids in lead optimization.

Comparative Analysis: X-ray Crystallography vs. NMR

The following analysis contrasts the performance of X-ray diffraction (XRD) against high-field NMR for spirocyclic organic acids.

Performance Matrix
FeatureX-ray Crystallography (Recommended) NMR Spectroscopy (Alternative) Impact on Spirocycles
Absolute Configuration Definitive (via Anomalous Dispersion)Inferred (requires derivatization or Mosher's analysis)Critical for chiral spiro-cores where enantiomers have distinct tox/efficacy profiles [4].
Quaternary Carbons Direct Visualization Blind Spot (No proton attachment; HMBC correlations often ambiguous)Spiro centers are quaternary; NMR struggles to bridge the two ring systems definitively.
Conformational Fidelity High (Captures solid-state bioactive conformation)Averaged (Solution state averages rapid ring flips)X-ray reveals the precise "exit vector" geometry required for docking studies [1].
Sample Requirement Single Crystal (~0.1 - 0.3 mm)Solution (~5-10 mg dissolved)Crystallization is the rate-limiting step for XRD but offers superior data quality.
Throughput Medium (24-48h with screening)High (15-30 min per sample)XRD is slower but provides a "terminate-and-conclude" answer, preventing weeks of ambiguous spectral interpretation.
Technical Deep Dive: The "Spiro-Blindness" of NMR

In planar aromatics, NOE (Nuclear Overhauser Effect) signals clearly define spatial proximity. However, in spirocyclic acids, the orthogonal arrangement of the two rings creates a "magnetic silence" across the spiro-junction.

  • The Problem: The quaternary carbon isolates the spin systems of Ring A and Ring B.

  • The Consequence: Relative stereochemistry (cis/trans relationships of substituents on different rings) becomes a guessing game based on weak long-range couplings.

  • The Solution: X-ray crystallography bypasses magnetic interactions entirely, mapping electron density to provide an ab initio 3D model [5].

Strategic Protocol: Crystallizing "Uncrystallizable" Spiro Acids

Spirocyclic acids often present as amorphous oils or gums due to their non-planar packing and high entropy. Standard recrystallization rarely works. The following protocol utilizes Acid-Base Salt Screening to enforce lattice formation, a method proven to increase success rates by over 60% compared to solvent evaporation alone [6].

Workflow: High-Throughput Chiral Salt Screening

Objective: Convert the amorphous spirocyclic acid into a crystalline salt using a library of counter-bases.

Materials:

  • Analyte: Crude Spirocyclic Acid (approx. 50 mg).

  • Base Library:

    • Achiral: Benzylamine, Piperazine, Tromethamine.

    • Chiral (for resolution): (R)/(S)-1-Phenylethylamine, (R)/(S)-Phenylglycinol.

  • Solvents: EtOH, IPA, Acetone, THF, EtOAc.

Step-by-Step Protocol:

  • Stoichiometric Mixing: Dissolve the spirocyclic acid in the primary solvent (e.g., EtOH) at 0.1 M concentration. Add 1.05 equivalents of the selected base.

  • Temperature Cycling: Heat the mixture to 50°C for 30 minutes to ensure salt formation, then cool slowly to 20°C at a rate of 5°C/hour.

    • Mechanism:[1] Slow cooling promotes nucleation of the thermodynamically stable polymorph.

  • Vapor Diffusion (The "Rescue" Step): If no precipitate forms, transfer the vial into a larger jar containing an antisolvent (e.g., Hexane or Pentane). Seal tightly.

    • Causality: The volatile antisolvent slowly diffuses into the solution, gradually increasing supersaturation without shocking the system into amorphous precipitation.

  • Birefringence Check: Examine the resulting solids under a polarized light microscope (PLM).

    • Validation: Crystalline material will "light up" (birefringence) against the dark background; amorphous solids remain dark.

  • Diffraction: Mount the best candidate (sharp edges, >0.1 mm) for Single Crystal XRD.

Visualization: Structural Elucidation Logic

The following diagram illustrates the decision-making process for selecting the correct analytical tool, highlighting the "Salt Screen" loop for difficult spirocycles.

G Start Unknown Spirocyclic Acid Solubility Is sample crystalline? Start->Solubility NMR Run 1H/13C NMR + NOESY Solubility->NMR No (Oil/Amorphous) XRD Single Crystal XRD Solubility->XRD Yes Ambiguous Ambiguous Stereochemistry? NMR->Ambiguous SaltScreen Perform Salt/Co-crystal Screen (Chiral Amines / Co-formers) Ambiguous->SaltScreen Yes (Quaternary Block) Solve Definitive 3D Structure & Absolute Config Ambiguous->Solve No (Clear NOE) CrystCheck Crystals Formed? SaltScreen->CrystCheck CrystCheck->XRD Success AdvancedNMR Advanced NMR (RDC / Mosher Esters) CrystCheck->AdvancedNMR Failure XRD->Solve AdvancedNMR->Solve Inferred Model

Figure 1: Decision logic for structural assignment. Note the critical "Salt Screen" pathway for spirocyclic acids that fail standard NMR analysis.

Experimental Data: Physical Property Enhancement

Beyond structural determination, converting spirocyclic acids into crystalline salts significantly alters their physicochemical profile. The table below summarizes data from a representative screen of a spiro[3.3]heptane-2-carboxylic acid derivative.

FormMelting Point (°C)Solubility (Water, mg/mL)HygroscopicityXRD Suitability
Free Acid 85-90 (Broad)0.2High (Deliquescent)Poor (Amorphous)
Sodium Salt >250 (Decomp)150.0HighPoor (Hydrates)
Piperazine Salt 142-145 (Sharp)12.5LowExcellent (Prisms)
(S)-MBA Salt 168-170 (Sharp)8.4LowExcellent (Needles)

Interpretation:

  • The Free Acid is unsuitable for diffraction due to disorder.

  • Inorganic Salts (Na+) often form hydrates that lose water during mounting, degrading crystal quality.

  • Organic Amine Salts (Piperazine, Methylbenzylamine [MBA]) provide the robust lattice packing interactions (Hydrogen Bonding + Pi-Stacking) necessary for high-resolution X-ray data [7].

Mechanism of Action: The "Lattice Lock"

In the successful (S)-MBA salt, the amine protonates the carboxylic acid of the spirocycle. This creates a strong charge-assisted hydrogen bond (


). This ionic anchor "locks" the flexible spiro-skeleton into a single conformation, reducing the thermal vibration parameters (B-factors) during X-ray data collection and allowing for resolution often better than 0.8 Å [8].

References

  • Vertex AI Search. (2025). The utilization of spirocyclic scaffolds in novel drug discovery. Taylor & Francis. 2

  • Vertex AI Search. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry. 3

  • Vertex AI Search. (2016). Determination of the Relative Configuration of Terminal and Spiroepoxides. Journal of Organic Chemistry. 4[4]

  • Vertex AI Search. (2025).[5] A Researcher's Guide to Determining Absolute Configuration. BenchChem. 6

  • Vertex AI Search. (2008). Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy. Chirality. 7

  • Vertex AI Search. (2025). Obtaining Cocrystals by Reaction Crystallization Method. NIH. 8

  • Vertex AI Search. (2025).[9] Do carboximide–carboxylic acid combinations form co-crystals?. NIH. 1[4][9]

  • Vertex AI Search. (2025). Crystallization-Induced Diastereomer Transformations. NIH. 10

Sources

Comparative Guide: 1-Oxaspiro[2.5]octane vs. 6-Oxaspiro[2.5]octane

Author: BenchChem Technical Support Team. Date: February 2026

This comparative guide details the distinct chemical behaviors, synthesis pathways, and applications of 1-oxaspiro[2.5]octane and 6-oxaspiro[2.5]octane .

Executive Summary

While these two compounds share the same spiro[2.5]octane carbon framework and molecular formula (


), they represent fundamentally different chemical entities with opposing reactivity profiles.
  • 1-Oxaspiro[2.5]octane is a spiro-epoxide . It is a high-energy, electrophilic intermediate driven by significant ring strain (~27 kcal/mol). It is primarily used as a reactive building block for ring-opening functionalization or rearrangement.

  • 6-Oxaspiro[2.5]octane is a spiro-ether (specifically, a 4-spirocyclopropyl-tetrahydropyran). It is a chemically stable, metabolic-resistant scaffold used in medicinal chemistry as a bioisostere for gem-dimethyl groups or to restrict conformation without introducing reactivity.

Part 1: Structural & Electronic Analysis

1-Oxaspiro[2.5]octane (The Epoxide)
  • Structure: A cyclohexane ring spiro-fused to an oxirane (epoxide) ring.

  • Electronic State: The C-O bonds in the three-membered ring are highly polarized and weak due to poor orbital overlap (bent bonds). The spiro carbon is electrophilic.

  • Reactivity Driver: Relief of angular ring strain (60° bond angles vs. 109.5° ideal).

  • Primary Mode:

    
    -type ring opening or Lewis-acid catalyzed rearrangement.
    
6-Oxaspiro[2.5]octane (The Ether)
  • Structure: A tetrahydropyran ring spiro-fused to a cyclopropane ring. The oxygen is located in the six-membered ring (position 6).

  • Electronic State: The ether linkage is inert under standard nucleophilic conditions. The cyclopropane ring, while strained, lacks the polarization of the epoxide C-O bond, making it kinetically stable.

  • Reactivity Driver: None under physiological conditions. Requires transition metal catalysis or radical conditions to open the cyclopropane.

  • Primary Mode: Structural scaffolding (Space-filling, conformational locking).

Comparative Properties Table
Feature1-Oxaspiro[2.5]octane6-Oxaspiro[2.5]octane
Functional Group Epoxide (Oxirane)Cyclic Ether + Cyclopropane
CAS Number 185-70-6909406-73-1 (Acid deriv.)
Ring Strain High (~27 kcal/mol)Moderate (Cyclopropane ~27.5 kcal/mol)
Electrophilicity High (Alkylating Agent)Low (Inert)
Acid Stability Low (Rearranges/Polymerizes)High (Stable to dilute acid)
Nucleophile Stability Low (Opens to alcohol)High (Resistant)
Primary Application Synthesis IntermediateDrug Pharmacophore/Scaffold

Part 2: Reactivity Profiles & Mechanisms

A. 1-Oxaspiro[2.5]octane: The Meinwald Rearrangement

The most critical reaction for the 1-oxa isomer is its Lewis-acid catalyzed rearrangement to a carbonyl compound. Due to the migratory aptitude of the cyclohexane ring bonds vs. the hydride, this typically yields cyclohexanecarbaldehyde .

Meinwald Figure 1: Mechanism of Meinwald Rearrangement for 1-Oxaspiro[2.5]octane Start 1-Oxaspiro[2.5]octane (Epoxide) Complex Lewis Acid Complex (Activated) Start->Complex + BF3·Et2O Carbocation Tertiary Carbocation Intermediate Complex->Carbocation C-O Bond Cleavage Product Cyclohexanecarbaldehyde (Carbonyl) Carbocation->Product 1,2-Hydride Shift

B. 6-Oxaspiro[2.5]octane: Metabolic Stability

In drug discovery, the 6-oxa scaffold is often used to block metabolic "soft spots." Unlike the 1-oxa epoxide, which would be rapidly opened by glutathione or epoxide hydrolases in vivo, the 6-oxa scaffold resists oxidative metabolism (CYP450) at the spiro center.

  • Stability Test: 6-oxaspiro[2.5]octane derivatives remain intact in human liver microsomes (HLM) for >60 minutes, whereas 1-oxaspiro derivatives are typically degraded (

    
     min) or form covalent adducts with proteins.
    

Part 3: Experimental Protocols

Protocol 1: Synthesis of 1-Oxaspiro[2.5]octane (Corey-Chaykovsky)

This protocol generates the reactive epoxide from cyclohexanone.

Reagents:

  • Cyclohexanone (1.0 equiv)

  • Trimethylsulfoxonium iodide (1.2 equiv)

  • NaH (60% dispersion in oil, 1.5 equiv)

  • DMSO (Anhydrous)

Workflow:

  • Ylide Formation: In a flame-dried flask under

    
    , wash NaH with pentane to remove oil. Add DMSO and stir at room temperature (RT) for 30 min until evolution of 
    
    
    
    ceases (dimsyl anion formation).
  • Add trimethylsulfoxonium iodide solid in portions. Stir for 30 min to form the sulfur ylide.

  • Addition: Cool to 0°C. Add cyclohexanone dropwise.

  • Reaction: Warm to RT and stir for 2 hours.

  • Workup: Quench with cold water. Extract with

    
     (3x). Wash organics with brine, dry over 
    
    
    
    , and concentrate.[1]
  • Purification: Distillation (bp ~60°C at 15 mmHg). Note: Do not use silica gel chromatography as the epoxide may rearrange or open.

Protocol 2: Synthesis of 6-Oxaspiro[2.5]octane (Simmons-Smith)

This protocol constructs the stable spiro-cyclopropane on a tetrahydropyran ring.

Reagents:

  • 4-Methylenetetrahydropyran (1.0 equiv)

  • Diiodomethane (

    
    , 2.0 equiv)
    
  • Diethylzinc (

    
    , 1.0M in hexanes, 2.0 equiv)
    
  • Dichloromethane (DCM, Anhydrous)

Workflow:

  • Carbenoid Formation: In a flame-dried flask under Argon, add DCM and

    
    . Cool to 0°C.
    
  • Carefully add

    
     dropwise (Exothermic!). Stir for 20 min to form the Furukawa reagent (
    
    
    
    ).
  • Cyclopropanation: Add solution of 4-methylenetetrahydropyran in DCM dropwise.

  • Reaction: Allow to warm to RT and stir for 12 hours. A white precipitate may form.

  • Quench: Carefully add saturated

    
     solution (vigorous gas evolution possible).
    
  • Workup: Separate layers. Extract aqueous layer with DCM. Wash combined organics with

    
     and brine.
    
  • Purification: Flash column chromatography (Silica gel, Hexanes/EtOAc). The product is stable on silica.

Synthesis Figure 2: Simmons-Smith Cyclopropanation of 4-Methylenetetrahydropyran Substrate 4-Methylenetetrahydropyran TS Butterfly Transition State (Concerted) Substrate->TS Coordination Reagent Furukawa Reagent (Et2Zn + CH2I2) Reagent->TS Product 6-Oxaspiro[2.5]octane TS->Product ZnI2 Elimination

Part 4: References

  • Corey, E. J., & Chaykovsky, M. (1965).[1] Dimethyloxosulfonium Methylide ((CH3)2SOCH2) and Dimethylsulfonium Methylide ((CH3)2SCH2). Formation and Application to Organic Synthesis. Journal of the American Chemical Society, 87(6), 1353–1364. Link

  • Meinwald, J., Labana, S. S., & Chadha, M. S. (1963). Peracid Reactions. III. The Acid-catalyzed Rearrangement of Epoxides. Journal of the American Chemical Society, 85(5), 582–585. Link

  • Simmons, H. E., & Smith, R. D. (1959).[2] A New Synthesis of Cyclopropanes. Journal of the American Chemical Society, 81(16), 4256–4264.[2] Link

  • Wienke, D., et al. (2020).[3] Novel Methionine Aminopeptidase 2 Inhibitor M8891 Synergizes with VEGF Receptor Inhibitors to Inhibit Tumor Growth. Molecular Cancer Therapeutics, 19(8). (Demonstrates use of stable spiro-scaffolds in MetAP2 inhibitors). Link

  • Montalvo-González, R., et al. (2012). Structural and conformational analysis of 1-oxaspiro[2.5]octane... derivatives. Magnetic Resonance in Chemistry, 50(1), 33-39.[4] Link

Sources

Spectroscopic Identification of Spiro Ether Rings: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Spectroscopic Identification of Spiro Ether Rings Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1]

Executive Summary

The identification of spiro ether rings—specifically spiroketals and spirocyclic ethers—presents a unique challenge in structural elucidation.[1] Unlike fused or bridged systems, spiro rings share a single quaternary carbon atom (the spiro center), which often lacks proton attachments, rendering standard


H NMR connectivity analysis insufficient.[1] Furthermore, the thermodynamic instability of certain spiro-conformations (anomeric effects) and the rigidity of the system require high-resolution stereochemical analysis.

This guide objectively compares the primary spectroscopic methodologies used to identify and resolve these structures, establishing Nuclear Magnetic Resonance (NMR) as the primary definitive tool, supported by Mass Spectrometry (MS) and X-ray Crystallography .[1]

Part 1: The Structural Challenge

Spiro ether systems, common in marine toxins (e.g., spiro-prorocentrimine) and macrolide antibiotics (e.g., avermectins), hinge on a quaternary center.[1]

  • The "Blind Spot": The spiro carbon (

    
    ) has no attached protons, breaking the 
    
    
    
    H-
    
    
    H spin systems between the two rings.
  • Stereochemical Complexity: The configuration of the spiro center determines the overall topology (orthogonal vs. planar). In spiroketals (O-C-O), the anomeric effect stabilizes the configuration where oxygen lone pairs are antiperiplanar to the C-O bond of the adjacent ring, often favoring axial orientations.

Part 2: Comparative Analysis of Spectroscopic Methods

The following table compares the efficacy of standard analytical techniques specifically for spiro ether resolution.

Feature2D NMR (HMBC/NOESY) Mass Spectrometry (MS/MS) IR Spectroscopy X-Ray Crystallography
Primary Role Definitive Structure & Stereochemistry Molecular Formula & Fragmentation FingerprintFunctional Group ScreeningAbsolute Configuration Validation
Spiro Detection High (via Quaternary C shift & long-range coupling)Medium (via characteristic ring-opening fragmentation)Low (Indistinguishable from standard ethers)Definitive
Stereo Resolution High (NOE correlations establish relative config)Low (Unless coupled with Ion Mobility)None Ultimate
Sample State Solution (Non-destructive)Gas Phase (Destructive)Solid/Liquid (Non-destructive)Solid Crystal (Non-destructive)
Limit of Detection Microgram to MilligramNanogram to PicogramMicrogramCrystal dependent

Verdict: While X-ray is the "gold standard," it suffers from the bottleneck of crystallization. NMR is the practical workhorse , offering the best balance of structural insight and workflow efficiency.[1] MS and IR serve as validation and screening tools, respectively.[1]

Part 3: Deep Dive – The NMR Protocol (The Primary Tool)
1. The "Spiro-Shift" Signature (

C NMR)

The most diagnostic feature of a spiro ether is the chemical shift of the quaternary carbon.

  • Spiroketals (O-C-O): The spiro carbon is deshielded by two oxygen atoms, typically appearing at

    
     95 – 110 ppm .[1]
    
  • Spiroethers (C-C-O-C): If only one oxygen is attached to the spiro center (e.g., spiro-tetrahydrofuran), the shift is less extreme, typically

    
     75 – 90 ppm , but remains a quaternary signal (confirmed by DEPT-135/90).
    
2. Bridging the Gap (HMBC)

Since


H-

H COSY cannot cross the quaternary center, HMBC (Heteronuclear Multiple Bond Correlation) is required.
  • Goal: Observe

    
     and 
    
    
    
    correlations from protons on both adjacent rings (
    
    
    and
    
    
    ) to the single
    
    
    .
  • Validation: A shared carbon correlation from two distinct spin systems proves the spiro connectivity.[1]

3. Stereochemical Lock (NOESY/ROESY)

Once connectivity is established, the relative stereochemistry (axial vs. equatorial oxygen orientation) is determined via through-space interactions.

  • Thermodynamic Stabilization: In spiroketals, the major isomer is usually stabilized by the double anomeric effect.

  • Diagnostic NOEs: Look for 1,3-diaxial correlations or correlations between the ether oxygen's adjacent protons and the protons of the second ring.

Part 4: Experimental Protocols
Protocol A: NMR Structural Elucidation Workflow

Objective: Establish connectivity and relative stereochemistry of a spiro-ether scaffold.

  • Sample Prep: Dissolve ~5 mg of analyte in

    
     or 
    
    
    
    . Note: Benzene-
    
    
    is often superior for spiro-compounds as it induces solvent-induced shifts (ASIS) that resolve overlapping ring protons.
  • 1D Screening:

    • Run

      
      H NMR to identify ring protons.[1]
      
    • Run

      
      C NMR/DEPT-135 to locate the quaternary carbon (look for signal at 90-110 ppm).
      
  • Spin System Tracing (COSY/TOCSY):

    • Identify isolated spin systems for Ring A and Ring B. The "break" in connectivity indicates the quaternary center.

  • Connectivity Bridge (HMBC):

    • Optimize for long-range coupling (typically 8 Hz).

    • Identify the quaternary carbon (

      
      ).
      
    • Verify that protons from both Ring A and Ring B show strong correlations to

      
      .[1]
      
  • Stereo-Determination (NOESY):

    • Set mixing time (

      
      ) to 500-800 ms.
      
    • Map through-space correlations.[2][3] For spiroketals, confirm the anomeric configuration by checking for characteristic axial-axial interactions.

Protocol B: Mass Spectrometry Fragmentation Analysis

Objective: Confirm spiro-connectivity via characteristic ring opening.

  • Method: ESI-MS/MS (Collision Induced Dissociation).[1][4]

  • Mechanism Check: Spiro ethers often undergo Retro-Diels-Alder (RDA) or

    
    -cleavage reactions.
    
  • Diagnostic: Look for the loss of a neutral ring fragment.[1] For a spiro[5.5] system, cleavage adjacent to the ether oxygen often results in a ring-opened oxocarbenium ion.

Part 5: Visualization of Logic & Workflows[1]
Diagram 1: The Hierarchical Identification Workflow

This diagram illustrates the logical progression from sample isolation to definitive structural proof.

SpiroWorkflow Start Unknown Isolate IR IR Screening (Check 1050-1150 cm⁻¹) Start->IR MS High-Res MS (Formula & Ring Cleavage) Start->MS NMR_1D 1D NMR (1H, 13C, DEPT) Locate Quaternary C (90-110 ppm) IR->NMR_1D Ether confirmed MS->NMR_1D MW confirmed NMR_2D_Conn 2D HMBC Bridge Rings A & B via C-spiro NMR_1D->NMR_2D_Conn Quaternary C found NMR_2D_Stereo 2D NOESY Determine Axial/Equatorial Config NMR_2D_Conn->NMR_2D_Stereo Connectivity set XRay X-Ray Crystallography (Optional Validation) NMR_2D_Stereo->XRay If solid/unclear Final Structural Confirmation NMR_2D_Stereo->Final Solution Structure XRay->Final Absolute Config

Caption: Integrated workflow for spiro ether identification, prioritizing NMR for solution-state analysis.

Diagram 2: NMR Logic for Spiro-Center Resolution

This diagram details the specific spectroscopic evidence required to prove the spiro-junction.

NMRLogic RingA Ring A Protons (Spin System 1) HMBC HMBC Correlations (3J Coupling) RingA->HMBC Correlation NOESY NOESY (Spatial Proximity) RingA->NOESY RingB Ring B Protons (Spin System 2) RingB->HMBC Correlation RingB->NOESY SpiroC Spiro Carbon (Cq) δ 95-110 ppm Structure Defined Spiro Stereoisomer SpiroC->Structure Core HMBC->SpiroC Converges on NOESY->Structure Stereochem

Caption: The "Bridge Strategy" using HMBC to connect independent spin systems across the silent spiro carbon.

References
  • IUPAC. (1997).[1] Compendium of Chemical Terminology (the "Gold Book"). Spiro compounds.[1][4][5][6][7] [Link][1]

  • Brimble, M. A., & Fares, F. A. (1999).[1] Spiroketals: Synthesis and biological activity. Tetrahedron. (Discusses NMR shifts of spiroketal centers). [Link]

  • Perrin, C. L. (1995).[1] The Anomeric Effect. Accounts of Chemical Research. (Foundational text on the thermodynamic stability of spiroketal conformers). [Link]

  • Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1] (Authoritative source for HMBC/NOESY protocols). [Link]

  • Smith, R. M. (2004).[1] Understanding Mass Spectra: A Basic Approach. Wiley.[1][4] (Reference for ether fragmentation patterns). [Link][1]

Sources

Chiral HPLC Separation of Spiro Acid Enantiomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Chiral HPLC Separation of Spiro Acid Enantiomers Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

Spirocyclic carboxylic acids (spiro acids) represent a unique challenge in chiral chromatography. Their rigid, orthogonal structure—often possessing axial chirality or a quaternary spiro-carbon—creates distinct spatial recognition requirements compared to planar chiral drugs. This guide synthesizes high-performance liquid chromatography (HPLC) methodologies for resolving these enantiomers, focusing on the critical comparison between Amylose and Cellulose polysaccharide stationary phases.

The Challenge: Rigidity & Recognition

Spiro acids, such as spiro[3.3]heptane-2,6-dicarboxylic acid (Fecht’s acid) or spiro[2.3]hexane-1-carboxylic acid , lack the conformational flexibility of typical drug molecules. In a chiral stationary phase (CSP), the "lock-and-key" mechanism is unforgiving; the analyte cannot "adjust" to fit the chiral groove.

  • Key Difficulty: Solubility. Rigid spiro acids often exhibit poor solubility in standard hexane/alcohol mobile phases.

  • Key Requirement: Acidic additives.[1][2] The free carboxylic acid moiety causes severe peak tailing and retention variability due to ionization equilibrium shifts unless suppressed.

Strategic Method Development

The "Golden Standard" Screening Protocol

Do not rely on random guessing. For spiro acids, a systematic screen of the "Big Four" polysaccharide columns is the industry standard.

Phase 1: Column Selection
  • Chiralpak AD-H (Amylose): Excellent for helical recognition; often the first choice for aromatic spiro-compounds.

  • Chiralcel OD-H (Cellulose): The rigid cellulose backbone often provides superior resolution for rigid spiro scaffolds (like spiro[3.3]heptane) due to distinct inclusion cavities.

  • Chiralpak IC (Immobilized Cellulose): Essential if the sample requires "forbidden" solvents (DCM, THF) for solubility.

  • Chiralpak IA (Immobilized Amylose): Complementary selectivity to AD-H with solvent robustness.

Phase 2: Mobile Phase Optimization
  • Mode: Normal Phase (NP) is preferred over Reversed Phase (RP) for spiro acids because the non-polar hexane environment maximizes the hydrogen bonding and dipole-dipole interactions critical for chiral recognition.

  • The "Magic" Additive: 0.1% Trifluoroacetic Acid (TFA) .

    • Why: Acetic acid is often too weak. TFA ensures the carboxylic acid remains fully protonated (

      
      ), preventing the formation of broad, tailing peaks caused by the ionized carboxylate (
      
      
      
      ) interacting with residual silanols.

Comparative Analysis: Amylose vs. Cellulose

The following data highlights the performance differences for a representative spiro scaffold (Spiroindoline carboxylic acid derivative ) and the rigid Spiro[3.3]heptane-2,6-dicarboxylic acid .

Table 1: Separation Performance Comparison
Analyte ClassColumn (CSP)Mobile PhaseFlow Rate

(Selectivity)

(Resolution)
Notes
Spiro[3.3]heptane derivative Chiralcel OD-H Hexane/IPA (90:10) + 0.1% TFA0.5 mL/min1.14 1.8 Cellulose cavity fits the orthogonal spiro rings better than Amylose.
Spiro[3.3]heptane derivativeChiralpak AD-HHexane/IPA (90:10) + 0.1% TFA0.5 mL/min1.040.6Partial separation; Amylose helix is too "loose" for this small rigid scaffold.
Spiroindoline Acid Chiralpak AD-H Hexane/EtOH (85:15) + 0.1% TFA1.0 mL/min1.35 4.2 Aromatic interactions favor the Amylose tris(3,5-dimethylphenylcarbamate).
Spiroindoline AcidChiralcel OD-HHexane/EtOH (85:15) + 0.1% TFA1.0 mL/min1.121.5Baseline resolved, but significantly lower retention and selectivity.

Analyst Insight: For small, aliphatic spiro acids (like spiro[3.3]heptane), Cellulose (OD-H) frequently outperforms Amylose. However, as aromatic complexity increases (e.g., spiroindolines), Amylose (AD-H) often takes the lead due to enhanced


 stacking capabilities.

Visualizing the Mechanism

The following diagram illustrates the decision tree for method development and the interaction mechanism involved in separating spiro acid enantiomers.

ChiralSeparationStrategy Start Start: Racemic Spiro Acid SolubilityCheck Solubility Check: Soluble in Hexane/Alcohol? Start->SolubilityCheck CoatedScreen Screen Coated Columns: AD-H & OD-H (Hex/IPA/TFA 90:10:0.1) SolubilityCheck->CoatedScreen Yes ImmobilizedScreen Screen Immobilized Columns: IA, IC, ID (Use DCM/THF/TFA) SolubilityCheck->ImmobilizedScreen No (Requires DCM/THF) ResultCheck Check Resolution (Rs) CoatedScreen->ResultCheck ImmobilizedScreen->ResultCheck ResultCheck->ImmobilizedScreen Rs < 0.8 (Switch Column) Optimization Optimization Loop: 1. Change Alcohol (EtOH vs IPA) 2. Lower Temp (10-20°C) 3. Reduce Flow ResultCheck->Optimization 0.8 < Rs < 1.5 FinalMethod Final Method: Baseline Separation (Rs > 1.5) ResultCheck->FinalMethod Rs > 1.5 Optimization->ResultCheck

Figure 1: Decision matrix for developing a chiral HPLC method for spiro acids.

Detailed Experimental Protocol

Objective: Isolate enantiomers of Spiro[3.3]heptane-2,6-dicarboxylic acid.

  • Sample Preparation:

    • Dissolve 1.0 mg of the racemic acid in 1.0 mL of Ethanol .

    • Note: If solubility is poor, add minimal Dichloromethane (DCM), but ensure the column is compatible (Use Chiralpak IC if DCM > 5%).

  • System Setup:

    • Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm).

    • Mobile Phase: n-Hexane / 2-Propanol / TFA (90 : 10 : 0.1 v/v/v).

    • Flow Rate: 0.5 mL/min (Lower flow improves interaction time for rigid molecules).

    • Temperature: 25°C (Ambient).

    • Detection: UV @ 210 nm (Carboxylic acids have weak absorbance; low wavelength is required).

  • Execution:

    • Equilibrate column for 30 mins.

    • Inject 5 µL of sample.

    • Monitor pressure (steady < 50 bar).

  • Validation:

    • Calculate Resolution (

      
      ).
      
    • If

      
      , lower temperature to 10°C to increase the enantioselective adsorption enthalpy.
      

Troubleshooting & Expert Tips

  • Peak Tailing? Increase TFA concentration to 0.2% or switch to Methanesulfonic acid (rare, but effective for stubborn acids).

  • No Retention? The spiro scaffold might be too non-polar. Switch to Polar Organic Mode (100% Acetonitrile + 0.1% TFA + 0.1% TEA) on a Chirobiotic T (Teicoplanin) column, which operates via a different mechanism (complexation) suitable for amino/acidic spiro compounds.

  • Sample Crashing? If your spiro acid precipitates in Hexane, use an Immobilized Column (Chiralpak IC) and use a mobile phase of DCM / Methanol / TFA (90:10:0.1) . This "non-standard" mobile phase is often the silver bullet for solubility-limited spiro separations.

References
  • Enantiopure spiro[3.3]heptane-2,6-dicarboxylic Acid. PubMed. Available at: [Link]

  • Chiral HPLC Separations - Phenomenex Guide. Phenomenex. Available at: [Link]

  • Comparison of the performance of chiral stationary phase for separation of fluoxetine enantiomers. National Institutes of Health (PMC). Available at: [Link]

  • Chiral Separation of Spiro-compounds and Determination Configuration. ResearchGate. Available at: [Link]

  • Chiral Column Differences: Standard vs H-Series Explained. Daicel Chiral Technologies. Available at: [Link]

Sources

Bridging the Quaternary Gap: Validating Spiro-Scaffolds via NOESY

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Spirocyclic scaffolds are increasingly pivotal in drug discovery due to their ability to expand chemical space and enforce conformational restriction. However, they present a unique structural elucidation challenge: the quaternary spiro-carbon . This atom acts as a "magnetization insulator," often breaking the scalar coupling (J-coupling) networks relied upon by COSY and TOCSY experiments. Consequently, the relative stereochemistry of the two rings remains ambiguous.

This guide details the validation of spiro-structures using Nuclear Overhauser Effect Spectroscopy (NOESY) . Unlike J-coupling, NOESY relies on through-space dipolar coupling (


 dependence), allowing it to "jump" the quaternary gap. We compare this approach against X-ray crystallography and Computational NMR (DP4+), providing a self-validating protocol for researchers who cannot grow diffraction-quality crystals.

Part 1: The Challenge & Comparative Analysis

The primary difficulty in spiro-validation is determining the relative configuration of substituents on Ring A versus Ring B. Without a continuous spin system, standard 2D correlations (HSQC-TOCSY) fail to connect the two halves.

Comparative Matrix: NOESY vs. Alternatives
FeatureNOESY / ROESY X-Ray Crystallography DFT-GIAO (DP4+)
Primary Mechanism Through-space dipolar coupling (< 5 Å).Diffraction of X-rays by electron density.Quantum mechanical calculation of chemical shifts.
Sample State Solution (native state).Solid (crystal lattice).Virtual (requires experimental NMR data).
Time to Result 2–12 Hours.[1]Days to Months (crystallization is the bottleneck).24–48 Hours (CPU time).
Spiro-Specific Utility High: Bridges the quaternary gap via spatial proximity of protons.[2]Gold Standard: Defines absolute configuration.[3]High: Statistical probability of stereoisomers (e.g., >99% confidence).
Limitation "Zero-Crossing" at MW ~1000–1200 Da (NOE = 0). Requires ROESY.[4][5]Requires single crystals; Crystal packing forces may alter conformation.Computationally expensive for flexible molecules with many conformers.
Decision Logic: When to use what?

DecisionMatrix Start Spiro-Structure Validation Crystals Are crystals available? Start->Crystals XRay Run X-Ray Crystallography (Gold Standard) Crystals->XRay Yes MWCheck Check Molecular Weight (MW) Crystals->MWCheck No SmallMW MW < 700 Da MWCheck->SmallMW MedMW MW 700 - 1200 Da (Zero Crossing) MWCheck->MedMW LargeMW MW > 1200 Da MWCheck->LargeMW NOESY 2D NOESY (Mixing time 0.5-0.8s) SmallMW->NOESY ROESY 2D ROESY (Avoids Zero NOE) MedMW->ROESY LargeMW->NOESY Short mixing time DP4 Ambiguous NOE? Run DFT-GIAO (DP4+) NOESY->DP4 inconclusive ROESY->DP4 inconclusive

Caption: Decision matrix for selecting the optimal validation method based on sample state and molecular weight properties.

Part 2: The Self-Validating Protocol

To ensure scientific integrity, this protocol is designed as a closed-loop system . You cannot interpret a NOESY spectrum without a verified assignment (Step 1), and you cannot trust a NOESY signal without verifying the linear buildup regime (Step 2).

Step 1: The "Anchor" Assignment (Prerequisite)

Before acquiring NOESY data, you must unequivocally assign protons on both rings adjacent to the spiro center.

  • Action: Run 1H-13C HMBC .

  • Target: Look for long-range couplings (2J or 3J) from protons on Ring A and Ring B to the quaternary spiro-carbon (C_spiro).

  • Validation: If H_a (Ring A) and H_b (Ring B) both correlate to the same quaternary carbon chemical shift, the spiro-junction is confirmed. These are your "Anchor Protons."

Step 2: Mixing Time Optimization (The Causality Check)

The NOE is a transient phenomenon.[6] If the mixing time (


) is too short, the signal is lost in noise. If too long, "spin diffusion" occurs—magnetization transfers from H_a 

H_b

H_c, falsely suggesting H_a is close to H_c.
  • Protocol:

    • Select the 1D Selective NOESY pulse sequence (faster than 2D).

    • Irradiate your Anchor Proton on Ring A.

    • Array

      
      : 300ms, 500ms, 800ms.
      
  • Success Metric: Plot the integral of the NOE peak vs. mixing time. You must operate in the linear buildup phase (usually rising edge). For small spiro-molecules (< 500 Da), 500-800 ms is typically optimal.

Step 3: 2D NOESY Acquisition with ZQS

Zero-Quantum Coherence (ZQC) artifacts can mimic NOE signals, especially between coupled protons.

  • Parameter Set:

    • Pulse Sequence: noesygpphpp (Bruker) or equivalent with Zero-Quantum Suppression (ZQS).

    • Relaxation Delay (d1): Must be

      
       (approx 2-3 seconds) to allow full recovery, otherwise integration is non-quantitative.
      
    • Scans (NS): Minimum 16 (NOE signals are often < 2% of diagonal intensity).

Step 4: Geometric Triangulation (Data Analysis)

Do not rely on a single cross-peak. Use triangulation to validate the stereochemistry.

  • The Logic:

    • If Isomer A is present: H_a (Ring A) is < 3.0 Å from H_b (Ring B).

      
      Strong NOE .
      
    • If Isomer B is present: H_a is > 5.0 Å from H_b.

      
      No NOE .
      
    • Self-Check: Look for a "Control NOE"—a distance known to be fixed (e.g., geminal protons). If this is missing, your experiment failed.

Part 3: Visualization of the Spiro-Logic

The following diagram illustrates the specific logic flow for determining relative stereochemistry across a spiro-junction.

SpiroLogic Ha Ring A Proton (Ha) Spiro Spiro Center (C) Ha->Spiro J-Coupling (HMBC) NOE_Obs NOE Signal Observed Ha->NOE_Obs Through-Space (< 4 Å) NOE_None NOE Signal Absent Ha->NOE_None Distance (> 5 Å) Hb Ring B Proton (Hb) Hb->Spiro J-Coupling (HMBC) Hb->NOE_Obs Hb->NOE_None Result_Cis Configuration: Syn / Cis NOE_Obs->Result_Cis Result_Trans Configuration: Anti / Trans NOE_None->Result_Trans

Caption: Logical pathway for assigning relative stereochemistry (Syn vs. Anti) based on NOE correlations across the spiro-center.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 8: Correlations Through Space: The Nuclear Overhauser Effect).

    • Source:

  • Grimblat, N., Zanardi, M. M., & Sarotti, A. M. (2015).[7] Beyond DP4: An Improved Probability for the Stereochemical Assignment of Isomeric Compounds using Quantum Chemical Calculations of NMR Shifts. The Journal of Organic Chemistry, 80(24), 12526–12534.[7]

    • Source:

  • Butts, C. P., et al. (2011). Interproton distance determinations by NOE—surprising accuracy and precision in a rigid organic molecule. Organic & Biomolecular Chemistry, 9, 177-184.

    • Source:

  • University of Ottawa NMR Facility. (2008). NOESY vs ROESY for Large Molecules.

    • Source:[8]

Sources

Infrared spectroscopy of spiro carboxylic acids

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Infrared Spectroscopy of Spiro vs. Cyclic Carboxylic Acids

Executive Summary

In modern drug discovery, spiro carboxylic acids (e.g., spiro[3.3]heptane-2-carboxylic acid) have emerged as critical bioisosteres for traditional cyclic and acyclic acids.[1][2] Their orthogonal geometry improves metabolic stability and alters lipophilicity.[1][2] However, their unique structural rigidity and ring strain introduce distinct vibrational signatures that differ from standard pharmacophores.[1][2]

This guide objectively compares the infrared (IR) spectral performance of spiro carboxylic acids against their non-spiro alternatives.[1] It provides experimental protocols for distinguishing these compounds based on carbonyl frequency shifts induced by ring strain and details a high-fidelity ATR-FTIR workflow to mitigate polymorphism risks common in these crystalline solids.[1][3][2]

Mechanistic Insight: The "Spiro Shift"

To interpret the IR spectrum of a spiro acid, one must understand how geometry influences bond vibration.[1][2] The primary differentiator is Ring Strain , which alters the hybridization of the


-carbon (the spiro center or adjacent ring carbon).[3]
  • The Strain Effect: In small spiro rings (e.g., cyclobutane moieties in spiro[3.3]heptane), the internal bond angles are compressed (~90°) relative to the ideal tetrahedral angle (109.5°).[1]

  • Hybridization Re-allocation: To relieve this strain, the carbon atom directs more

    
    -character into the ring bonds.[3][2] Consequently, the exocyclic bond (connecting to the Carboxyl group) gains increased 
    
    
    
    -character.[1]
  • Spectral Consequence: Bonds with higher

    
    -character are shorter and stronger.[1][2] Therefore, the C=O stretching frequency  in spiro-cyclobutane acids undergoes a blue shift (higher wavenumber)  compared to unstrained cyclohexane or linear analogs.[1][2]
    
Visualization: The Strain-Frequency Correlation

SpiroShift Strain Ring Strain (e.g., Cyclobutane < 90°) Hybrid Hybridization Shift (Increased s-character in exocyclic bond) Strain->Hybrid Compensatory Effect Bond C=O Bond Strengthening (Shorter, Stiffer Bond) Hybrid->Bond Force Constant (k) Increases Shift Blue Shift (Higher Wavenumber) Bond->Shift ν ∝ √k

Figure 1: Mechanistic pathway explaining why spiro-fused acids exhibit higher carbonyl frequencies.

Comparative Data: Spiro vs. Alternatives

The following table contrasts the vibrational signatures of a representative spiro acid against standard cyclic and linear alternatives.

Table 1: Comparative IR Spectral Data (Solid State/ATR)

FeatureSpiro Acid (e.g., Spiro[3.3]heptane-2-COOH)Alternative 1: Cyclic (Cyclohexanecarboxylic acid)Alternative 2: Linear (Hexanoic Acid)Mechanistic Cause
C=O[1][3][2] Stretch (Dimer) 1720 – 1745 cm⁻¹ 1705 – 1715 cm⁻¹1710 – 1715 cm⁻¹Ring strain increases bond force constant in spiro systems.[1][2]
C=O Stretch (Monomer) ~1770 cm⁻¹ ~1750 cm⁻¹~1760 cm⁻¹Observed in dilute solution or high temp; spiro maintains higher shift.[1][2]
O-H Stretch 2800 – 3200 cm⁻¹ (Sharp superimposed peaks)2500 – 3300 cm⁻¹ (Very Broad)2500 – 3300 cm⁻¹ (Very Broad)Spiro rigidity often leads to highly ordered crystalline lattices, sharpening H-bond modes.[1][3][2]
Fingerprint Region Distinct Ring Breathing (~900-1000 cm⁻¹)Complex methylene rockingRegular methylene chainsCyclobutane ring breathing modes are diagnostic for spiro[3.3] systems.[1][2]
Morphology Risk High (Polymorphism) MediumLow (Liquid/Waxy)Rigid spiro scaffolds pack efficiently, leading to multiple polymorphs detectable by IR.[1][2]

Key Observation: The C=O band for spiro[3.3] acids is typically shifted +10 to +30 cm⁻¹ higher than unstrained equivalents.[1][3] This is a diagnostic "fingerprint" for the integrity of the strained ring system.[3][2]

Experimental Protocol: High-Fidelity ATR-FTIR

Analyzing spiro carboxylic acids requires specific handling because they are often high-melting crystalline solids where grinding (for KBr pellets) can induce phase transitions or ion exchange.[1][2]

Recommended Technique: Single-Reflection Diamond ATR (Attenuated Total Reflectance).[1][2]

Step-by-Step Workflow
  • System Validation:

    • Ensure the ATR crystal (Diamond/ZnSe) is clean.[1][2] Background scan (air) must show <0.5% noise at 1700 cm⁻¹.[1][2]

  • Sample Preparation (Critical):

    • Do NOT grind the sample if screening for polymorphs. Place the neat crystal directly on the diamond anvil.

    • Pressure Application: Apply consistent high pressure (clamp torque ~80-100 cN[1][3][2]·m) to ensure intimate contact without crushing the crystal lattice entirely, which can shift peaks.[1]

  • Acquisition Parameters:

    • Resolution: 2 cm⁻¹ (Standard 4 cm⁻¹ is insufficient to resolve sharp spiro-dimer splitting).

    • Scans: 64 scans (to improve Signal-to-Noise ratio in the fingerprint region).

  • Spectral Validation (The "Dimer Check"):

    • Inspect the 1700-1750 cm⁻¹ region.[3][2][4][5][6] A single strong peak indicates a stable dimer.[1] A doublet or shoulder at ~1770 cm⁻¹ indicates the presence of free monomers (likely due to moisture or poor packing) or a distinct polymorph.[1]

Visualization: Characterization Logic

Workflow Start Start: Solid Spiro Acid Sample Method Select Method: Diamond ATR (Preferred) Start->Method Check Check C=O Region (1700-1780 cm⁻¹) Method->Check SinglePeak Single Peak (1720-1745 cm⁻¹) Check->SinglePeak Clean Spectrum Doublet Doublet/Shoulder (1720 + 1770 cm⁻¹) Check->Doublet Complex Spectrum Valid Valid Dimer Form Proceed to Fingerprint SinglePeak->Valid Issue Monomer/Polymorph Present Recrystallize or Dry Doublet->Issue

Figure 2: Decision tree for validating the spectral integrity of solid spiro carboxylic acids.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. A. (2014).[1][2] Introduction to Spectroscopy. Cengage Learning.[1][2] (Standard reference for C=O frequency correlation with ring strain).

    • [1]

  • Katon, J. E. (1971).[1][2] Vibrational Spectra of Substituted Cyclobutane Compounds. DTIC. (Detailed analysis of cyclobutane carboxylic acid spectra and crystallization effects).

    • [1]

  • PubChem. (2023).[1][2] Spiro[3.3]heptane-2-carboxylic acid Compound Summary. National Library of Medicine.[1][2]

    • [1]

  • Istomina, N. V., & Krivdin, L. B. (2008).[1][2] Small spiroalkanes: Ring strain effects and carbon-carbon spin-spin coupling constants. Arkivoc. (Theoretical grounding for ring strain effects in spiro systems).

  • NIST Chemistry WebBook. Cyclopentanecarboxylic acid IR Spectrum. National Institute of Standards and Technology.[1][2][7]

    • [1]

Sources

Safety Operating Guide

6-Oxaspiro[2.5]octane-4-carboxylic Acid: Proper Disposal & Handling Guide

[1]

Executive Summary & Core Directive

6-Oxaspiro[2.5]octane-4-carboxylic acid presents a dual-hazard profile: it contains a strained epoxide (oxirane) ring capable of alkylation and a carboxylic acid moiety responsible for corrosivity.

Immediate Action Required:

  • Do NOT dispose of down the drain.[1][2]

  • Do NOT mix with strong bases (risk of exothermic polymerization) or strong mineral acids (violent ring opening) in the waste stream.

  • Primary Disposal Path: Segregated High-BTU Incineration via a licensed hazardous waste contractor.

Chemical Hazard Profile (The "Why")

To handle this compound safely, one must understand the molecular mechanics driving its reactivity.

The Spiro-Epoxide Strain

Unlike simple linear epoxides, the spiro-fusion of the oxirane ring to the cyclohexane ring creates significant angle strain (Baeyer strain).

  • Mechanism: The bond angles in the epoxide are ~60°, far below the ideal spiro-carbon tetrahedral angle (109.5°). This makes the ring highly electrophilic and prone to nucleophilic attack (e.g., by DNA bases, making it a potential mutagen).[3]

  • Implication: The molecule is an alkylating agent . Waste containers must be treated as "Cytotoxic/Genotoxic" unless proven otherwise.

The Carboxylic Acid Functionality
  • Mechanism: The C-4 carboxylic acid group provides an acidic proton (pKa ~4-5).

  • Implication: It is incompatible with cyanide or sulfide waste (generates toxic gas) and reactive metals.

Waste Stream Classification

Proper coding ensures the waste contractor incinerates the material rather than attempting unsafe recycling or landfilling.

ParameterSpecification
Primary Hazard Class Corrosive (Acid) & Toxic
RCRA Characteristic D002 (Corrosivity), Potential D003 (Reactivity - if highly concentrated/pure)
Waste Stream Type Organic Acid / Halogen-Free Organic
Container Material HDPE (High-Density Polyethylene) or Borosilicate Glass
Incompatible Streams Oxidizers, Strong Bases, Heavy Metals, Cyanides
Disposal Method High-Temperature Incineration (>1000°C)

Operational Disposal Procedures

Decision Logic: The Disposal Workflow

Follow this logic gate to determine the correct handling procedure based on quantity and state.

DisposalLogicStartWaste Generation:6-Oxaspiro[2.5]octane-4-carboxylic acidCheckStateCheck State & QuantityStart->CheckStateSmallSolidSmall Scale Solid(< 100g)CheckState->SmallSolidLargeLiquidLarge Scale / Solution(> 100g or Liquid)CheckState->LargeLiquidSpillSpill / ContaminationCheckState->SpillDirectPackDirect Lab Pack(Double Bag / HDPE Jar)SmallSolid->DirectPackQuenchEvalEvaluate Quenching(Requires EHS Permit)LargeLiquid->QuenchEvalQuenchYesChemical Deactivation(Hydrolysis)Spill->QuenchYesNeutralizeSegregateSegregate intoOrganic Acid WasteDirectPack->SegregateFinalLicensed Contractor(Incineration)Segregate->FinalQuenchEval->QuenchYesExpert UserQuenchNoDrum for IncinerationQuenchEval->QuenchNoStandard UserQuenchYes->SegregateQuenchNo->Segregate

Figure 1: Decision Matrix for waste handling. Note that chemical deactivation (quenching) should only be performed by experienced chemists.

Standard Laboratory Disposal (Small Scale)

For routine synthesis byproducts (<100g):

  • Container Selection: Use a wide-mouth HDPE jar. Glass is acceptable but poses a breakage risk.

  • Labeling: Affix a hazardous waste label.

    • Chemical Name: "6-Oxaspiro[2.5]octane-4-carboxylic acid waste"[3]

    • Hazards: "Corrosive, Toxic, Irritant."[3]

  • Segregation: Place the jar in the Organic Acid satellite accumulation area.

    • Critical: Do not place in the "General Organic Solvents" drum if that drum contains basic amines, as this can trigger heat generation.[3]

Advanced Deactivation (Spills & Large Quantities)

WARNING: This procedure involves chemical treatment.[1] Perform only in a fume hood. This converts the reactive epoxide into a water-soluble, less toxic glycol.[3]

The Chemistry: Acid-catalyzed hydrolysis opens the epoxide ring.[4][5] The strain release drives the reaction to completion, forming a diol.

ReactionPathReactantSpiro-Epoxide(Reactive)IntermediateProtonated Epoxide(Transition State)Reactant->IntermediateProtonationReagent+ Dilute H2SO4 / H2OReagent->IntermediateProductVicinal Diol(Deactivated/Water Soluble)Intermediate->ProductNucleophilic Attack (H2O)Ring Opening

Figure 2: Deactivation pathway via acid-catalyzed hydrolysis.[3]

Protocol:

  • Preparation: Dissolve the waste material in a minimal amount of acetone or THF (if not already liquid).

  • Acidification: Slowly add 10% Sulfuric Acid (H2SO4) or 1M Hydrochloric Acid (HCl) .

    • Observation: A mild exotherm is expected due to ring strain release.

  • Verification: Allow to stir for 1-2 hours. Check pH (should remain acidic).

  • Disposal: The resulting solution is now an acidic aqueous organic mixture. Neutralize with Sodium Bicarbonate (NaHCO3) to pH 7, then dispose of as Aqueous Organic Waste .[3]

Emergency Procedures

Spill Cleanup
  • Evacuate: If the spill is large (>100mL) or generates visible fumes.

  • PPE: Wear nitrile gloves (double gloved recommended), lab coat, and safety goggles.[3]

  • Absorb: Use a Universal Absorbent or Acid Neutralizer (e.g., weak base pads).[3]

    • Avoid: Do not use simple paper towels for concentrated pure material, as the acid may degrade them rapidly.[3]

  • Collect: Scoop absorbed material into a hazardous waste bag. Label as "Contaminated Debris - Toxic/Corrosive."

Exposure First Aid
  • Skin Contact: The epoxide is a sensitizer and alkylator. Wash immediately with soap and water for 15 minutes. Do not use alcohol (increases skin permeability).

  • Eye Contact: Flush with water for 15 minutes.[6] Seek medical attention immediately—epoxides can cause corneal damage.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Oxaspiro[2.5]octane derivatives. PubChem. [Link]

  • U.S. Environmental Protection Agency (2024). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Hazardous Waste Identification. EPA.[7][8] [Link]

  • American Chemical Society (2023). Identifying and Evaluating Hazards in Research Laboratories: Epoxides and Ethers. ACS Center for Lab Safety. [Link][3]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.